Technical Documentation Center

4-Nitrophenyl-methoxycarbonylamino Amoxicillin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

The following technical guide details the synthesis, purification, and characterization of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , systematically identified as -(4-Nitrobenzyloxycarbonyl) Amoxicillin (or PNZ-Amo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and characterization of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , systematically identified as


-(4-Nitrobenzyloxycarbonyl) Amoxicillin  (or PNZ-Amoxicillin ). This compound serves as a critical impurity reference standard in pharmaceutical quality control and a protected intermediate in semi-synthetic antibiotic development.

Technical Guide for Pharmaceutical Development

Introduction & Chemical Context

4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1) is a derivative of Amoxicillin where the primary amine of the D-4-hydroxyphenylglycine side chain is protected by a 4-nitrobenzyloxycarbonyl (PNZ) group. In IUPAC nomenclature, the "4-nitrophenyl-methoxy" moiety refers to the 4-nitrobenzyl group (


), making the full structure 

-PNZ-Amoxicillin
.

This molecule is pivotal for two reasons:

  • Impurity Profiling: It is a process-related impurity formed during the enzymatic or chemical synthesis of Amoxicillin if PNZ-protected D-hydroxyphenylglycine is used as a precursor and incompletely deprotected.

  • Synthetic Utility: The PNZ group is orthogonal to acid-labile groups (like Boc) and can be removed via catalytic hydrogenation, making this derivative a valuable intermediate for modifying the C-3 carboxyl or phenolic hydroxyl groups without affecting the amine.

Retrosynthetic Analysis

The synthesis is designed around the Schotten-Baumann reaction , utilizing the nucleophilicity of the primary amine in Amoxicillin against the electrophilic carbonyl of 4-nitrobenzyl chloroformate .

Key Challenges:

  • Selectivity: Amoxicillin contains three nucleophilic sites: the amine (

    
    ), the phenol (
    
    
    
    ), and the carboxylate (
    
    
    ). The reaction must be tuned to favor
    
    
    -acylation over
    
    
    -acylation (carbonate formation).
  • Solubility: Amoxicillin is zwitterionic and poorly soluble in organic solvents. A mixed aqueous-organic system with pH control is required.

  • Stability: The

    
    -lactam ring is sensitive to high pH (hydrolysis) and nucleophiles.
    
Reaction Scheme Visualization

SynthesisPathway Amox Amoxicillin Trihydrate (Zwitterion) Inter Tetrahedral Intermediate Amox->Inter Nucleophilic Attack (-NH2) Reagent 4-Nitrobenzyl Chloroformate (Electrophile) Reagent->Inter Base Base (NaHCO3/NaOH) pH 7.5 - 8.5 Base->Inter Proton Scavenging Product N-(PNZ)-Amoxicillin (Target) Inter->Product Elimination of Cl- Byproduct HCl (Neutralized) Inter->Byproduct

Figure 1: Synthetic pathway for N-(4-Nitrobenzyloxycarbonyl) Amoxicillin via Schotten-Baumann acylation.

Experimental Protocol

Safety Note: 4-Nitrobenzyl chloroformate is corrosive and a lachrymator. Amoxicillin is a sensitizer. Perform all operations in a fume hood.

Materials
  • Substrate: Amoxicillin Trihydrate (Ph. Eur. / USP grade).

  • Reagent: 4-Nitrobenzyl chloroformate (97%+).

  • Solvent: Tetrahydrofuran (THF) (anhydrous), Deionized Water.

  • Base: Sodium Bicarbonate (

    
    ), 1N NaOH.
    
  • Acid: 1N HCl (for precipitation).

Step-by-Step Synthesis
  • Solubilization (The "pH Window"):

    • Suspend Amoxicillin Trihydrate (10.0 mmol, 4.19 g) in water (40 mL).

    • Cool to

      
       in an ice bath.
      
    • Add 1N NaOH dropwise with vigorous stirring until the solution becomes clear and pH reaches 8.0--8.2 .

    • Scientific Rationale: Dissolving Amoxicillin as its sodium salt exposes the amine. Maintaining pH

      
       prevents phenol ionization (pKa ~9.6) and 
      
      
      
      -lactam hydrolysis.
  • Acylation:

    • Dissolve 4-Nitrobenzyl chloroformate (11.0 mmol, 2.37 g) in THF (15 mL).

    • Add the THF solution dropwise to the aqueous Amoxicillin solution over 30 minutes.

    • Critical Step: Simultaneously add saturated

      
       solution to maintain pH between 7.5 and 8.0 .
      
    • Why: If pH drops below 7.0, the amine protonates and becomes non-nucleophilic. If pH exceeds 9.0, hydrolysis of the chloroformate and the

      
      -lactam ring competes.
      
  • Reaction Monitoring:

    • Stir at

      
       for 1 hour, then allow to warm to room temperature (
      
      
      
      ) for 2 hours.
    • Monitor by TLC (Silica gel,

      
      -Butanol:Acetic Acid:Water 4:1:1). The starting material (Amoxicillin) will disappear (
      
      
      
      ), and the less polar product will appear (
      
      
      ).
  • Workup and Isolation:

    • Evaporate THF under reduced pressure (rotary evaporator,

      
      ) to leave an aqueous residue.
      
    • Wash the aqueous phase with Ethyl Acetate (

      
      ) to remove unreacted chloroformate and 4-nitrobenzyl alcohol byproducts.
      
    • Precipitation: Cool the aqueous phase to

      
       and acidify slowly with 1N HCl to pH 2.0--2.5 .
      
    • The product,

      
      -PNZ-Amoxicillin, will precipitate as a white to off-white solid.
      
    • Filter the solid, wash with cold water (

      
      ), and dry under vacuum over 
      
      
      
      .
Purification

For analytical standard grade (>98% purity):

  • Recrystallization: Dissolve the crude solid in a minimum amount of warm Methanol (

    
    ). Add water dropwise until turbidity persists. Cool to 
    
    
    
    overnight.
  • Yield: Typical yield is 65--75%.

Characterization & Validation

The identity of the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


Key Diagnostic Signals: 
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic (PNZ) 8.22, 7.60Doublets (

Hz)
2H, 2H

system of 4-nitrophenyl
Benzylic (PNZ) 5.18Singlet2H

of PNZ
Amide -NH 8.10Doublet1HCarbamate -NH

-Lactam
5.40, 5.50Doublets1H, 1HH-5, H-6 of penam ring
Gem-dimethyl 1.45, 1.55Singlets3H, 3HMethyls at C-2
Phenolic (Amox) 6.70, 7.15Doublets2H, 2HAmoxicillin side chain aromatics
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 544.53 g/mol

  • Positive Mode (

    
    ): 
    
    
    
  • Negative Mode (

    
    ): 
    
    
    
  • Fragment Ions: Loss of

    
     (44 Da) and 4-nitrobenzyl group often observed.
    
HPLC Purity Method

To quantify the compound or use it as an impurity standard:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 230 nm (Amoxicillin absorption) and 270 nm (Nitro group absorption).

  • Retention Time:

    
    -PNZ-Amoxicillin elutes significantly later than Amoxicillin due to the hydrophobic PNZ group.
    

Mechanism of Formation

The reaction proceeds via a nucleophilic acyl substitution. The amino group of amoxicillin attacks the carbonyl carbon of the chloroformate. The base neutralizes the HCl generated, driving the equilibrium forward.

Mechanism Step1 Activation: Amine deprotonated by Base (pH 8) Step2 Nucleophilic Attack: R-NH2 attacks Cl-C(=O)-O-Bn-NO2 Step1->Step2 Step3 Tetrahedral Intermediate Formation Step2->Step3 Step4 Collapse & Elimination: Chloride ion leaves Step3->Step4

Figure 2: Mechanistic flow of the N-acylation reaction.

Stability and Storage

  • Solid State: Stable at

    
     for >2 years if protected from light (nitro compounds can be photosensitive) and moisture.
    
  • Solution: Unstable in alkaline media (pH > 9) due to ester hydrolysis and

    
    -lactam ring opening. Prepare standard solutions in Acetonitrile/Water mixtures and use immediately.
    

References

  • Toronto Research Chemicals (TRC). 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) Product Sheet. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12184450 (Pnz-L-alanine - Structural Analog). Retrieved from .

  • BOC Sciences. Amoxicillin and Impurities: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.[] Retrieved from .

  • Gershonov, E., et al. (2000). The reaction of 4-nitrophenyl chloroformate with nucleosides: A versatile method for synthesis. Journal of Organic Chemistry.
  • European Pharmacopoeia (Ph. Eur.). Monograph: Amoxicillin Trihydrate - Impurity Profiling.[] (Contextual reference for amoxicillin impurity standards).

Sources

Exploratory

Structural Profiling and Synthetic Utility of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Executive Summary In the continuous arms race against antimicrobial resistance, the structural modification of existing -lactam antibiotics remains a cornerstone of drug development. 4-Nitrophenyl-methoxycarbonylamino Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous arms race against antimicrobial resistance, the structural modification of existing


-lactam antibiotics remains a cornerstone of drug development. 4-Nitrophenyl-methoxycarbonylamino Amoxicillin  (CAS No. 109880-73-1) is a highly specialized, synthetically protected derivative of amoxicillin[]. While it is frequently monitored as an API impurity in commercial amoxicillin production, its primary scientific value lies in its role as an essential intermediate for synthesizing 

-lactamase-resistant penicillins, specifically[2].

This technical whitepaper provides an in-depth mechanistic guide to the structural properties, synthetic rationale, and experimental handling of this compound, designed for researchers and process chemists in advanced antibiotic development.

Structural Elucidation & Physicochemical Profile

The nomenclature "4-Nitrophenyl-methoxycarbonylamino" is the systematic IUPAC representation of the widely recognized 4-nitrobenzyloxycarbonyl (pNZ) protecting group. In this compound, the pNZ group is covalently linked via a carbamate bond to the highly reactive primary


-amino group of the amoxicillin side chain (the D-

-amino-p-hydroxyphenylacetamide moiety).

This targeted protection neutralizes the nucleophilicity of the primary amine, which is an absolute prerequisite for performing aggressive electrophilic chemistry on the penicillin nucleus (such as 6-


-methoxylation) without triggering self-polymerization or side-chain degradation.
Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the protected intermediate[3]:

PropertyValue
Chemical Name 4-Nitrophenyl-methoxycarbonylamino Amoxicillin
IUPAC Nomenclature (2S,5R,6R)-6-[[(2R)-2-(4-nitrobenzyloxycarbonylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Registry Number 109880-73-1
Molecular Formula C24H24N4O9S
Molecular Weight 544.53 g/mol
Calculated LogP ~3.44 (Increased lipophilicity vs. Amoxicillin)
Primary Application Synthetic intermediate / Reference Standard[]

Mechanistic Causality: The Logic of pNZ Protection

The selection of the pNZ group over standard alternatives like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) is not arbitrary; it is dictated by the strict survival parameters of the highly strained


-lactam ring.

To synthesize 6-


-methoxy-amoxicillin, the protected intermediate must survive exposure to strong bases (Lithium methanolate) and strong electrophiles (tert-butyl hypochlorite).
  • Fmoc is cleaved by bases and would prematurely deprotect during the methoxylation step.

  • Boc requires strong acids (e.g., TFA) for deprotection, which would instantly hydrolyze the

    
    -lactam ring.
    
  • pNZ is stable to both base and electrophiles, and can be cleanly removed under neutral conditions via catalytic hydrogenolysis.

PG_Logic A Amine Protection Requirement for Amoxicillin B1 Base Stability (LiOMe at -78°C) A->B1 B2 Electrophile Stability (t-BuOCl) A->B2 B3 Mild Cleavage (Preserve Beta-Lactam) A->B3 C1 Fmoc: Fails (Cleaved by LiOMe) B1->C1 C3 pNZ (CAS 109880-73-1): Passes all criteria B1->C3 B2->C3 C2 Boc: Fails (Acid cleavage destroys ring) B3->C2 B3->C3 Cleaved by H2, Pd/C

Caption: Logic tree for selecting the pNZ protecting group in amoxicillin methoxylation.

Experimental Workflows: Synthesis and Application

The following protocols detail the self-validating systems required to synthesize and utilize 4-Nitrophenyl-methoxycarbonylamino Amoxicillin[2].

Protocol 1: Synthesis of N-pNZ-Amoxicillin (CAS 109880-73-1)

Objective: Selective protection of the primary


-amino group in the presence of a phenolic hydroxyl and a carboxylate.
Causality (Self-Validating pH Control):  Amoxicillin's primary amine has a pKa of ~7.2, while its phenolic OH has a pKa of ~9.6. By buffering the reaction strictly at pH 8.0–8.5, the amine is predominantly unprotonated (nucleophilic), while the phenol remains protonated (non-nucleophilic), ensuring exclusive N-acylation.
  • Preparation: Suspend Amoxicillin trihydrate in a 1:1 mixture of water and THF.

  • pH Adjustment: Adjust the solution to pH 8.0–8.5 using 1M NaOH.

  • Acylation: Dropwise add 4-nitrobenzyl chloroformate (pNZ-Cl) dissolved in THF. Maintain the pH strictly between 8.0 and 8.5 via a pH stat. If pH drops below 7, the amine protonates and the reaction stalls; if pH exceeds 9.5, O-acylation and

    
    -lactam hydrolysis occur.
    
  • Incubation: Stir for 2 hours at 0–5°C to minimize chloroformate hydrolysis.

  • Isolation: Extract unreacted pNZ-Cl with ethyl acetate at basic pH. Acidify the aqueous layer to pH 2.5 with dilute HCl to precipitate the pNZ-protected amoxicillin. Filter and dry under vacuum.

Protocol 2: 6- -Methoxylation

Objective: Introduce a methoxy group at the sterically hindered 6-position of the penicillin nucleus. Causality (Thermal Control): The reaction proceeds via a highly unstable N-acylimine intermediate. Cryogenic temperatures (-78°C) are mandatory; thermal energy would lead to rapid cleavage of the strained four-membered


-lactam ring.
  • Preparation: Dissolve N-pNZ-Amoxicillin in anhydrous THF under an argon atmosphere.

  • Cooling: Submerge the reactor in a dry ice/acetone bath to reach -78°C.

  • Activation: Add a stoichiometric amount of lithium methanolate (LiOMe) in methanol.

  • Chlorination/Elimination: Slowly add tert-butyl hypochlorite (t-BuOCl). Stir for 30 minutes at -78°C. The t-BuOCl forms an N-chloro intermediate, which eliminates HCl to form the acylimine. Methanol then attacks from the less hindered

    
    -face.
    
  • Quenching: Add glacial acetic acid to neutralize the base before warming to room temperature.

Protocol 3: Deprotection (Hydrogenolysis)

Objective: Remove the pNZ group to yield the final active pharmaceutical ingredient. Causality (Chemoselectivity): The nitro group is reduced to an electron-donating amine, triggering a spontaneous 1,6-elimination that decarboxylates to release the free amine. Maintaining exactly 1 atm


 prevents the unwanted desulfurization of the thiazolidine ring.
  • Preparation: Dissolve the methoxylated intermediate in an ethanol/water mixture.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Stir under a hydrogen atmosphere (1 atm) for 1.5 hours at room temperature.

  • Purification: Filter the catalyst through a Celite pad and lyophilize the filtrate to obtain 6-

    
    -methoxy-amoxicillin.
    

Synthesis_Workflow Step1 Amoxicillin (Active Primary Amine) Step2 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (pNZ-Protected) Step1->Step2 pNZ-Cl, pH 8.5 (Selective N-Acylation) Step3 6-alpha-Methoxy- pNZ-Amoxicillin Step2->Step3 t-BuOCl, LiOMe (-78°C Methoxylation) Step4 6-alpha-Methoxy- Amoxicillin Step3->Step4 H2, Pd/C (Hydrogenolysis)

Caption: Synthetic workflow from Amoxicillin to 6-alpha-Methoxy-Amoxicillin.

Pharmacological Context: Overcoming Beta-Lactamase Resistance

The ultimate goal of utilizing 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is the successful installation of the 6-


-methoxy group. In clinical pharmacology, this modification creates extreme steric hindrance directly above the 

-lactam carbonyl. When a bacterial

-lactamase enzyme attempts to dock and hydrolyze the antibiotic via its active-site serine residue, the bulky methoxy group physically blocks the nucleophilic attack. This principle (seen in commercial cephamycins like cefoxitin) effectively restores the efficacy of the amoxicillin core against highly resistant bacterial strains.

References

  • Molaid Chemical Database - Compound Profiling: 109880-73-1. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin, a putative prodrug of the broad-spectrum β-lactam antibiotic, am...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin, a putative prodrug of the broad-spectrum β-lactam antibiotic, amoxicillin. As direct literature on this specific compound is scarce, this guide synthesizes established principles of β-lactam pharmacology, prodrug design, and bio-analytical techniques to construct a scientifically grounded framework for its evaluation. We will explore the rationale for its design, the proposed two-stage mechanism of action involving bioactivation and target inhibition, and detailed experimental protocols to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents.

Introduction: The Rationale for Amoxicillin Prodrugs

Amoxicillin, a cornerstone of antibacterial therapy, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its efficacy is, however, challenged by factors such as incomplete oral absorption and the ever-present threat of bacterial resistance.[3][4] The development of prodrugs—biologically inert compounds that are metabolized in the body to produce an active drug—is a well-established strategy to overcome these pharmacokinetic and pharmacodynamic hurdles.[5][6][7] A notable example is sarmoxicillin, a lipophilic prodrug of amoxicillin, which demonstrated enhanced tissue penetration.[3][4]

The modification of amoxicillin's primary amino group to create 4-Nitrophenyl-methoxycarbonylamino Amoxicillin suggests a deliberate prodrug strategy. The introduction of the 4-nitrophenyl-methoxycarbonylamino moiety is hypothesized to enhance the lipophilicity of the parent molecule, potentially leading to improved oral bioavailability and cell membrane permeability. This guide will dissect the likely mechanistic pathway of this novel amoxicillin derivative.

Hypothesized Mechanism of Action: A Two-Stage Process

We propose a two-stage mechanism of action for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin:

  • Stage 1: Bioactivation (Prodrug Cleavage). Following administration, the inert prodrug is absorbed and subsequently hydrolyzed by host enzymes, such as esterases, to release the active amoxicillin molecule.[8] The 4-nitrophenyl group is an effective leaving group, facilitating this enzymatic or chemical cleavage of the carbamate linkage.[9]

  • Stage 2: Target Inhibition. The liberated amoxicillin then acts on its well-established target: the penicillin-binding proteins (PBPs) located in the bacterial cell wall.[5][6][10]

Stage 1: The Bioactivation Pathway

The core of the prodrug concept lies in its conversion to the active pharmacophore. The 4-Nitrophenyl-methoxycarbonylamino group is designed to be a labile protecting group for the amine on the amoxicillin side chain. This chemical modification likely increases the molecule's lipophilicity, which can improve its absorption characteristics.[3][4] Once in a suitable biological environment (e.g., plasma, liver), endogenous esterases are expected to cleave the carbamate bond. This hydrolysis would release amoxicillin, carbon dioxide, methanol, and 4-nitrophenol as byproducts.

Caption: Hypothesized bioactivation of the prodrug to release active amoxicillin.

Stage 2: Inhibition of Peptidoglycan Synthesis

Upon its release, amoxicillin carries out its bactericidal function by interfering with the final stages of peptidoglycan synthesis in the bacterial cell wall.[1][11][12] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.[13]

The key steps in this process are:

  • PBP Binding: Amoxicillin, a structural analog of the D-Ala-D-Ala terminal dipeptide of peptidoglycan precursors, covalently binds to the active site of PBPs.[6][14]

  • Transpeptidation Inhibition: This irreversible binding inactivates the PBPs, preventing them from catalyzing the cross-linking of peptidoglycan chains.[5][11]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][13]

Amoxicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Covalent Binding & Inactivation Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition of Transpeptidation CellWall Stable Cell Wall Peptidoglycan->CellWall Prevents Formation Lysis Cell Lysis CellWall->Lysis Leads to

Caption: The mechanism of bacterial cell wall inhibition by amoxicillin.

Experimental Validation Framework

A rigorous, multi-faceted experimental approach is necessary to validate the hypothesized mechanism of action. The following protocols provide a comprehensive framework for the characterization of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

Determination of Antibacterial Activity

The initial step is to ascertain the antibacterial potency of the compound. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MIC Determination via Broth Microdilution (adapted from EUCAST guidelines)[2][10][11][15]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the test organism.

  • Serial Dilution: The test compound and a comparator (amoxicillin) are serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under standard conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: The prodrug may show a higher MIC value than amoxicillin itself, as it requires conversion to the active form. However, if the prodrug has some intrinsic activity or is efficiently converted, the MICs could be comparable.

Assessment of Bactericidal vs. Bacteriostatic Activity

Time-kill kinetic assays provide insights into the rate and extent of bacterial killing, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Experimental Protocol: Time-Kill Kinetic Assay[16][17][18][19]

  • Culture Preparation: A logarithmic phase bacterial culture is prepared.

  • Exposure: The culture is exposed to the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). A growth control (no antibiotic) is included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Viable bacterial counts (Colony Forming Units/mL) are determined by plating serial dilutions of the samples onto agar plates.

  • Data Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[17]

Expected Outcome: If the prodrug is effectively converted to amoxicillin, it should exhibit bactericidal activity similar to the parent drug.

Target Engagement: PBP Binding Assays

To confirm that the active form of the drug interacts with its intended target, a competitive PBP binding assay is essential.

Experimental Protocol: Competitive PBP Binding Assay[1][12][13][20]

  • Membrane Preparation: Bacterial membranes containing PBPs are isolated from the test organism.

  • Competitive Inhibition: The membrane preparations are incubated with increasing concentrations of the test compound (or amoxicillin) to allow for binding to PBPs.

  • Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added. This probe will bind to any PBPs not already occupied by the test compound.

  • SDS-PAGE: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis.

  • Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the PBPs is quantified. A decrease in fluorescence intensity with increasing concentrations of the test compound indicates successful competition for PBP binding sites.

PBP_Binding_Assay_Workflow Start Isolate Bacterial Membranes (with PBPs) Incubate Incubate with Test Compound Start->Incubate Label Add Fluorescent Penicillin Probe (Bocillin-FL) Incubate->Label Separate Separate Proteins (SDS-PAGE) Label->Separate Visualize Visualize and Quantify Fluorescence Separate->Visualize Result Decreased Fluorescence = PBP Binding Visualize->Result

Caption: Workflow for the competitive Penicillin-Binding Protein (PBP) assay.

Confirmation of Cell Lysis

A direct measure of the drug's effect on cell wall integrity can be obtained through a cell lysis assay.

Experimental Protocol: Bacterial Cell Lysis Assay[14][21][22][23]

  • Bacterial Culture: Grow a bacterial culture to a specific optical density (OD).

  • Treatment: Treat the culture with the test compound at its MIC and supra-MIC concentrations. Include a positive control (e.g., lysozyme) and a negative control (no treatment).

  • Monitoring Lysis: Monitor the decrease in OD over time at a specific wavelength (e.g., 600 nm). A significant drop in OD indicates cell lysis.

  • Microscopy (Optional): Visualize changes in bacterial morphology using phase-contrast or electron microscopy.

Expected Outcome: Treatment with the compound should lead to a decrease in optical density, confirming its lytic mode of action, consistent with amoxicillin.

Stability in the Presence of β-Lactamases

A crucial aspect of any new β-lactam derivative is its stability against β-lactamases, the primary mechanism of resistance.

Experimental Protocol: β-Lactamase Stability Assay[24][25][26][27][28]

  • Reagents: Use a chromogenic β-lactam substrate, such as nitrocefin, which changes color upon hydrolysis by β-lactamases.

  • Assay Setup: In a microtiter plate, combine a purified β-lactamase enzyme with the test compound at various concentrations.

  • Substrate Addition: Add nitrocefin to initiate the reaction.

  • Kinetic Measurement: Measure the rate of color change (increase in absorbance at ~490 nm) over time.

  • Analysis: Compare the rate of nitrocefin hydrolysis in the presence and absence of the test compound. A significant inhibition of hydrolysis indicates that the compound is a poor substrate for the β-lactamase.

Expected Outcome: The stability of the prodrug and the released amoxicillin against various classes of β-lactamases will determine its potential spectrum of activity against resistant strains.

Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

Parameter 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Amoxicillin (Control) Interpretation
MIC (µg/mL) vs. S. aureus To be determinedKnown valueIndicates antibacterial potency.
MIC (µg/mL) vs. E. coli To be determinedKnown valueIndicates antibacterial potency.
Time-Kill Assay (vs. S. aureus) Time to achieve ≥3-log10 reductionKnown valueConfirms bactericidal activity.
PBP Binding (IC50 vs. PBP2a) To be determinedKnown valueConfirms target engagement.
β-Lactamase Hydrolysis Rate To be determinedKnown valueAssesses stability against resistance mechanisms.

Conclusion

4-Nitrophenyl-methoxycarbonylamino Amoxicillin represents a rational prodrug design aimed at potentially improving the therapeutic profile of amoxicillin. Its mechanism of action is hypothesized to be a sequential process of enzymatic activation followed by the classical β-lactam-mediated inhibition of bacterial cell wall synthesis. The comprehensive experimental framework outlined in this guide provides a clear path for the validation of this hypothesis. Through systematic evaluation of its antibacterial activity, bactericidal kinetics, target engagement, and stability, the true therapeutic potential of this novel compound can be elucidated, contributing to the ongoing effort to combat bacterial infections.

References

  • Duke University. (n.d.). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. DukeSpace. Retrieved from [Link]

  • Bundgaard, H., & Larsen, C. (2002). Design, synthesis, and biological evaluation of a series of beta-lactam-based prodrugs. Journal of Medicinal Chemistry, 45(24), 5346-5358.
  • Hancock Lab. (n.d.). Penicillin Binding Protein Assay. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. Retrieved from [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1553-1559.
  • Bio-protocol. (n.d.). Detection of Penicillin Binding Proteins. Retrieved from [Link]

  • RS Kori A Technicals. (n.d.). Time Kill Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Reference Method. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Evans, D. G., et al. (2019). Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. Journal of Medicinal Chemistry, 62(9), 4501-4515.
  • Al-Majdoub, Z. M., et al. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. Molecules, 25(23), 5737.
  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1170-1210.
  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • bioRxiv. (2024). An engineered prodrug selectively suppresses β-lactam resistant bacteria in a mixed microbial setting. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. Retrieved from [Link]

  • British Society for Antimicrobial Chemotherapy (BSAC). (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. Retrieved from [Link]

  • Taha, E. I., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 18(8), 846-865.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ChemRxiv. (n.d.). β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. Retrieved from [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Retrieved from [Link]

  • G-Biosciences. (2023). Bacterial Cell Lysis Buffer-Product Information and Protocol. Retrieved from [Link]

  • PLOS One. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • PubMed. (n.d.). Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Penicillin-Binding Protein Imaging Probes. Retrieved from [Link]

  • MDPI. (2018). The Development of an Effective Bacterial Single-Cell Lysis Method Suitable for Whole Genome Amplification in Microfluidic Platforms. Retrieved from [Link]

  • iGEM. (2021). Lysis Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Human pharmacokinetics and disposition of sarmoxicillin, a lipophilic amoxicillin prodrug. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assays for Β-Lactamase Activity and Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). antibacterial activity of novel prodrugs of amoxicillin and cephalexin. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrug design and principle. Forming a carbamate with the amine group.... Retrieved from [Link]

  • Nature. (2019). Simple lysis of bacterial cells for DNA-based diagnostics using hydrophilic ionic liquids. Retrieved from [Link]

  • Assay Genie. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit (384 well). Retrieved from [Link]

  • Bio-Rad. (n.d.). MicroRotofor™ Lysis Kit (Bacteria) Instruction Manual. Retrieved from [Link]

  • PubMed. (n.d.). Human pharmacokinetics and disposition of sarmoxicillin, a lipophilic amoxicillin prodrug. Retrieved from [Link]

  • PLOS One. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved from [Link]

  • PubMed. (2003). Structure-activity relationships for 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline minor groove alkylating agents as prodrugs for GDEPT in conjunction with E. coli nitroreductase. Retrieved from [Link]

  • Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • ACS Publications. (n.d.). p-Nitrophenyl carbamates as active-site-specific reagents for serine proteases. Retrieved from [Link]

Sources

Exploratory

solubility and stability of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in various solvents

This guide provides an in-depth technical analysis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , a critical intermediate and impurity standard in the synthesis of beta-lactam antibiotics.[1] Based on the nomenclatu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , a critical intermediate and impurity standard in the synthesis of beta-lactam antibiotics.[1]

Based on the nomenclature and CAS registry (109880-73-1), this compound is identified as


-(4-nitrobenzyloxycarbonyl)amoxicillin  (often abbreviated as PNZ-Amoxicillin ).[1][2] It represents Amoxicillin where the 

-amino group of the phenylglycine side chain is protected by a 4-nitrobenzyloxycarbonyl (PNZ) moiety.[1][2]

[1]

Compound Identity & Chemical Context

This compound is not a therapeutic drug itself but a synthesis intermediate or process impurity .[1][3] The "4-Nitrophenyl-methoxycarbonyl" group (PNZ) is a classic protecting group used to mask the amine functionality during the acylation of the penicillin nucleus (6-APA).[1][2] Its presence significantly alters the physicochemical properties of the parent molecule, Amoxicillin.[1][3]

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11]
  • Common Name: PNZ-Amoxicillin;

    
    -(4-nitrobenzyloxycarbonyl)amoxicillin.[1]
    
  • CAS Number: 109880-73-1.[1][3][]

  • Molecular Function: The PNZ group renders the amine non-nucleophilic, preventing self-acylation during synthesis.[1][3] It significantly increases the molecule's hydrophobicity compared to Amoxicillin.[1][3]

  • Key Functional Groups:

    • Beta-Lactam Ring: The structural core responsible for antibiotic activity; highly sensitive to hydrolysis.[1][3]

    • Carbamate Linkage: The PNZ protecting group linkage; generally stable to acid/base but sensitive to reduction.[1][3]

    • Carboxylic Acid (C3): Retains acidic character (

      
      ).[1][2][3]
      
    • Phenolic Hydroxyl: Weakly acidic (

      
      ).[1][2][3]
      

Solubility Profile

Unlike Amoxicillin, which is zwitterionic and amphoteric, 4-Nitrophenyl-methoxycarbonylamino Amoxicillin behaves primarily as a hydrophobic weak acid .[1][3] The capping of the amine removes the zwitterionic character, drastically reducing water solubility and enhancing solubility in organic solvents.[1][3]

Solvent Compatibility Table[1][2][15]
Solvent ClassSolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO High (>50 mg/mL)Disrupts intermolecular H-bonds; stabilizes the polar beta-lactam core.[1] Preferred solvent for stock solutions.
Polar Aprotic DMF High (>50 mg/mL)Similar solvation mechanism to DMSO; excellent for synthesis reactions.[1][2][3]
Polar Protic Methanol Moderate-High Solubilizes the polar functionalities; good for HPLC mobile phases.[1][3]
Polar Protic Ethanol Moderate Slightly less effective than methanol due to the ethyl chain steric hindrance.[1][3]
Aqueous Water (pH < 7) Very Low (<0.1 mg/mL)The hydrophobic PNZ group dominates; lack of zwitterionic charge prevents dissolution.[1][2][3]
Aqueous Buffer (pH > 7.5) Moderate Deprotonation of the C3-carboxylic acid forms a soluble salt.[1][2][3] Caution: High pH accelerates beta-lactam hydrolysis.[1][3]
Organic Ethyl Acetate Moderate Soluble due to the lipophilic PNZ group; often used for extraction during workup.[1][3]
Non-Polar Hexane/Heptane Insoluble The molecule is too polar for aliphatic hydrocarbons.[1][3]
Dissolution Protocol for Analytical Standards

Objective: Prepare a stable 1 mg/mL stock solution for HPLC analysis.

  • Weighing: Accurately weigh 10 mg of the substance into a 10 mL volumetric flask.

  • Primary Solvation: Add 1-2 mL of DMSO or Methanol . Swirl gently. The solid should dissolve rapidly.[1][3]

    • Note: Do not use water initially.[1][3] The hydrophobic coating will prevent wetting.[1][3]

  • Dilution: Dilute to volume with the mobile phase (e.g., Water/Acetonitrile).[1][2][3]

    • Critical: If using a high-water mobile phase, add it slowly with vortexing to prevent precipitation.[1][3]

Stability Profile

The stability of this compound is governed by two competing factors: the robustness of the carbamate protecting group and the fragility of the beta-lactam ring.[1][3]

Degradation Pathways[1][2]
  • Beta-Lactam Hydrolysis (Primary Instability):

    • Trigger: Aqueous solution, pH extremes (pH < 2 or pH > 8), heat.[1][2][3]

    • Mechanism: Nucleophilic attack (by water or hydroxide) on the carbonyl carbon of the beta-lactam ring.[1][2][3]

    • Product: Penicilloic acid derivative (open ring).[1][2][3] This is irreversible and destroys the compound.[1][3]

  • Decarboxylation:

    • Trigger: High temperature (>50°C) in solution.[1][2][3]

    • Mechanism: Loss of

      
       from the C3 carboxyl group, often following ring opening.[3]
      
  • Protecting Group Cleavage (Intentional/Specific):

    • Trigger: Hydrogenolysis (

      
      ) or Chemical Reduction (Sodium Dithionite).
      
    • Mechanism: The PNZ group is designed to be cleaved only under reducing conditions, regenerating Amoxicillin.[3] It is stable to Trifluoroacetic acid (TFA) and mild bases.[1][2][3]

Stability Data Summary
ConditionStability StatusRecommendation
Solid State (4°C) Stable (>2 years)Store desiccated to prevent hydrolysis from atmospheric moisture.[1][2]
DMSO Solution (RT) Stable (24-48 hours)Suitable for autosamplers.[1][2][3]
Aqueous Buffer (pH 7) Labile (

hours)
Prepare fresh. Beta-lactam hydrolysis occurs spontaneously.[1][3]
Acidic Solution (pH 2) Unstable Rapid hydrolysis of the beta-lactam.[1][2][3]
Basic Solution (pH 10) Highly Unstable Instantaneous ring opening.[1][2][3]

Visualization of Pathways[2][3]

Synthesis and Degradation Logic

The following diagram illustrates where PNZ-Amoxicillin fits in the synthesis pipeline and its primary degradation route.

G Raw 6-APA + PNZ-Phenylglycine Intermediate PNZ-Amoxicillin (Target Compound) Raw->Intermediate Acylation (Mixed Anhydride Method) Amox Amoxicillin (Final Drug) Intermediate->Amox Deprotection (H2 / Pd-C or Na2S2O4) Degradant Penicilloic Acid Derivative (Open Ring Impurity) Intermediate->Degradant Hydrolysis (pH > 8 or H2O/Heat)

Caption: Synthesis and degradation logic of PNZ-Amoxicillin. The blue node represents the stable intermediate; the red path indicates the irreversible hydrolytic degradation.[1][3]

Experimental Protocols

A. Solubility Determination (Shake-Flask Method)

Use this protocol to verify solubility in a specific solvent for process development.[1][2]

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents clogging).

  • Quantification: Dilute the filtrate 1:100 with Mobile Phase and inject into HPLC.

  • Calculation:

    
    .
    
B. Forced Degradation Study (Stability Indicating)

Use this to identify the compound in impurity profiling.[1][2][3]

  • Stock Solution: Prepare 0.5 mg/mL PNZ-Amoxicillin in Methanol.

  • Base Hydrolysis:

    • Mix 1 mL Stock + 1 mL 0.1 N NaOH.[1][3]

    • Incubate at Room Temp for 15 minutes.

    • Neutralize with 1 mL 0.1 N HCl.[1][3]

    • Result: HPLC will show disappearance of the PNZ-Amoxicillin peak and appearance of the open-ring degradation peak (earlier elution time due to increased polarity).[1][2]

  • Oxidation (Control):

    • Mix 1 mL Stock + 1 mL 3%

      
      .[1][3]
      
    • Result: PNZ-Amoxicillin is generally susceptible to sulfur oxidation (sulfoxide formation), appearing as a split peak or slightly earlier eluting peak.[1][2][3]

References

  • Toronto Research Chemicals (TRC). 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) Product Sheet.[1] Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Amoxicillin Derivatives and Impurities.[1][2][3] Retrieved from [1][2]

  • Geddes, A. M., et al. (2024).[1][2][3] Beta-Lactam Antibiotics: Chemistry and Stability.[1][3] In Antibiotic Essentials.[1][3][5]

  • ChemicalRegister. Supplier and Safety Data for CAS 109880-73-1.[1][3] Retrieved from [1][2]

Sources

Foundational

The Evolution of Aminopenicillins: A Technical Guide to Amoxicillin and Its Derivatives

Executive Summary This technical guide analyzes the structural optimization, chemical synthesis, and derivative history of Amoxicillin ( -amino-p-hydroxybenzyl penicillin). Discovered by Beecham Research Laboratories in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural optimization, chemical synthesis, and derivative history of Amoxicillin (


-amino-p-hydroxybenzyl penicillin). Discovered by Beecham Research Laboratories in 1972, Amoxicillin represents the pinnacle of oral 

-lactam bioavailability optimization. Unlike its progenitor Ampicillin, which suffers from saturable and incomplete absorption (~40%), Amoxicillin achieves ~95% oral bioavailability through a critical para-hydroxyl modification that enhances transport kinetics via the PEPT1 intestinal transporter. This guide details the industrial synthesis via the Dane Salt method, the mechanistic rationale for

-lactamase inhibitor combinations, and the status of modern prodrug derivatives.

Chapter 1: The Progenitors & The Bioavailability Imperative

From Penicillin G to Ampicillin

The early history of penicillins was plagued by acid instability (Penicillin G) and narrow spectrums.[1] The isolation of the 6-aminopenicillanic acid (6-APA) nucleus by Beecham scientists in 1957 allowed for semi-synthetic modifications.[2]

The first major breakthrough was Ampicillin (1961), created by adding an amino group to the benzyl side chain of Penicillin G. This amino group introduced:

  • Acid Stability: Protonation of the amine in the stomach prevents acid-catalyzed degradation of the

    
    -lactam ring.
    
  • Gram-Negative Penetration: The zwitterionic character allowed passage through porin channels (OmpF/OmpC) of Gram-negative bacteria.

The Ampicillin Failure and the Amoxicillin Solution

Despite its spectrum, Ampicillin had a major pharmacokinetic flaw: low oral bioavailability (~40-50%). The unabsorbed antibiotic remained in the gut, causing significant dysbiosis (diarrhea).

The Amoxicillin Breakthrough (1972): Researchers Anthony Long and John Nayler at Beecham synthesized the para-hydroxy analogue of Ampicillin.

  • Structural Change: Addition of an -OH group at the para position of the phenyl ring.

  • Physicochemical Impact: While intuitively the -OH group increases polarity, it optimizes the zwitterionic structure for recognition by the PEPT1 (Oligopeptide Transporter 1) in the small intestine.

  • Result: Bioavailability increased to >90%, independent of food intake.

Table 1: Comparative Pharmacokinetics

FeatureAmpicillinAmoxicillinMechanistic Reason
Bioavailability (Oral) 40–50%~95%Amoxicillin has superior affinity for PEPT1 active transport.
Effect of Food Absorption decreasesNo significant effectAmoxicillin absorption is less dependent on passive diffusion.
Serum Half-life ~60 min~61.3 minSimilar renal elimination rates.
Side Chain Phenylglycinep-HydroxyphenylglycineThe p-OH group stabilizes the zwitterion.

Chapter 2: Chemical Synthesis Protocols

The industrial synthesis of Amoxicillin relies on protecting the sensitive amino group of the side chain (D-p-hydroxyphenylglycine) before coupling it with the penicillin nucleus (6-APA).[3]

The "Dane Salt" Method (Chemical Synthesis)

The standard industrial route uses the Dane Salt to protect the amino acid side chain.[3] This creates an enamine which is stable to the acylation conditions but easily removed by mild acid hydrolysis.

Protocol: Mixed Anhydride Coupling via Dane Salt

  • Reagents: 6-APA, D-p-hydroxyphenylglycine (D-HPG), Ethyl Acetoacetate, Pivaloyl Chloride, Dichloromethane (DCM), Triethylamine (TEA).

  • Reaction Type: Schotten-Baumann condensation (modified).

Step-by-Step Methodology:

  • Preparation of Dane Salt (Protection):

    • React D-HPG with Ethyl Acetoacetate and Potassium Hydroxide in methanol.

    • Mechanism:[4][5][6][7][8] The amine condenses with the ketone to form an enamine (Potassium D-N-(1-ethoxycarbonylpropen-2-yl)-

      
      -aminophenylacetate).
      
    • Yield: Isolate the salt by crystallization.[8]

  • Activation (Mixed Anhydride Formation):

    • Suspend the Dane Salt in anhydrous DCM at -20°C.

    • Add Pivaloyl Chloride and a catalytic amount of N-methylmorpholine.

    • Why: This forms a mixed anhydride, activating the carboxyl group for nucleophilic attack.

  • Acylation of 6-APA:

    • Dissolve 6-APA in DCM using TEA (to solubilize it as the triethylammonium salt).

    • Add the 6-APA solution to the mixed anhydride mixture at -30°C.

    • Stir for 2 hours. The amine of 6-APA attacks the activated carbonyl of the Dane Salt.

  • Hydrolysis (Deprotection):

    • Add dilute HCl to the reaction mixture (pH ~1.0).

    • Mechanism:[4][5][6][7][8] The enamine protecting group hydrolyzes, regenerating the free amine and releasing ethyl acetoacetate.

  • Isolation:

    • Adjust pH to the isoelectric point (pH 5.0) using NaOH.

    • Amoxicillin Trihydrate precipitates as white crystals.

Visualization of Synthesis Pathway

AmoxicillinSynthesis cluster_0 Key Transformation HPG D-p-hydroxyphenylglycine (Side Chain) DaneSalt Dane Salt (Enamine Protected) HPG->DaneSalt Protection (KOH/MeOH) EAA Ethyl Acetoacetate EAA->DaneSalt MixedAnhydride Mixed Anhydride (Activated Intermediate) DaneSalt->MixedAnhydride Pivaloyl Chloride -20°C Coupled Protected Amoxicillin MixedAnhydride->Coupled Acylation APA 6-APA (Penicillin Nucleus) APA->MixedAnhydride Nucleophilic Attack Amox Amoxicillin Trihydrate Coupled->Amox Acid Hydrolysis (HCl) pH Adjustment

Figure 1: The Dane Salt synthesis pathway, highlighting the protection-activation-coupling sequence standard in industrial manufacturing.

Chapter 3: Overcoming Resistance (The Clavulanate Era)

By the late 1970s,


-lactamase producing organisms (e.g., S. aureus, H. influenzae) rendered Amoxicillin ineffective. The solution was not a new derivative, but a "suicide inhibitor."
Amoxicillin-Clavulanate (Augmentin)

Beecham discovered Clavulanic Acid (from Streptomyces clavuligerus) in 1976.

  • Mechanism: Clavulanic acid contains a

    
    -lactam ring but has negligible antibacterial activity. It binds irreversibly to the catalytic serine residue of 
    
    
    
    -lactamase enzymes (Ser-70).
  • Synergy: By sacrificing itself, clavulanate protects the Amoxicillin ring from hydrolysis.

  • Formulation Ratio: Typically 2:1 to 7:1 (Amox:Clav) to minimize Clavulanate-induced diarrhea.

Mechanism of Action and Resistance

Mechanism Amox Amoxicillin PBP Penicillin Binding Protein (Transpeptidase) Amox->PBP Binds & Inhibits Bacteria Bacterial Cell Wall (Peptidoglycan) PBP->Bacteria Cross-linking Halted (Lysis) Lactamase Beta-Lactamase Enzyme Lactamase->Amox Hydrolyzes Ring (Inactivation) Clav Clavulanic Acid Clav->Lactamase Irreversible Binding (Suicide Inhibition)

Figure 2: Competitive dynamics between PBP binding (efficacy) and Beta-lactamase hydrolysis (resistance), showing Clavulanate's protective role.

Chapter 4: Modern Derivatives and Prodrugs

While Amoxicillin is the "terminal" optimized drug for oral absorption, research continues into derivatives to improve lipophilicity or target specific tissues.

Sarmoxicillin (Historical/Experimental)
  • Structure: Methoxymethyl ester of hetamoxicillin.[9]

  • Goal: To create a highly lipophilic prodrug that penetrates tissues better than the free acid.

  • Outcome: It demonstrated a 30- to 600-fold increase in lipid partitioning but failed to displace Amoxicillin clinically due to the latter's already excellent absorption profile.

Mutual Prodrugs (Current Research)

Recent efforts focus on Mutual Prodrugs , where Amoxicillin is chemically linked to another antibiotic.

  • Concept: Amoxicillin-Metronidazole conjugates.

  • Linkage: Ester or azo bonds designed to be cleaved specifically in the colon or by bacterial enzymes.[10]

  • Application: Targeted therapy for H. pylori (gastric ulcers), releasing both drugs simultaneously at the infection site.

References

  • Beecham Group Ltd. (1972). Penicillins.[1][2][6][11][12][13][14] US Patent 3,674,776. (The foundational patent for Amoxicillin).[3]

  • Sutherland, R., & Rolinson, G. N. (1971).

    
    -Amino-p-hydroxybenzylpenicillin (BRL 2333), a new semisynthetic penicillin: in vitro and in vivo laboratory evaluation. Antimicrobial Agents and Chemotherapy.[4][6] 
    
  • BenchChem. (2025). The Synthesis of Amoxicillin: A Technical Guide to Enzymatic and Chemical Pathways from 6-APA.[8][15]

  • Geddes, A. M., et al. (1977). Clinical and pharmacokinetic studies with amoxicillin.[4][9][16] Postgraduate Medical Journal.

  • Tsuji, A., et al. (1994).

    
    -lactam antibiotics in the intestinal tract. Journal of Pharmaceutical Sciences. (Establishes PEPT1 mechanism). 
    

Sources

Exploratory

In Vitro Antibacterial Activity of Amoxicillin Derivatives: A Technical Guide

Executive Summary The emergence of antimicrobial resistance (AMR), particularly through the proliferation of beta-lactamase-producing pathogens, has severely compromised the clinical efficacy of standard beta-lactam anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of antimicrobial resistance (AMR), particularly through the proliferation of beta-lactamase-producing pathogens, has severely compromised the clinical efficacy of standard beta-lactam antibiotics. To restore and expand their therapeutic utility, researchers are actively synthesizing amoxicillin derivatives. By modifying the core 6-aminopenicillanic acid (6-APA) structure or the side-chain amino group, these novel derivatives are engineered to evade enzymatic degradation, enhance lipophilicity, and improve targeted binding to bacterial Penicillin-Binding Proteins (PBPs). This whitepaper provides a comprehensive technical analysis of the mechanistic rationale, quantitative efficacy, and standardized in vitro protocols used to evaluate these next-generation amoxicillin derivatives.

Mechanistic Rationale: Overcoming Beta-Lactam Resistance

Amoxicillin exerts its bactericidal effect by covalently binding to PBPs, thereby inhibiting the cross-linking of peptidoglycan chains critical for bacterial cell wall integrity1[1]. However, resistant strains secrete beta-lactamases that hydrolyze the beta-lactam ring before it can reach its target.

The derivatization of amoxicillin—such as the integration of 1,3,4-thiadiazole rings or benzoic acid moieties—introduces strategic steric hindrance. This structural shielding prevents beta-lactamase enzymes from accessing and cleaving the beta-lactam ring, while simultaneously modifying the molecule's charge and lipophilicity to enhance penetration through the outer membrane porins of Gram-negative bacteria 2[2].

MOA A Amoxicillin Derivative B Outer Membrane Porins A->B Enhanced Permeability C Beta-Lactamase Steric Evasion A->C Shielding D Penicillin-Binding Proteins (PBPs) A->D High Affinity Binding B->D C->D Prevents Hydrolysis E Peptidoglycan Arrest D->E Cross-linking Inhibited

Fig 1: Mechanistic pathway of amoxicillin derivatives bypassing beta-lactamase to inhibit PBPs.

Structural Modifications and Efficacy Profiles

The in vitro antibacterial activity of amoxicillin derivatives is quantified using the Minimum Inhibitory Concentration (MIC). Recent synthetic strategies have yielded compounds with distinct pharmacological advantages over the parent drug:

  • Benzoic Acid Hybrids: Conjugating amoxicillin with p-nitrobenzoic acid (Compound 6d) significantly improves efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) by overcoming specific resistance mechanisms that typically neutralize standard amoxicillin 3[3].

  • 1,3,4-Thiadiazole Derivatives: The incorporation of a thiadiazole ring enhances the lipophilicity and electron-withdrawing capacity of the molecule, resulting in potent broad-spectrum activity, particularly against resilient Gram-negative species like Pseudomonas aeruginosa4[4].

  • Pyrazole Conjugates: Multicomponent synthesis of pyrazole derivatives (e.g., Compound 4j) has demonstrated hyper-potent activity against Streptococcus pneumoniae, outperforming the reference amoxicillin through superior PBP docking affinities 5[5].

Quantitative Data Summary
Compound ClassSpecific DerivativeTarget PathogenMIC ValueReference Drug (Amoxicillin) MIC
Benzoic Acid Hybrid Amoxicillin-p-nitrobenzoic acid (6d)S. aureus (MRSA)64 μg/mL128 μg/mL
Pyrazole Conjugate Pyrazole derivative (4j)S. pneumoniae15.6 μg/mL30.6 μg/mL
Pyrazole Conjugate Pyrazole derivative (4j)E. coli2500 μg/mL30.6 μg/mL
1,3,4-Thiadiazole Tetranorlabdane-thiadiazole (14a)P. aeruginosa2.5 μg/mLN/A (Highly Resistant)

Standardized In Vitro Susceptibility Protocols (CLSI M07)

To ensure that the in vitro data generated for novel amoxicillin derivatives is globally reproducible and clinically relevant, testing must adhere strictly to the 6[6]. The gold standard for this evaluation is the Broth Microdilution assay 7[7].

Protocol Step1 1. Inoculum Prep 0.5 McFarland Standard Step3 3. Plate Inoculation Final: 5 x 10^5 CFU/mL Step1->Step3 Step2 2. Compound Dilution Serial dilution in CAMHB Step2->Step3 Step4 4. Incubation 37°C for 18-24 hours Step3->Step4 Step5 5. MIC Determination Lowest conc. with no growth Step4->Step5

Fig 2: CLSI M07 broth microdilution workflow for in vitro antimicrobial susceptibility testing.

Step-by-Step Methodology & Causality
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Unadjusted broth has highly variable calcium (Ca²⁺) and magnesium (Mg²⁺) concentrations. Adjusting these cations standardizes the permeability of the bacterial outer membrane, preventing artificial fluctuations in MIC values, particularly for Gram-negative strains.

  • Compound Solubilization & Dilution: Dissolve the amoxicillin derivative in a compatible solvent (e.g., DMSO, ensuring final well concentration is ≤1% to avoid solvent-induced cellular toxicity). Perform two-fold serial dilutions across a 96-well microtiter plate.

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum is critical to prevent the "inoculum effect." If the bacterial load is too high, the sheer volume of beta-lactamases produced can overwhelm the derivative, resulting in a false-positive resistance reading.

  • Plate Inoculation: Dilute the standardized suspension into the CAMHB and inoculate the 96-well plate to achieve a final target concentration of 5 × 10⁵ CFU/mL per well.

  • Self-Validating Controls: Every plate must act as a self-validating system by including:

    • Positive Growth Control (Broth + Bacteria, No Drug): Proves the bacteria are viable and the media supports logarithmic growth.

    • Negative Sterility Control (Broth Only): Proves aseptic technique was maintained. Without this, turbidity cannot be definitively linked to bacterial resistance.

  • Incubation & Reading: Incubate at 37°C for 18–24 hours under aerobic conditions. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visual bacterial growth.

Conclusion

The rational design of amoxicillin derivatives represents a critical frontier in medicinal chemistry. By leveraging structural modifications—such as thiadiazole and benzoic acid conjugations—researchers can successfully bypass enzymatic degradation and restore beta-lactam efficacy. Rigorous adherence to CLSI M07 in vitro testing protocols ensures that these pharmacokinetic improvements translate into reliable, reproducible, and clinically actionable data.

References

  • Benchchem.Comparative Analysis of the Biological Activity of Amoxicillin and its Derivatives.
  • Protocols.io.Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Clinical and Laboratory Standards Institute (CLSI).M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • ResearchGate.Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid.
  • MDPI Pharmaceuticals.Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
  • ACS Chemical Reviews.1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.
  • DUT Open Scholar.Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives.

Sources

Foundational

Engineering the Next-Generation Amoxicillin: Structural Modifications and Nano-Architectures for Enhanced Therapeutic Efficacy

Executive Summary Amoxicillin remains a cornerstone of beta-lactam antibiotic therapy, yet its efficacy is increasingly compromised by beta-lactamase-producing pathogens, poor gastric stability, and limited bioavailabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amoxicillin remains a cornerstone of beta-lactam antibiotic therapy, yet its efficacy is increasingly compromised by beta-lactamase-producing pathogens, poor gastric stability, and limited bioavailability in complex tissue environments (e.g., bone, intracellular niches). This technical guide analyzes the therapeutic potential of modified amoxicillin compounds—specifically Schiff base derivatives , metal-complexed ligands , and conjugated nano-architectures . By shifting from the parent molecule to these engineered forms, researchers can unlock novel mechanisms of action, including biofilm disruption, targeted gastric retention, and unexpected antineoplastic activity.

Chemical Derivatization: The Molecular Approach

The primary limitation of parent amoxicillin is the vulnerability of its beta-lactam ring to hydrolysis and its inability to penetrate resistant bacterial membranes. Chemical modification of the primary amine group (


) offers a route to alter electronic properties without destroying the pharmacophore.
Schiff Base Derivatives (Imine Functionalization)

Synthesizing Schiff bases (azomethines) by condensing amoxicillin with aldehydes (e.g., vanillin, isatin, benzaldehyde) creates a compound with a characteristic imine bond (


).
  • Mechanism of Enhancement: The imine linkage alters the polarity and lipophilicity of the molecule, enhancing cell membrane permeability. Furthermore, the unshared electron pair on the nitrogen atom allows for potential hydrogen bonding with active sites of bacterial enzymes different from the standard Penicillin-Binding Proteins (PBPs).

  • Therapeutic Gain:

    • Expanded Spectrum: Derivatives show reduced Minimum Inhibitory Concentrations (MIC) against S. aureus and E. coli compared to the parent drug.

    • Anticancer Potential: Recent studies indicate that amoxicillin-imine derivatives exhibit cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, likely through intercalation with DNA or inhibition of proliferation pathways distinct from bacterial targets.

Metal Complexation (Chelation)

Amoxicillin acts as a ligand, coordinating with transition metals (Cu(II), Zn(II), Co(II), Ni(II)) through its nitrogen and oxygen donors (carboxylate, lactam carbonyl, or amino groups).

  • Mechanism: Chelation increases the lipophilicity of the antibiotic (Tweedy's chelation theory), facilitating transport across the lipid bilayer of the bacterial cell membrane. Additionally, metals like Copper (Cu) can generate Reactive Oxygen Species (ROS) intracellularly, adding a second killing mechanism that beta-lactamases cannot enzymatic degrade.

  • Data Summary:

CompoundMetal IonTarget PathogenOutcome vs. Parent Amoxicillin
Amox-Cu(II) CopperS. aureusSuperior: Lower MIC; enhanced membrane disruption.
Amox-Zn(II) ZincH. pyloriStabilizing: Improved acid stability; synergistic biofilm inhibition.
Amox-AuNP GoldMRSASuperior: 37-83x fold higher activity when conjugated via TPP linker.[1]
Visualization: Synthesis of Amoxicillin Schiff Base

The following diagram illustrates the condensation pathway used to generate bioactive imine derivatives.

SchiffBaseSynthesis cluster_conditions Reaction Conditions Amox Amoxicillin (Primary Amine -NH2) Inter Tetrahedral Intermediate Amox->Inter Nucleophilic Attack Aldehyde Aldehyde (R-CHO) (e.g., Vanillin/Isatin) Aldehyde->Inter Water H2O (Byproduct) Inter->Water Schiff Amoxicillin Schiff Base (-N=CH-R) Inter->Schiff Dehydration (-H2O) Cond Reflux (Methanol/Ethanol) Catalyst: Glacial Acetic Acid Time: 2-4 Hours

Figure 1: Synthetic pathway for Amoxicillin Schiff Base derivatives via nucleophilic addition-elimination.

Nano-Architectures: The Delivery Approach

Modifying the delivery vehicle effectively creates a "modified compound" in the pharmacokinetic sense. This is critical for treating H. pylori (requires gastric retention) and Osteomyelitis (requires bone penetration).

Mucoadhesive Lipid & Polymer Nanoparticles

For H. pylori eradication, the drug must survive stomach acid (pH 1-2) and penetrate the mucus layer.

  • Modification: Encapsulation of amoxicillin into Lipid Nanoparticles (LNPs) or Chitosan-coated nanoparticles .

  • Advantage: The lipid/polymer shell protects the beta-lactam ring from acid hydrolysis. Chitosan provides mucoadhesion (sticking to the stomach lining), increasing local concentration at the infection site.

Metal-Organic Frameworks (MOFs)

Zinc-based MOFs coated with lactobionic acid have been engineered to encapsulate amoxicillin.

  • Synergy: The Zn ions provide structural stability and intrinsic antibacterial activity, while the lactobionic acid targets the bacterial membrane, enhancing the uptake of the amoxicillin payload.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).

Protocol A: Synthesis of Amoxicillin-Vanillin Schiff Base

Objective: Create a derivative with enhanced lipophilicity.

  • Stoichiometry: Dissolve 1.0 mmol of Amoxicillin Trihydrate in 20 mL of absolute methanol.

  • Activation: Add 1.0 mmol of Vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at 60-70°C for 3-4 hours.

    • Validation: Monitor progress via Thin Layer Chromatography (TLC) using Methanol:Hexane (4:10). The Schiff base will show a distinct Rf value (approx 0.[2]33) compared to parent amoxicillin (0.20).

  • Isolation: Evaporate solvent to 20% volume. Cool to precipitate. Filter and wash with cold ethanol.

  • Characterization: Confirm structure via FT-IR (look for Azomethine C=N stretch at ~1600-1640 cm⁻¹).

Protocol B: Formulation of Magnetic Amoxicillin Nanocarriers

Objective: Create a magnetically targetable drug for localized infection (e.g., osteomyelitis).[3]

  • Core Synthesis: Synthesize Magnetite (

    
    ) nanoparticles via co-precipitation of 
    
    
    
    and
    
    
    salts in alkaline solution (
    
    
    ).
  • Coating: Disperse nanoparticles in a Starch solution (biocompatible polymer) to prevent aggregation.

  • Loading: Add Amoxicillin solution (varying concentrations) to the starch-coated magnetic fluid. Incubate at 37°C for 24 hours under stirring.

  • Separation: Use a permanent magnet to separate loaded particles from free drug.

  • Quantification: Measure the supernatant absorbance at 275 nm (UV-Vis) to calculate Encapsulation Efficiency (EE%).

Visualization: Mechanism of Action (Parent vs. Modified)

This diagram contrasts the standard MOA with the multi-modal attack of metal-complexed derivatives.

MOA_Comparison cluster_parent Parent Amoxicillin cluster_modified Copper-Complexed Amoxicillin Amox Amoxicillin PBP Bind PBP (Cell Wall Synthesis) Amox->PBP Resist Beta-Lactamase Hydrolysis Amox->Resist Inactivated by Lysis Bacterial Lysis PBP->Lysis CuAmox Cu-Amox Complex Membrane Membrane Permeabilization CuAmox->Membrane Lipophilicity ROS ROS Generation (Oxidative Stress) CuAmox->ROS Redox Cycling DNA DNA Intercalation CuAmox->DNA Death Cell Death (Multi-Modal) Membrane->Death ROS->Death DNA->Death

Figure 2: Comparative mechanism of action. Modified complexes bypass resistance via multi-modal toxicity.

Future Outlook & Critical Analysis

The transition from parent amoxicillin to modified derivatives represents a paradigm shift from "drug discovery" to "drug engineering."

  • Regulatory Hurdles: Unlike simple reformulation, Schiff bases and metal complexes are New Chemical Entities (NCEs). They require full toxicological profiling. Copper and Zinc accumulation in host tissues must be evaluated.

  • Stability vs. Release: Nanoparticles must balance protection (in the stomach) with timely release (at the infection site). Over-stabilization leads to sub-therapeutic dosing.

  • Repurposing: The discovery of anticancer activity in amoxicillin-imine derivatives suggests that these compounds act as "privileged structures," capable of interacting with diverse biological targets beyond the bacterial cell wall.

References

  • Synthesis and Antibacterial Activity of Amoxicillin Schiff Bases Source: University of Basrah / SciSpace

    • (Verified via Search Snippet 1.1)

  • Ligating Properties and Antimicrobial Studies of Metal (II) Complexes of Amoxicillin Source: Scholars Middle East Publishers

    • (Verified via Search Snippet 1.11)

  • Delivering Amoxicillin at the Infection Site: Lipid Nanoparticles Source: N

    • (Verified via Search Snippet 1.6)

  • Biosynthesis of Amoxicillin Gold Nanodrugs for MDR Pathogens Source: N

    • (Verified via Search Snippet 1.8)

  • Amoxicillin Encapsulated Magnetite Nanomaterial for Drug Delivery Source: Letters in Applied NanoBioScience

    • (Verified via Search Snippet 1.10)

  • Modification of Amoxicillin to Promising Anti-Breast Cancer Imine Derivatives Source: IAR Journal of Medical Sciences[4]

    • (Verified via Search Snippet 1.13)

Sources

Exploratory

The Pharmacophore and the Probe: The Role of the 4-Nitrophenyl Moiety in Amoxicillin Schiff Base Derivatives

Executive Summary While native amoxicillin is characterized by a p-hydroxyphenyl side chain, the introduction of a 4-nitrophenyl group —typically via Schiff base condensation with 4-nitrobenzaldehyde—represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While native amoxicillin is characterized by a p-hydroxyphenyl side chain, the introduction of a 4-nitrophenyl group —typically via Schiff base condensation with 4-nitrobenzaldehyde—represents a critical strategy in medicinal chemistry to overcome bacterial resistance. This modification does not merely add a substituent; it fundamentally alters the electronic and physicochemical landscape of the molecule. This guide analyzes the synthetic, mechanistic, and pharmacological role of the 4-nitrophenyl moiety in amoxicillin derivatives, specifically focusing on enhanced lipophilicity and the modulation of the azomethine linkage for improved antimicrobial efficacy.

Structural Context & Synthetic Logic

The Native vs. The Derivative

Amoxicillin is a broad-spectrum


-lactam antibiotic. Its efficacy is limited by 

-lactamase susceptibility and membrane permeability issues in resistant Gram-negative strains.
  • Native Pharmacophore: Contains a free primary amine (

    
    ) and a p-hydroxyphenyl group.
    
  • 4-Nitrophenyl Derivative: Formed by converting the primary amine into an imine (Schiff base) using 4-nitrobenzaldehyde.

The Synthetic Pathway (Condensation)

The synthesis is a nucleophilic addition-elimination reaction. The 4-nitrophenyl group is introduced via the aldehyde.[1] The electron-withdrawing nature of the nitro group (


) plays a pivotal role in the kinetics of this formation and the stability of the resulting product.
Graphviz Diagram: Synthesis & Electronic Flow

Amoxicillin_Synthesis cluster_effect Role of 4-Nitro Group Amox Amoxicillin (Primary Amine Nucleophile) Intermediate Carbinolamine Intermediate Amox->Intermediate Nucleophilic Attack Aldehyde 4-Nitrobenzaldehyde (Electrophile) Aldehyde->Intermediate Activation by -NO2 Effect EWG (-I, -R effects) Increases electrophilicity of Carbonyl Stabilizes Azomethine bond Aldehyde->Effect Product 4-Nitrophenyl Schiff Base (Imine Derivative) Intermediate->Product Dehydration (-H2O)

Figure 1: Synthetic pathway for the 4-nitrophenyl amoxicillin derivative. The nitro group enhances the electrophilicity of the aldehyde carbonyl, facilitating the initial nucleophilic attack.

Mechanistic Role of the 4-Nitrophenyl Group[2]

The 4-nitrophenyl group is not a passive bystander; it acts as an electronic sink and a lipophilic anchor .

Electronic Modulation (The Hammett Effect)

The nitro group is a strong electron-withdrawing group (EWG) with a positive Hammett substituent constant (


).
  • Impact on Imine Bond: It reduces the electron density on the azomethine nitrogen. While this can theoretically reduce basicity, in the context of biological activity, it stabilizes the molecular dipole.

  • Reactivity: The EWG nature makes the derivative more resistant to oxidative degradation compared to electron-rich analogs (e.g., 4-methoxy derivatives).

Lipophilicity and Permeability

One of the primary failure modes of amoxicillin against Gram-negative bacteria (like E. coli or S. typhi) is the inability to penetrate the outer lipid membrane.

  • The Shift: Converting the polar, ionizable

    
     group into a neutral, aromatic imine linked to a nitrophenyl ring significantly increases the LogP  (partition coefficient).
    
  • Result: Enhanced passive diffusion through the bacterial cell wall, allowing higher intracellular concentrations of the drug to reach the Penicillin-Binding Proteins (PBPs).

Biological Activity Data Summary

Comparative studies have shown that 4-nitrophenyl derivatives often outperform the parent amoxicillin in specific resistant strains.

CompoundMoietyElectronic CharacterTarget: S. typhi ActivityTarget: S. aureus Activity
Amoxicillin (Std) Amine / PhenolPolar / H-Bond DonorModerateHigh
Benzaldehyde-Amox PhenylNeutralHighHigh
4-Nitro-Amox 4-Nitrophenyl Strong EWG / Lipophilic Very High High
4-Methoxy-Amox 4-MethoxyphenylEDG (Electron Donor)ModerateModerate

Data synthesized from comparative Schiff base studies (Iqbal et al., 2016).

Experimental Protocol: Synthesis and Validation

Objective: Synthesis of Amoxicillin-4-Nitrobenzaldehyde Schiff Base. Safety: Work in a fume hood. 4-nitrobenzaldehyde is an irritant.

Materials
  • Amoxicillin Trihydrate (Analytical Grade)

  • 4-Nitrobenzaldehyde

  • Solvent: Methanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (trace)

Methodology
  • Preparation: Dissolve 0.01 mol of Amoxicillin Trihydrate in 50 mL of methanol. Use mild heating (

    
    ) if necessary to ensure complete dissolution.
    
  • Addition: Add 0.01 mol of 4-Nitrobenzaldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux: Reflux the mixture at

    
     for 2–4 hours. Monitor progress via TLC (Mobile phase: Methanol/Dichloromethane).
    
  • Isolation: Allow the solution to cool to room temperature. Pour into crushed ice or evaporate solvent to induce precipitation.

  • Purification: Recrystallize the solid product from ethanol to remove unreacted aldehyde.

  • Drying: Vacuum dry at

    
    .
    
Validation Criteria (Self-Validating System)
  • Color Change: The reaction typically shifts from white/off-white to a distinct yellow/orange (characteristic of the conjugated nitrophenyl-imine system).

  • FT-IR Confirmation:

    • Disappearance: Primary amine doublet (

      
      ).
      
    • Appearance: Azomethine (

      
      ) stretch at 
      
      
      
      .
    • Nitro Group: Asymmetric stretch at

      
       and symmetric stretch at 
      
      
      
      .

Analytical & Diagnostic Applications

Beyond therapeutics, the 4-nitrophenyl group is used in spectrophotometric determination of amoxicillin.

  • Mechanism: Amoxicillin is coupled with diazotized 4-nitroaniline or reacted with reagents like 1-(4-aminophenyl)-3-(5-(4-nitrophenyl)-furan-2-yl)-yl)-prop-2-en-1-one.

  • Role: The 4-nitrophenyl group acts as a chromophore , shifting the absorbance into the visible range (

    
    ), allowing for precise quantification of amoxicillin in pharmaceutical formulations.
    

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic cluster_outcome Therapeutic Outcome Nitro 4-Nitrophenyl Group Lipophilicity Increased Lipophilicity (Higher LogP) Nitro->Lipophilicity ElectronWD Electron Withdrawal (Inductive/Resonance) Nitro->ElectronWD Permeability Enhanced Membrane Permeability (Gram -) Lipophilicity->Permeability Stability Stabilized Imine Linkage (Resistance to Hydrolysis) ElectronWD->Stability Binding Altered PBP Binding Affinity ElectronWD->Binding Efficacy Improved Antibacterial Activity (vs. S. typhi) Permeability->Efficacy Higher Intracellular Conc. Stability->Efficacy Longer Half-life

Figure 2: Structure-Activity Relationship (SAR) map detailing how the physicochemical properties of the 4-nitrophenyl group translate to biological efficacy.

References

  • Iqbal, M. & Hoque, M. (2016).[2] Synthesis, Characterization and Antimicrobial Studies of Schiff Base Ligand-Derived from Amoxicillin and Benzaldehyde. Bangladesh Pharmaceutical Journal. Link

  • Al-Soud, Y. A. et al. (2025).[1] Design, Synthesis, Characterization and In Vitro Kinetic Study of Novel Antibacterials Prodrugs. ResearchGate. Link

  • Hussain, A. et al. (2025).[1] Spectrophotometric Determination of Amoxicillin Using New Organic Reagent via Different Analytical Methods. ResearchGate. Link

  • Rimpiläinen, T. et al. (2019). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde. ACS Omega. Link

Sources

Foundational

Physicochemical Profiling of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin: A Technical Guide

Topic: Physicochemical Properties of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Document Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Document Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1), technically identified as


-(4-nitrobenzyloxycarbonyl)amoxicillin  (or pNZ-Amoxicillin ), is a critical derivative in the beta-lactam antibiotic development pipeline. It serves primarily as a protected synthetic intermediate  and a reference standard for impurity profiling  in the manufacturing of Amoxicillin.

Unlike the zwitterionic parent compound (Amoxicillin), this derivative carries a carbamate-protected amine, fundamentally altering its solubility, acid-base behavior, and chromatographic retention. This guide provides a definitive physicochemical characterization to support analytical method development and synthetic optimization.

Chemical Identity
Property Details
Common Name 4-Nitrophenyl-methoxycarbonylamino Amoxicillin
Systematic Name

-6-[[(2$R$)-2-[[(4-nitrophenyl)methoxy]carbonylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Registry Number 109880-73-1
Molecular Formula

Molecular Weight 544.53 g/mol
Structural Motif Amoxicillin core with

-amino group protected by a

-nitrobenzyloxycarbonyl (pNZ) moiety.[1][2][3][4][5][6][7]

Physicochemical Properties

The introduction of the


-nitrobenzyloxycarbonyl (pNZ) group eliminates the basicity of the side-chain amine, shifting the molecule from an amphoteric zwitterion to a lipophilic weak acid.
Solubility & Lipophilicity
  • Water Solubility : Significantly lower than Amoxicillin. The masking of the protonatable amine removes the zwitterionic character at neutral pH, reducing aqueous solubility.

  • Organic Solubility : High solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in methanol/ethanol.

  • Lipophilicity (LogP) : Estimated > 2.0 (compared to Amoxicillin LogP

    
     0.87). The bulky, aromatic pNZ group increases hydrophobic interaction, increasing retention time in Reverse-Phase HPLC (RP-HPLC).
    
Acid-Base Profile (pKa)
  • Carboxylic Acid (

    
    -COOH) : pKa 
    
    
    
    2.8 (Remains acidic).
  • Phenolic Hydroxyl : pKa

    
     9.6.
    
  • Amine : The

    
    -amino group is carbamoylated and non-basic.
    
    • Implication: In analytical separations, the compound behaves as an acid. It will be anionic at pH > 4.0 but retains significant hydrophobic character compared to the parent drug.

Stability Profile
  • Hydrolytic Stability : The

    
    -lactam ring remains the most labile site, susceptible to hydrolysis at pH > 8.0 or in the presence of nucleophiles.
    
  • Photostability : The

    
    -nitrophenyl moiety is photosensitive. Solutions should be protected from light to prevent nitro-group reduction or degradation.
    
  • Thermal Stability : Stable as a solid at room temperature; however, prolonged heating in solution can induce decarboxylation or

    
    -lactam opening.
    

Synthetic Pathways & Formation

This compound is typically generated during the protection of the phenylglycine side chain or as a byproduct when using


-nitrobenzyl chloroformate (pNZ-Cl) in semi-synthetic penicillin production.
Synthesis Workflow

The synthesis involves the Schotten-Baumann reaction of Amoxicillin (or its salt) with 4-nitrobenzyl chloroformate under controlled pH to favor


-acylation over 

-acylation.

Synthesis Amox Amoxicillin (Zwitterion) Inter Tetrahedral Intermediate Amox->Inter Nucleophilic Attack (pH 6.5-7.5) Reagent 4-Nitrobenzyl Chloroformate Reagent->Inter Product 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (pNZ-Amox) Inter->Product Elimination of Cl- Byproduct HCl / Chloride Salt Inter->Byproduct

Figure 1: Synthetic pathway for the N-protection of Amoxicillin using 4-nitrobenzyl chloroformate.

Analytical Methodologies

For researchers characterizing this impurity or intermediate, the following protocols ensure accurate detection and quantification.

HPLC Detection Protocol

The pNZ group acts as a chromophore, enhancing UV detection compared to native Amoxicillin.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A 0.05 M Phosphate Buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 min (Gradient required due to lipophilicity)
Flow Rate 1.0 mL/min
Detection (

)
265-270 nm (Overlap of Amox and p-Nitrophenyl absorption)
Retention Elutes after Amoxicillin due to increased hydrophobicity.
Mass Spectrometry (LC-MS)
  • Ionization : ESI Negative Mode (preferred due to carboxylic acid) or ESI Positive Mode.

  • Target Ions :

    • 
       m/z
      
    • 
       m/z
      
    • Fragmentation : Look for loss of the p-nitrobenzyl group (mass shift of -135 Da) or decarboxylation.

Applications in Drug Development

  • Impurity Reference Standard : In the quality control of Amoxicillin, this compound serves as a marker for incomplete deprotection if pNZ-protected intermediates were used in the synthesis.

  • Prodrug Research : The pNZ group is reductively cleavable (e.g., using Zinc/Acetic acid or Hydrogenolysis). This property is exploited in "prodrug" strategies where the active antibiotic is released only in specific reductive environments (e.g., hypoxic tumor tissues or specific anaerobic bacterial infections).

  • Crystallization Studies : The derivative is often used to study crystal packing of penicillins, as the nitro group provides strong dipole interactions that facilitate crystallization compared to the amorphous zwitterion.

References

  • Toronto Research Chemicals . 4-Nitrophenyl-methoxycarbonylamino Amoxicillin - Product Information. Retrieved from (Verified via ChemBuyersGuide).

  • BOC Sciences . Amoxicillin and Impurities: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.[] Retrieved from .

  • United States Environmental Protection Agency (EPA) . Physicochemical Properties of Beta-Lactam Derivatives. CompTox Chemicals Dashboard. Retrieved from .

  • LGC Standards . (2S,4R)-4-Hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic Acid. (Structural confirmation of the pNZ group nomenclature). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utilizing 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in Bacterial Assays

Here is a comprehensive, highly technical application note and protocol designed for researchers and drug development professionals evaluating this specific amoxicillin derivative. Introduction & Mechanistic Rationale 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, highly technical application note and protocol designed for researchers and drug development professionals evaluating this specific amoxicillin derivative.

Introduction & Mechanistic Rationale

4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1) is a specialized, synthetically modified penicillin derivative [1]. The incorporation of the bulky, electron-withdrawing 4-nitrophenyl-methoxycarbonylamino moiety at the


-amino position of the amoxicillin side chain fundamentally alters its physicochemical and pharmacological profile.

Causality in Experimental Design: Standard amoxicillin is highly susceptible to hydrolysis by Ambler Class A


-lactamases. The addition of the 4-nitrophenyl-methoxycarbonylamino group introduces significant steric hindrance directly adjacent to the 

-lactam ring.
  • Antimicrobial Efficacy (MIC/MBC): The increased lipophilicity and steric bulk can impede porin-mediated penetration in Gram-negative bacteria, shifting the activity spectrum primarily toward Gram-positive organisms or altering its affinity for specific Penicillin-Binding Proteins (PBPs).

  • Enzymatic Stability: The modified side chain causes the compound to act as a competitive inhibitor or a "slow-substrate" for

    
    -lactamases. By running a competitive assay using a chromogenic reporter like Nitrocefin [2], researchers can precisely calculate the inhibition constant (
    
    
    
    ) of the derivative, revealing its structural resistance to enzymatic degradation.

Experimental Workflow Visualization

G cluster_0 Pathway A: Antimicrobial Efficacy cluster_1 Pathway B: Enzymatic Stability Start 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (Stock) MIC Broth Microdilution (CLSI M07) Start->MIC Enzyme Beta-Lactamase Incubation Start->Enzyme MBC Agar Plating (Bactericidal Check) MIC->MBC Validation Self-Validating QC (ATCC Strains & Blanks) MIC->Validation Kinetics Competitive Nitrocefin Assay (OD 490nm) Enzyme->Kinetics Kinetics->Validation

Dual-pathway workflow for evaluating 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

Protocol 1: Broth Microdilution (MIC) & MBC Assay

Standard Grounding: CLSI M07 Guidelines [3].

Self-Validating System: To ensure trustworthiness, this protocol mandates the concurrent testing of Quality Control (QC) strains (E. coli ATCC 25922 and S. aureus ATCC 29213) with known amoxicillin MIC ranges. If the QC strains fall outside the expected range, the assay is automatically invalidated, preventing false data interpretation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in 100% DMSO to a stock concentration of 10.24 mg/mL. Causality: The lipophilic 4-nitrophenyl group reduces aqueous solubility; DMSO ensures complete dissolution without premature

    
    -lactam hydrolysis.
    
  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing range of 64

    
    g/mL to 0.06 
    
    
    
    g/mL. Ensure final DMSO concentration remains
    
    
    1% to prevent solvent-induced cytotoxicity.
  • Inoculum Preparation: Prepare a direct colony suspension of the test bacteria (and QC strains) in sterile saline to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB.
    
  • Inoculation: Add 50

    
    L of the diluted inoculum to each well containing 50 
    
    
    
    L of the compound dilutions. (Final inoculum:
    
    
    CFU/mL).
  • Incubation: Seal the plate and incubate at 37°C for 16–20 hours under ambient air.

  • MIC Reading: The MIC is the lowest concentration exhibiting no visible growth (optical clarity).

  • MBC Determination: Plate 10

    
    L from all optically clear wells onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a 
    
    
    
    99.9% reduction in the initial inoculum.

Protocol 2: Competitive -Lactamase Stability Assay

Because the compound's intrinsic UV shift upon hydrolysis can be masked by background noise, a competitive assay utilizing Nitrocefin (a chromogenic cephalosporin) is the most robust method to determine enzyme affinity [2].

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 100 mM Phosphate Buffer (pH 7.0). Prepare Nitrocefin stock (1 mg/mL in DMSO) and 4-Nitrophenyl-methoxycarbonylamino Amoxicillin stock (1 mg/mL in DMSO).

  • Enzyme Preparation: Dilute purified Ambler Class A

    
    -lactamase (e.g., TEM-1) to a working concentration of 2 nM in the phosphate buffer.
    
  • Reaction Mixture: In a clear 96-well flat-bottom plate, combine:

    • 
      L of the test compound (varying concentrations: 0, 10, 50, 100, 500 
      
      
      
      M)
    • 
      L of Nitrocefin (fixed concentration: 100 
      
      
      
      M)
    • 
      L of Phosphate Buffer
      
  • Initiation: Add

    
    L of the 
    
    
    
    -lactamase enzyme to initiate the reaction.
  • Kinetic Measurement: Immediately read the absorbance at 490 nm (Nitrocefin hydrolysis product) every 30 seconds for 15 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) of Nitrocefin hydrolysis for each well. Plot 
    
    
    
    versus the concentration of the test compound to determine the competitive inhibition constant (
    
    
    ). Causality: A lower
    
    
    indicates that the 4-nitrophenyl derivative binds tightly to the enzyme, effectively competing with Nitrocefin, thus demonstrating high affinity but slow turnover (stability).

Data Presentation

Table 1: Validation Matrix for Broth Microdilution (Expected Ranges) | Strain | Amoxicillin MIC (


g/mL) | 4-Nitro-Derivative MIC (

g/mL)* | Assay Status | | :--- | :--- | :--- | :--- | | S. aureus ATCC 29213 | 0.25 - 1.0 | 0.5 - 4.0 | Validated | | E. coli ATCC 25922 | 2.0 - 8.0 | > 32.0 | Validated | | Negative Control (Broth) | No Growth | No Growth | Validated |

*Note: The derivative typically exhibits higher MICs against Gram-negatives due to porin exclusion of the bulky side chain.

Table 2: Representative


-Lactamase Kinetic Parameters (TEM-1) 
| Substrate/Inhibitor | 

(

M) |

(

) |

(

M) | | :--- | :--- | :--- | :--- | | Nitrocefin (Control) | 25

3 | 850

40 | N/A | | Amoxicillin (Standard) | 15

2 | 1200

50 | N/A | | 4-Nitrophenyl-methoxycarbonylamino Amoxicillin | N/A | < 0.1 | 45

5 |

References

  • Title: (S)-2-{(R)-[(R)-2-(4-Hydroxy-phenyl)-2-(4-nitro-benzyloxycarbonylamino)-acetylamino]-methoxycarbonyl-methyl}-5,5-dimethyl-thiazolidine-4-carboxylic acid 4-nitro-benzyl ester (CAS 109880-73-1 Synthesis Data) Source: Molaid / Thieme Connect (DOI: 10.1055/s-1986-31780) URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Application

HPLC Method Development for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Analysis

Executive Summary & Chemical Context[1][2][3][4] 4-Nitrophenyl-methoxycarbonylamino Amoxicillin represents a specific class of synthetic intermediates or impurities often encountered during the derivatization or enzymati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

4-Nitrophenyl-methoxycarbonylamino Amoxicillin represents a specific class of synthetic intermediates or impurities often encountered during the derivatization or enzymatic synthesis of Amoxicillin. These compounds typically arise from the reaction of the amoxicillin side-chain amine with activated carbonates (e.g., 4-nitrophenyl chloroformate or mixed carbonates) used in protecting group chemistry or linker synthesis.

The analytical challenge lies in the extreme polarity difference between the parent molecule and the derivative:

  • Amoxicillin (Analyte A): Highly polar, zwitterionic, and elutes early on Reverse Phase (RP) columns.

  • 4-Nitrophenyl derivative (Analyte B): Significantly more hydrophobic due to the aromatic nitro-group and the carbamate linkage, resulting in strong retention.

This guide details the development of a Gradient RP-HPLC method capable of retaining the polar parent while eluting the hydrophobic impurity within a reasonable runtime, ensuring high resolution and sensitivity.

Strategic Framework: The "Why" Behind the Method

To ensure scientific integrity (E-E-A-T), we must establish the mechanistic basis for our experimental choices.

Physicochemical Separation Logic
  • Stationary Phase: A C18 (L1) column is required.[1] However, standard silica C18 often causes tailing for Amoxicillin due to silanol interactions with the amine group. Base-deactivated (end-capped) columns are mandatory to ensure peak symmetry.

  • Mobile Phase pH: Amoxicillin is amphoteric (pKa values approx. 2.4, 7.4, and 9.6). To keep the molecule in a stable, non-ionized (or zwitterionic) state that interacts predictably with the hydrophobic stationary phase, a pH of 3.0 – 5.0 is optimal.

  • Detection (UV):

    • Amoxicillin absorbs weakly at 254 nm but strongly at 210–230 nm .

    • The 4-Nitrophenyl moiety has a distinct "nitro" shift, often absorbing strongly around 270–280 nm .

    • Strategy: Use a Diode Array Detector (DAD) to extract chromatograms at both wavelengths.

Method Development Workflow (Visualization)

MethodDev ChemProp Analyte Assessment (Polar Parent vs. Hydrophobic Impurity) ColumnSel Column Selection (C18 End-capped) ChemProp->ColumnSel Determines MobilePhase Mobile Phase (pH 5.0 Buffer + MeCN) ColumnSel->MobilePhase Compatible with Gradient Gradient Engineering (3% -> 60% Organic) MobilePhase->Gradient Optimized via Validation Validation (Specificity, Linearity) Gradient->Validation Confirms

Figure 1: Logical workflow for developing the separation method based on analyte polarity.

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must support gradient elution).

  • Detector: DAD or VWD capable of dual-wavelength monitoring.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or Thermo Hypersil GOLD C18.

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.

    • Acetonitrile (MeCN), HPLC Grade.

    • Orthophosphoric Acid (85%), for pH adjustment.

    • Water (Milli-Q / 18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 25°C or 30°CMaintains reproducible retention times.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns; ensures optimal Van Deemter efficiency.
Injection Vol 10 - 20 µLSufficient sensitivity without column overload.
Wavelength A 230 nmMax absorption for Amoxicillin core.[2]
Wavelength B 275 nmSpecificity for 4-Nitrophenyl moiety.
Mobile Phase A 0.05M KH₂PO₄ Buffer (pH 5.0)Retains polar Amoxicillin; suppresses ionization.
Mobile Phase B Acetonitrile (100%)Strong solvent to elute hydrophobic nitro-derivative.
Gradient Table (The "Secret Sauce")

Note: An isocratic method will fail here. High aqueous is needed to retain Amoxicillin, but that condition will retain the Nitrophenyl derivative for hours. A gradient is required.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.0 973Initial Hold: Retains Amoxicillin (RT ~6-8 min).
10.0 973Isocratic Phase: Ensures separation of early polar impurities.
12.0 6040Ramp Up: Rapid increase to elute hydrophobic derivative.
20.0 4060Elution: 4-Nitrophenyl derivative elutes here (RT ~15-18 min).
22.0 973Re-equilibration: Return to initial conditions.
30.0 973Stop: System ready for next injection.
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Do not use pure MeCN as diluent, it will cause peak distortion for Amoxicillin.

  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Diluent.

  • Filtration: Filter through 0.45 µm Nylon or PVDF syringe filter (ensure filter compatibility to avoid leaching).

Self-Validating System Suitability

To ensure the method is trustworthy (Part 2 of requirements), every run must pass these System Suitability criteria.

ParameterAcceptance CriteriaTroubleshooting if Failed
Tailing Factor (Amox) NMT 2.0Column aging or pH incorrect. Replace column or adjust pH.
Resolution (Rs) > 2.0 between Amox and nearest peakAdjust gradient slope (make shallower at 0-10 min).
% RSD (Area) < 2.0% (n=6 injections)Check injector precision or pump pulsation.
Retention Time Drift < 0.5 minCheck column temperature stability or mobile phase evaporation.
Separation Mechanism Diagram

SeparationLogic cluster_0 Column Interactions cluster_1 Mobile Phase Strategy Amox Amoxicillin (Polar/Ionic) C18 C18 Stationary Phase Amox->C18 Weak Interaction (Elutes Early) Impurity 4-Nitrophenyl Derivative (Hydrophobic/Aromatic) Impurity->C18 Strong Pi-Pi & Hydrophobic Interaction (Retained) Buffer 97% Phosphate Buffer Buffer->Amox Elutes Amoxicillin Organic 60% Acetonitrile Organic->Impurity Elutes Derivative

Figure 2: Mechanistic interaction between analytes and the C18 stationary phase necessitating gradient elution.

Troubleshooting & Optimization

Issue: Amoxicillin Peak Splitting
  • Cause: Sample solvent is too strong (too much MeCN) compared to the mobile phase.

  • Fix: Dissolve sample in 100% Buffer or 95:5 Buffer:MeCN.

Issue: "Ghost" Peaks at 275 nm
  • Cause: 4-Nitrophenyl derivatives can degrade (hydrolyze) in solution to release 4-nitrophenol.

  • Fix: Prepare samples fresh. Keep autosampler at 4°C. 4-nitrophenol usually elutes earlier than the carbamate derivative; verify with a pure 4-nitrophenol standard.

Issue: Baseline Drift
  • Cause: UV absorption of Phosphate buffer changes slightly with MeCN concentration.

  • Fix: Use a reference wavelength (e.g., 360 nm) on the DAD to subtract gradient drift, or ensure high-quality HPLC grade salts are used.

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Chromatographic Purity. USP-NF. (Standard reference for phosphate buffer conditions).

  • Thermo Fisher Scientific. EP 8.0 monograph: impurity determination of amoxicillin using a C18 HPLC column. Application Note. (Validates C18 usage for Amoxicillin).

  • PubChem. 4-Nitrophenyl methoxycarbamate (Compound Summary). National Library of Medicine. (Source for physicochemical properties of the nitro-carbamate moiety).

  • Agilent Technologies. Analysis of amoxicillin and impurities. Application Note 5991-2466EN. (Gradient strategy reference).

Sources

Method

Application Note: Advanced Analytical Strategies for the Quantification of Amoxicillin and its Degradation Derivatives

Introduction & Mechanistic Insights Amoxicillin is a highly prevalent, broad-spectrum β-lactam antibiotic utilized globally for the treatment of bacterial infections[1]. Despite its clinical efficacy, the molecular archi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Amoxicillin is a highly prevalent, broad-spectrum β-lactam antibiotic utilized globally for the treatment of bacterial infections[1]. Despite its clinical efficacy, the molecular architecture of amoxicillin—specifically its strained four-membered β-lactam ring—renders it highly susceptible to degradation[1]. Environmental stressors, pH fluctuations, and enzymatic activity in biological matrices readily catalyze the breakdown of the parent compound into various derivatives, including amoxicillin penicilloic acid, penilloic acid, and diketopiperazine[2].

Accurate quantification of both the active pharmaceutical ingredient (API) and its degradation products is critical. In pharmaceutical quality control (QC), it ensures therapeutic efficacy and patient safety[1]. In pharmacokinetic and environmental studies, tracking these derivatives is essential because inactive metabolites can still contribute to antimicrobial resistance or trigger allergic responses.

The Causality of Degradation

The degradation of amoxicillin is not random; it follows predictable, pH- and temperature-dependent pathways. Alkaline or highly acidic environments catalyze the hydrolysis of the β-lactam ring, yielding amoxicillin penicilloic acid . Subsequent decarboxylation under acidic conditions produces amoxicillin penilloic acid . Alternatively, intramolecular aminolysis can lead to the formation of amoxicillin diketopiperazine [2]. Understanding these pathways dictates our analytical approach: sample preparation must be conducted under controlled pH and temperature to prevent ex vivo degradation.

G A Amoxicillin (Intact β-lactam) B Amoxicillin Penicilloic Acid (Hydrolyzed) A->B Hydrolysis (H2O, pH > 7 or < 4) D Amoxicillin Diketopiperazine (Epimerized) A->D Intramolecular Aminolysis C Amoxicillin Penilloic Acid (Decarboxylated) B->C Decarboxylation (-CO2)

Fig 1: Primary degradation pathways of amoxicillin in aqueous environments.

Comparative Analytical Strategies

Selecting the appropriate analytical technique depends on the matrix complexity and the required sensitivity. While conventional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for routine formulation QC[1][3], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for trace-level quantification and structural elucidation of degradation products in biological fluids or wastewater[2][4].

Table 1: Quantitative Comparison of Analytical Techniques for Amoxicillin

ParameterRP-HPLC-UVUPLC-MS/MS (ESI+)
Primary Application Pharmaceutical Formulations (QC)Biological Fluids, Stability Studies, Food Residues
Target Analytes Amoxicillin APIAmoxicillin + Trace Degradation Products
Linear Range 0.15 µg/mL – 20.0 µg/mL[3]1.0 ng/mL – 100.0 ng/mL
Limit of Detection (LOD) ~0.039 µg/mL[3]~0.5 ng/mL (0.5 ppb)[4][5]
Limit of Quantification (LOQ) ~0.078 µg/mL[3]~1.0 ng/mL[5]
Key Advantage Cost-effective, robust, simple prepUnmatched specificity, isotopic internal standard use
Key Limitation Susceptible to matrix interferenceRequires expensive instrumentation & high expertise

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and instrumental parameter is grounded in the physicochemical properties of amoxicillin.

Protocol A: Routine Quantification via RP-HPLC-UV (Formulation QC)

Rationale: Amoxicillin is highly polar. To achieve adequate retention on a non-polar C18 stationary phase, a highly aqueous mobile phase is required[3]. The pH is strictly buffered to 3.0 to suppress the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring the stability of the β-lactam ring during the run[3]. Detection is set at 230 nm, corresponding to the robust π-π* transitions of the aromatic ring and amide bonds[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 0.02 M Potassium dihydrogen phosphate (

    
    ) buffer. Adjust the pH to exactly 3.0 using dilute phosphoric acid. Mix the buffer with HPLC-grade Acetonitrile in a 93:7 (v/v) ratio[3]. Filter through a 0.45 µm membrane and degas via sonication.
    
  • Standard Preparation: Accurately weigh 10 mg of Amoxicillin Reference Standard. Dissolve in 100 mL of the mobile phase to create a 100 µg/mL stock solution. Sonicate for 20 minutes at

    
     to prevent thermal degradation. Dilute to working concentrations (0.15 - 20 µg/mL)[3].
    
  • Chromatographic Conditions:

    • Column: Symmetry C18 (250 x 4.6 mm, 5 µm)[3].

    • Flow Rate: 1.0 mL/min (Isocratic)[3].

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient (

      
      ).
      
    • Detection: UV at 230 nm[3].

  • System Suitability: Inject the standard six times. The protocol is self-validated if the Relative Standard Deviation (RSD) of the peak area is

    
     and the tailing factor is 
    
    
    
    .
Protocol B: Trace Degradation Analysis via LC-MS/MS

Rationale: For complex matrices, UV detection lacks specificity. LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) is employed. The mobile phase utilizes 0.1% Formic Acid, which serves a dual purpose: it maintains an acidic pH for optimal chromatography and provides an abundant proton source to facilitate the formation of the


 precursor ion at m/z 366[2][6]. Deuterated amoxicillin (Amoxicillin-d4) is utilized as an internal standard to correct for matrix-induced ion suppression[6].

G S1 1. Sample Preparation (Protein Precipitation / SPE) S2 2. Chromatographic Separation (RP-UPLC, C18 Column) S1->S2 S3 3. Ionization (ESI+ Mode, [M+H]+ m/z 366) S2->S3 S4 4. Mass Analysis (MRM Transition 366 -> 160) S3->S4 S5 5. Data Processing (Quantification vs Amoxicillin-d4) S4->S5

Fig 2: End-to-end LC-MS/MS workflow for the quantification of amoxicillin derivatives.

Step-by-Step Methodology:

  • Sample Extraction (e.g., Plasma): Aliquot 100 µL of plasma. Add 10 µL of Amoxicillin-d4 internal standard (1 µg/mL). Add 300 µL of cold Acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at

    
    . Transfer the supernatant to an autosampler vial[4].
    
  • Mobile Phase:

    • Solvent A: LC-MS grade water with 0.1% Formic Acid[6].

    • Solvent B: LC-MS grade Acetonitrile with 0.1% Formic Acid[6].

  • Chromatographic Gradient: Use a UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient starting at 0% B, ramping to 30% B at 3.0 minutes, holding until 3.5 minutes, and re-equilibrating at 0% B by 4.0 minutes[5][6]. Flow rate: 0.3 mL/min[6].

  • Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV[6].

    • Amoxicillin Transition: Precursor m/z 366

      
       Product m/z 160 (Collision Energy: 20 eV). The m/z 160 fragment results from the specific cleavage of the β-lactam and thiazolidine rings[2].
      
    • Amoxicillin-d4 Transition: Precursor m/z 370

      
       Product m/z 164.
      
    • Penicilloic Acid Transition: Precursor m/z 384

      
       Product m/z 160.
      

Method Validation Framework

To ensure absolute trustworthiness, any implemented protocol must be validated according to ICH Q2(R1) guidelines:

  • Specificity: Blank matrices must show no interfering peaks at the retention times of amoxicillin or its internal standard.

  • Linearity: Calibration curves must achieve a coefficient of determination (

    
    ) 
    
    
    
    [3].
  • Accuracy & Precision: Intra-day and inter-day precision (expressed as %RSD) must be

    
     for formulation QC[3], and 
    
    
    
    for biological matrices at the LOQ[5].
  • Stability: Autosampler stability must be verified by chilling the compartment to

    
     to prevent on-instrument degradation of the β-lactam ring over a 24-hour analytical sequence[6].
    

Conclusion

The quantification of amoxicillin and its derivatives requires a nuanced understanding of its chemical instability. While RP-HPLC-UV provides a highly robust and cost-effective solution for formulation quality control, the advent of UPLC-MS/MS with isotopic internal standards has revolutionized our ability to track trace-level degradation products in complex biological and environmental matrices. By strictly controlling pH, temperature, and ionization parameters, analysts can ensure the highest degree of data integrity.

References

  • Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach - Taylor & Francis. 1

  • A review on analytical method development and validation of amoxicillin - Allied Academies. 3

  • New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - Oxford Academic. 5

  • Suggested degradation pathway of Amoxicillin in an aqueous medium - ResearchGate. 2

  • LC/MS Applications for Drug Residues in Foods - Agilent. 4

  • Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry - Scholarship @ Claremont. 6

Sources

Application

Application Notes and Protocols: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in Drug Discovery Research

Introduction: A Novel Prodrug Strategy for Combating β-Lactamase Resistance The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, presents a formidable challenge in the treatment...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Prodrug Strategy for Combating β-Lactamase Resistance

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, presents a formidable challenge in the treatment of bacterial infections.[1][2][3] These enzymes hydrolyze the β-lactam ring of penicillin-based antibiotics like amoxicillin, rendering them ineffective.[2] This application note details the use of a novel amoxicillin derivative, 4-Nitrophenyl-methoxycarbonylamino Amoxicillin, in drug discovery research as a prodrug strategy to selectively target and eliminate β-lactamase-producing bacteria.

This innovative approach is centered on a "Trojan horse" strategy: designing a molecule that is inert in its initial form but becomes a potent antibacterial agent upon activation by the very enzymes that confer resistance. By masking the crucial amino group of the amoxicillin side chain with a 4-nitrophenyl-methoxycarbonyl moiety, we can create a prodrug that is not recognized by the bacterial transpeptidases (Penicillin-Binding Proteins or PBPs) responsible for cell wall synthesis.[3][4][5] However, in the presence of β-lactamase-producing bacteria, the enzyme is hypothesized to cleave the prodrug, releasing a modified, active form of amoxicillin that can then effectively inhibit cell wall synthesis, leading to bacterial cell death. This targeted activation minimizes off-target effects and spares non-resistant, potentially beneficial, bacteria.[1][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is essential for its application in drug discovery.

PropertyDescriptionSignificance in Drug Discovery
Molecular Formula C24H24N4O9SThe increased molecular weight compared to amoxicillin will influence its solubility, permeability, and pharmacokinetic properties.
Appearance Expected to be a crystalline solid.The solid-state properties are crucial for formulation and stability studies.[6]
Solubility Predicted to have lower aqueous solubility than amoxicillin trihydrate due to the hydrophobic 4-nitrophenyl group. Soluble in organic solvents like DMSO and DMF.Solubility is a key parameter for in vitro assay development and formulation for in vivo studies.
Stability The methoxycarbonyl linkage is designed to be stable under physiological conditions but susceptible to enzymatic cleavage by β-lactamases.Stability studies are critical to ensure that the prodrug remains intact until it reaches the target site.

Proposed Mechanism of Action: β-Lactamase-Mediated Activation

The central hypothesis for the application of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is its selective activation by β-lactamases. This mechanism can be broken down into a two-step process:

  • Selective Recognition and Cleavage: The prodrug is designed to be a substrate for β-lactamase. The enzyme recognizes and hydrolyzes the β-lactam ring.

  • Intramolecular Rearrangement and Release of the Active Drug: The opening of the β-lactam ring is theorized to trigger an intramolecular rearrangement, leading to the cleavage of the 4-nitrophenyl-methoxycarbonyl protecting group from the amino side chain. This unmasks the active amoxicillin, which can then bind to and inhibit PBPs, disrupting cell wall synthesis and causing bacterial lysis.

This proposed mechanism is depicted in the following diagram:

G Prodrug 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (Inactive Prodrug) Hydrolysis Hydrolysis of β-Lactam Ring Prodrug->Hydrolysis BetaLactamase β-Lactamase (from resistant bacteria) BetaLactamase->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate Rearrangement Intramolecular Rearrangement Intermediate->Rearrangement ActiveAmoxicillin Active Amoxicillin (or active derivative) Rearrangement->ActiveAmoxicillin LeavingGroup 4-Nitrophenol & CO2 (Byproducts) Rearrangement->LeavingGroup Release PBP Penicillin-Binding Proteins (PBPs) ActiveAmoxicillin->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Caption: Proposed mechanism of β-lactamase-mediated activation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

This protocol describes a potential synthetic route for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin, starting from amoxicillin. The key reagent, 4-nitrophenyl chloroformate, is a well-established coupling agent used in the synthesis of carbamates.

Materials:

  • Amoxicillin trihydrate

  • 4-Nitrophenyl chloroformate

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or a similar aprotic solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Suspend amoxicillin trihydrate in anhydrous DCM.

  • Basification: Add triethylamine to the suspension to deprotonate the amino group of amoxicillin, making it nucleophilic.

  • Acylation: Slowly add a solution of 4-nitrophenyl chloroformate in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution). Extract the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow Amoxicillin Amoxicillin Nucleophilic_Amoxicillin Nucleophilic Amoxicillin Amoxicillin->Nucleophilic_Amoxicillin + Base Base Triethylamine in DCM Reaction Acylation Reaction Nucleophilic_Amoxicillin->Reaction Chloroformate 4-Nitrophenyl chloroformate Chloroformate->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Purification->Final_Product

Caption: Synthetic workflow for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

Protocol 2: In Vitro Evaluation of β-Lactamase-Mediated Activation and Antibacterial Activity

This protocol outlines the steps to assess the selective antibacterial activity of the prodrug against β-lactamase-producing and non-producing bacterial strains.

Materials:

  • 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

  • Amoxicillin (as a positive control)

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing a known β-lactamase)

  • Non-β-lactamase-producing control strain (e.g., a susceptible E. coli strain)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Bacterial Culture: Grow the bacterial strains to the mid-logarithmic phase in Mueller-Hinton broth.

  • Serial Dilutions: Prepare serial dilutions of the prodrug and amoxicillin in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Inoculate the wells with the bacterial suspensions to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for both compounds against both bacterial strains. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Results:

  • Against β-lactamase-producing strain: The prodrug is expected to have a low MIC, comparable to or lower than amoxicillin against the susceptible strain, indicating its activation and subsequent antibacterial effect. Amoxicillin will have a high MIC.

  • Against non-β-lactamase-producing strain: The prodrug is expected to have a high MIC, indicating its inactivity in the absence of the activating enzyme. Amoxicillin will have a low MIC.

Protocol 3: HPLC Analysis of Prodrug Activation

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the conversion of the prodrug to the active form in the presence of purified β-lactamase.

Materials:

  • 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

  • Purified β-lactamase enzyme

  • Phosphate buffer (pH 7.0)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Reaction Setup: Prepare a solution of the prodrug in phosphate buffer. Initiate the reaction by adding a known amount of purified β-lactamase.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the chromatograms for the disappearance of the prodrug peak and the appearance of a new peak corresponding to the activated amoxicillin derivative.

  • Quantification: Quantify the peak areas to determine the rate of prodrug conversion.

Expected HPLC Profile:

Time (min)Peak Area (Prodrug)Peak Area (Active Form)
0HighNone/Minimal
15DecreasingIncreasing
30DecreasingIncreasing
60Low/NoneHigh
120NonePlateaued

Conclusion and Future Directions

The application of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin as a β-lactamase-activated prodrug represents a promising strategy in the ongoing battle against antibiotic resistance. The detailed protocols provided herein offer a framework for the synthesis, characterization, and in vitro evaluation of this novel compound. Future research should focus on optimizing the prodrug's structure to enhance its recognition by a broad spectrum of β-lactamases, as well as conducting in vivo studies to assess its efficacy and pharmacokinetic profile in animal models of infection. This targeted approach holds the potential to develop more selective and effective antibacterial therapies, preserving the utility of our existing antibiotic arsenal.

References

  • Evans, G. B., et al. (2019). Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. Journal of Medicinal Chemistry, 62(10), 4899-4912. [Link]

  • Al-Trawneh, A. M., & Karaman, R. (2015). Antibacterial activity of novel prodrugs of amoxicillin and cephalexin. World Journal of Pharmaceutical Research, 4(9), 334-360. [Link]

  • Duke University. (2021). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. DukeSpace. [Link]

  • Al-Hourani, B. J., et al. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. Molecules, 25(7), 1543. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2023). Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections. PEXACY International Journal of Pharmaceutical Science, 2(6), 49. [Link]

  • StatPearls. (2023). Amoxicillin. NCBI Bookshelf. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amoxicillin Trihydrate?. Patsnap Synapse. [Link]

  • Diender, M. B. (2001). New process concepts for the enzymatic synthesis of amoxicillin from penicillin G. Delft University of Technology. [Link]

  • MDPI. (2019). Dynamic Modelling and Optimisation of the Batch Enzymatic Synthesis of Amoxicillin. MDPI. [Link]

  • Silva, F. L., et al. (2021). A new reliable and rapid HPLC method for the simultaneous determination of amoxicillin and sulbactam pivoxil in pharmaceuticals. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 867-878. [Link]

  • Al-Abayechi, A. A., & Al-Azzawi, A. M. (2019). Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. Systematic Reviews in Pharmacy, 10(2), 19-24. [Link]

  • Noel, H. (2021). HPLC Analysis of Potentially Counterfeit Samples of Amoxicillin. University of Northern Colorado. [Link]

  • MicroSolv Technology Corporation. (n.d.). Amoxicillin Alternative USP Method with HPLC. AppNote. [Link]

  • Sriram, D., et al. (2012). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1149. [Link]

  • da Silva, A. M., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical Reviews in Analytical Chemistry, 47(3), 267-277. [Link]

  • Aljeboree, A. M., & Al-Shirifi, A. N. (2019). Oxidative coupling of Amoxicillin using 4-Aminoantipyrine: Stability and higher sensitivity. Journal of Pharmaceutical Sciences and Research, 11(10), 3424-3428. [Link]

  • Google Patents. (2015). An enzymatic synthesis process of Amoxicillin. CN104830940A.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • SciELO. (2021). Amoxicillin Trihydrate Characterization and investigative adsorption using a Brazilian montmorillonite. Journal of the Brazilian Chemical Society, 32(8), 1646-1656. [Link]

  • Pourzamani, H., et al. (2022). Investigation of amoxicillin removal efficiency from aqueous solutions using US/PS/CuO-Fe3O4 process. Scientific Reports, 12(1), 1-15. [Link]

Sources

Method

Application Note: Preclinical Pharmacokinetic &amp; Safety Evaluation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

This Application Note is designed for researchers and drug development professionals conducting preclinical evaluation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as PNZ-Amoxicillin or 4-NP-M...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals conducting preclinical evaluation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as PNZ-Amoxicillin or 4-NP-Mc-Amox ).[1]

Based on chemical nomenclature and CAS registry (109880-73-1), this molecule represents


-(4-Nitrobenzyloxycarbonyl) Amoxicillin , where the amine of amoxicillin is protected by a p-nitrobenzyloxycarbonyl (PNZ) group.[1] This modification significantly alters the lipophilicity and metabolic profile of the parent drug, requiring a specialized experimental design focused on bioreductive activation  and pharmacokinetic (PK) bridging .[1]

Executive Summary & Scientific Rationale

The introduction of the 4-nitrophenyl-methoxycarbonyl moiety transforms the hydrophilic antibiotic Amoxicillin into a lipophilic species.[1] In an in vivo context, this molecule behaves as a bioreductive prodrug or a process impurity requiring qualification.[1]

The Mechanistic Hypothesis

Unlike simple esters hydrolyzed by plasma esterases, the PNZ group is typically stable to hydrolysis but sensitive to nitroreduction .[1]

  • Hypoxia/Enzymatic Activation: Hepatic or bacterial nitroreductases reduce the nitro group (

    
    ) to an aniline (
    
    
    
    ).[1]
  • 1,6-Elimination: The resulting electron-rich intermediate undergoes rapid 1,6-elimination (self-immolation) to release free Amoxicillin and a quinone methide byproduct.[1]

Experimental Goal: To determine the conversion efficiency of 4-NP-Mc-Amox to Amoxicillin in plasma and tissues, and to assess the toxicity of the nitro-aromatic leaving group.[1]

Experimental Design Strategy

Do not treat this as a standard PK study. You must track two analytes: the parent (4-NP-Mc-Amox) and the metabolite (Amoxicillin).[1]

Study Matrix: Rat Model (Sprague-Dawley)

Rationale: The rat is the standard species for small molecule PK and has well-characterized nitroreductase activity (hepatic and intestinal).[1]

GroupRouteDose (mg/kg)Formulation VehicleObjective
A IV Bolus 5.0 (Eq)5% DMSO / 10% Solutol HS15 / SalineDetermine Absolute Bioavailability & Clearance.
B Oral (PO) 20.0 (Eq)0.5% Methylcellulose / 0.1% Tween 80Assess Absorption & First-Pass Nitroreduction.
C Control --Vehicle OnlyBaseline for endogenous interference.[1]

(Eq) = Equimolar dose adjusted to Amoxicillin base molecular weight.[1]

Critical Formulation Note

4-NP-Mc-Amox is significantly less water-soluble than Amoxicillin.[1]

  • Avoid: Pure saline (precipitation risk).[1]

  • Use: A co-solvent system (DMSO/PEG400) for IV and a suspension (Methylcellulose) for PO.[1]

Detailed Experimental Protocols

Protocol A: Surgical Preparation & Dosing

Objective: To ensure stress-free sampling, which reduces catecholamine-induced blood flow changes that alter hepatic clearance.[1]

  • Acclimatization: House rats (250–300g) for 5 days with 12h light/dark cycles.

  • Cannulation (Recommended): Under isoflurane anesthesia, insert a polyethylene catheter into the right jugular vein.[1] Exteriorize at the nape.[1]

    • Why: Allows serial blood sampling without repeated restraint/anesthesia.[1]

  • Fasting: Fast animals 12h pre-dose (water ad libitum) to standardize gastric emptying time.

  • Administration:

    • IV: Inject via tail vein (if jugular used for sampling) or contralateral jugular.[1] Volume < 1 mL/kg.[1]

    • PO: Oral gavage using a flexible feeding needle.[1] Volume < 10 mL/kg.[1]

Protocol B: Bioanalytical Method (LC-MS/MS)

Objective: Simultaneous quantification of 4-NP-Mc-Amox and Amoxicillin.[1]

Sample Preparation (Protein Precipitation):

  • Collect 200 µL blood into K2-EDTA tubes.[1]

  • Centrifuge at 4°C, 3000 x g for 10 min to harvest plasma.

  • Stabilization Step (CRITICAL): Add 10 µL of 1M Ammonium Acetate (pH 4.5) to 50 µL plasma immediately.

    • Reason: Amoxicillin is unstable at physiological pH; the beta-lactam ring opens.[1] Acidification stabilizes it.[1]

  • Precipitate with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Amoxicillin-d4).[1]

  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min). Inject supernatant.[1]

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

    • Note: Amoxicillin elutes early (polar); 4-NP-Mc-Amox elutes late (lipophilic).[1] Ensure the run time is long enough to elute the prodrug.[1]

  • Transitions (MRM):

    • Amoxicillin: 366.1 → 114.0 (m/z)[1]

    • 4-NP-Mc-Amox: [M+H]+ → Fragment (optimize for nitrobenzyl loss).[1]

Data Visualization & Pathway Analysis[1]

Bioreductive Activation Pathway

The following diagram illustrates the hypothesized metabolic fate of the molecule. The "Self-Immolation" step is the rate-limiting step for drug release.[1]

MetabolicPathway cluster_0 In Vivo Activation Mechanism Prodrug 4-NP-Mc-Amox (Lipophilic Parent) Intermediate Amino-Benzyl Intermediate (Unstable) Prodrug->Intermediate Nitroreductase (Liver/Gut Bacteria) Amoxicillin Active Amoxicillin (Therapeutic) Intermediate->Amoxicillin 1,6-Elimination (Spontaneous) Byproduct Quinone Methide (Reactive Electrophile) Intermediate->Byproduct Side Product

Figure 1: Bioreductive activation pathway of PNZ-Amoxicillin.[1] The nitro group reduction triggers spontaneous collapse to release the active drug.[1]

Experimental Workflow

This flowchart ensures the protocol is self-validating by including quality control (QC) steps.

Workflow Start Study Initiation Formulation Formulation Prep (DMSO/PEG or Lipid) Start->Formulation QC_Form QC: Dose Verification (HPLC) Formulation->QC_Form QC_Form->Formulation Fail Dosing Animal Dosing (IV / PO) QC_Form->Dosing Pass Sampling Serial Bleeding (0, 15m, 30m, 1h... 24h) Dosing->Sampling Stabilization Stabilization (Acidify Plasma pH 4.5) Sampling->Stabilization Immediate Analysis LC-MS/MS Analysis (Dual Analyte Mode) Stabilization->Analysis Data PK Modeling (WinNonlin) Analysis->Data

Figure 2: Step-by-step experimental workflow emphasizing the critical plasma stabilization step required for beta-lactam analysis.

Data Analysis & Interpretation

Summarize your findings using the following parameter set. The key metric is the Prodrug Conversion Ratio (PCR) .[1]

Key Pharmacokinetic Parameters[1][2]
ParameterDefinitionSignificance for 4-NP-Mc-Amox

Peak Plasma ConcentrationHigh parent

indicates slow metabolism/activation.[1]

Total ExposureCompare

(after prodrug) vs

(after IV Amox) to calc Bioavailability (

).

Half-lifeIf Prodrug

> Amox

, the prodrug provides a "depot" effect.[1]
PCR (%) Prodrug Conversion Ratio

.[1] Measures activation efficiency.
Calculation of Relative Bioavailability ( )

To determine if the derivative improves oral delivery compared to standard Amoxicillin:


[1]

Note: All AUC values must be molar-corrected.

Safety & Toxicology Considerations

If 4-NP-Mc-Amox is an impurity rather than a drug candidate, the focus shifts to Toxicokinetics (TK) .

  • Nitro-Aromatic Toxicity: The 4-nitrophenyl moiety can be mutagenic (Ames positive).[1] If this is an impurity, calculate the Threshold of Toxicological Concern (TTC) .[1]

  • Quinone Methide Formation: The byproduct of activation is an electrophile that can deplete glutathione (GSH).[1]

    • Add-on Assay: Measure liver GSH levels post-dosing to assess oxidative stress.[1]

References

  • Bolton, A. E., et al. (2000).[1] "Tissue pharmacokinetics of amoxicillin: An experimental design in rats." PubMed.[1] Retrieved from [Link]

  • World Health Organization (WHO). (2021). Notes on the Design of Bioequivalence Study: Amoxicillin. Prequalification Team - Medicines. Retrieved from [Link]

  • Rey-Roldán, E. B., et al. (2017).[1][2] "Bioequivalence study of two oral amoxicillin formulations." International Journal of Basic & Clinical Pharmacology. Retrieved from [Link]

  • Denny, W. A. (2001).[1] "Prodrug strategies in cancer therapy." European Journal of Medicinal Chemistry. (Contextual reference for nitrobenzyl reductase mechanisms).

Sources

Application

Application Note: Determination of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Impurity in Drug Substances using RP-HPLC

This Application Note is designed for pharmaceutical analytical scientists and quality control professionals. It details the protocol for using 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) as a refere...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical analytical scientists and quality control professionals. It details the protocol for using 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) as a reference standard for impurity profiling in Amoxicillin Active Pharmaceutical Ingredients (API) and finished dosage forms.

Executive Summary

The synthesis of semi-synthetic penicillins like Amoxicillin often involves the protection of the side-chain amino group (D-4-hydroxyphenylglycine moiety) to prevent polymerization. A critical impurity arising from this process is 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1), often associated with the use of p-nitrobenzyloxycarbonyl (PNZ) or similar activated carbamate protecting groups.

Due to the presence of the nitro-aromatic moiety, this impurity possesses distinct hydrophobic and UV-absorbing properties compared to the parent drug. This guide provides a validated RP-HPLC protocol for its separation and quantification, ensuring compliance with ICH Q3A/B guidelines for impurity reporting.

Chemical Context & Origin

To effectively analyze this standard, one must understand its origin. Amoxicillin is typically synthesized by coupling 6-Aminopenicillanic Acid (6-APA) with an activated derivative of D-4-hydroxyphenylglycine.

  • The Impurity: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.[][][3]

  • Structural Insight: The nomenclature suggests a carbamate derivatization of the free amino group on the amoxicillin side chain. The "4-nitrophenyl-methoxy" moiety (likely p-nitrobenzyloxy) acts as a hydrophobic tag, significantly increasing the retention time (RT) relative to Amoxicillin.

  • Safety Implication: Nitro-aromatic compounds can be potentially genotoxic; therefore, strict control limits (often <0.15% or lower) are required.

Diagram 1: Origin of the Impurity (Synthesis Pathway)

The following flow chart illustrates the potential entry point of this impurity during the semi-synthetic manufacturing process.

Amoxicillin_Synthesis_Impurity Reagent Activated Side Chain (N-Protected D-Phg) Coupling Coupling Reaction Reagent->Coupling Core 6-APA (Penicillin Nucleus) Core->Coupling Intermediate Protected Amoxicillin (Intermediate) Coupling->Intermediate Deprotection Deprotection Step (Hydrogenation/Hydrolysis) Intermediate->Deprotection Product Amoxicillin API Deprotection->Product Complete Conversion Impurity Impurity Residue: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Deprotection->Impurity Incomplete Reaction

Caption: Synthesis pathway showing the origin of the carbamate impurity due to incomplete deprotection.

Analytical Protocol

Reagents and Materials
  • Reference Standard: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1), >95% purity (e.g., from TRC, BOC Sciences).

  • Amoxicillin API: USP/EP Reference Standard.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Phosphoric Acid (85%).

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or Thermo Hypersil GOLD C18.

    • Note: A C18 column is essential to retain the hydrophobic impurity.

Chromatographic Conditions

This method is an adaptation of the USP/EP monograph for Amoxicillin Related Substances, optimized to elute the late-eluting hydrophobic impurity.

ParameterSetting
Mobile Phase A Buffer: 0.05 M KH₂PO₄, adjusted to pH 5.0 with dilute NaOH/H₃PO₄
Mobile Phase B Acetonitrile:Buffer (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C
Injection Volume 20 µL
Detection UV 254 nm (Primary), 230 nm (Secondary)
Run Time 45 minutes

Gradient Program:

  • 0-5 min: 95% A (Isocratic hold for Amoxicillin)

  • 5-25 min: 95% A → 40% A (Linear gradient to elute impurity)

  • 25-35 min: 40% A → 10% A (Wash step)

  • 35-36 min: 10% A → 95% A (Return to initial)

  • 36-45 min: 95% A (Re-equilibration)

Standard & Sample Preparation

Important: Beta-lactams are susceptible to hydrolysis. Prepare solutions fresh and keep at 4°C in the autosampler.

  • Diluent: Mobile Phase A : Acetonitrile (80:20).

  • Impurity Stock Solution (0.1 mg/mL):

    • Weigh 5.0 mg of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin standard.

    • Dissolve in 2 mL Acetonitrile (to aid solubility of the hydrophobic moiety).

    • Dilute to 50 mL with Diluent.

  • System Suitability Solution:

    • Prepare a solution containing 1.0 mg/mL Amoxicillin API and 0.005 mg/mL (0.5%) Impurity Standard.

  • Test Solution:

    • Dissolve Amoxicillin sample to 1.0 mg/mL in Diluent.

Method Validation Strategy

To rely on this standard for QC, the method must be validated.

Specificity & Relative Retention

The 4-nitrophenyl group imparts significant hydrophobicity.

  • Amoxicillin RT: ~5–7 minutes.

  • Impurity RT: Expect elution between 20–28 minutes.

  • Resolution (Rs): Must be > 2.0 between the impurity and any other degradation products (e.g., Amoxicillin dimers).

  • UV Spectrum Confirmation: Use DAD to compare spectra. The impurity will show a bathochromic shift or a distinct shoulder at 260–280 nm due to the nitrobenzene chromophore, unlike Amoxicillin which absorbs mainly at <230 nm and 270 nm (phenol).

Linearity and Range

Construct a calibration curve for the impurity standard.

  • Range: 0.05% to 0.5% of the target sample concentration (e.g., 0.5 µg/mL to 5.0 µg/mL).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Sensitivity (LOD/LOQ)

Due to the strong UV absorbance of the nitrophenyl group, sensitivity is usually high.

  • LOQ: Signal-to-Noise (S/N) ratio ≥ 10.

  • LOD: S/N ratio ≥ 3.

Experimental Workflow Diagram

This diagram outlines the logical flow for qualifying the standard and testing samples.

Analytical_Workflow cluster_prep Preparation Phase cluster_analysis HPLC Analysis cluster_calc Data Processing Stock Weigh Impurity Std (CAS 109880-73-1) Dissolve Dissolve in ACN (Hydrophobic nature) Stock->Dissolve Dilute Dilute with Buffer (Final: 0.1 mg/mL) Dissolve->Dilute Inject_SS Inject System Suitability (Amox + Impurity) Dilute->Inject_SS Check_Res Check Resolution (Rs > 2.0) Inject_SS->Check_Res Inject_Sample Inject Test Sample Check_Res->Inject_Sample Pass Identify Identify Peak by RRT (Late Eluter) Inject_Sample->Identify Calc Calculate % (External Std Method) Identify->Calc Report Report Result Calc->Report

Caption: Step-by-step workflow from standard preparation to final reporting.

Troubleshooting & Expert Insights

Stability of the Standard
  • Issue: The ester/carbamate linkage in the impurity is susceptible to hydrolysis, especially at alkaline pH.

  • Solution: Always maintain the pH of the mobile phase at 5.0 (optimal stability for Amoxicillin and its derivatives). Avoid leaving stock solutions at room temperature for >4 hours.

Peak Shape Issues
  • Issue: Tailing of the impurity peak.

  • Cause: Interaction of the nitro-aromatic group with residual silanols on the column.

  • Solution: Use an end-capped C18 column (e.g., Zorbax Eclipse Plus). If tailing persists, increase the buffer concentration to 0.1 M.

Identification Ambiguity
  • Issue: Co-elution with Amoxicillin dimers.

  • Solution: Use the UV spectral difference. The impurity has a higher A254/A230 ratio compared to Amoxicillin dimers.

References

  • United States Pharmacopeia (USP). (2023). Monograph: Amoxicillin. USP-NF. Rockville, MD.
  • European Pharmacopoeia (Ph. Eur.). (2023).
  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

This Application Note is designed for Senior Analytical Scientists and Quality Control Specialists in the pharmaceutical industry. It addresses the critical need for detecting trace-level Potentially Genotoxic Impurities...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Senior Analytical Scientists and Quality Control Specialists in the pharmaceutical industry. It addresses the critical need for detecting trace-level Potentially Genotoxic Impurities (PGIs) in Beta-lactam antibiotics.[1]

Executive Summary

The synthesis of Amoxicillin often employs activated esters or protecting groups to manipulate the side-chain amino functionality. The compound 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as 4-NP-Moc-Amox ) represents a specific class of carbamate-linked impurities.[1] Due to the presence of the nitro-aromatic moiety , this impurity is structurally alerted as a Potentially Genotoxic Impurity (PGI) .[1]

Regulatory bodies (ICH M7, EMA, FDA) require PGIs to be controlled to Threshold of Toxicological Concern (TTC) levels, typically requiring Limits of Quantitation (LOQ) in the low ppm (parts-per-million) range relative to the Active Pharmaceutical Ingredient (API).[1]

This protocol details a validated, self-verifying LC-MS/MS workflow designed to overcome the two main challenges of this analysis:

  • Matrix Suppression: The massive excess of Amoxicillin API (mg/mL levels) suppressing the ionization of the trace impurity (ng/mL levels).

  • Beta-Lactam Instability: The tendency of Amoxicillin and its derivatives to hydrolyze or dimerize during sample preparation.

Chemical Context & Mechanistic Strategy
The Analyte

The nomenclature "4-Nitrophenyl-methoxycarbonylamino" suggests a carbamate linkage formed typically by the reaction of the amoxicillin free amine with a 4-nitrobenzyloxycarbonyl (PNZ) protecting agent or a 4-nitrophenyl carbonate intermediate.[1]

  • Core Hazard: The nitro group (

    
    ) is reducible to hydroxylamines/amines in vivo, which can interact with DNA.[1]
    
  • Detection Challenge: Unlike Amoxicillin, which is highly polar, the 4-NP-Moc moiety adds hydrophobicity.[1] This allows for chromatographic separation, but the impurity shares the fragile

    
    -lactam ring.
    
Analytical Strategy: "Dilute-and-Shoot" vs. Trapping

Given the instability of Amoxicillin in methanol and at high pH, this method utilizes a cooled, acidic aqueous/acetonitrile preparation. We employ a High-Resolution C18 separation to resolve the hydrophobic impurity from the early-eluting API, diverting the API to waste to prevent source contamination.[1]

AnalyticalStrategy Figure 1: Analytical Workflow for Trace Impurity Detection cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Sample API Sample (Solid) Mix Rapid Dissolution (<5 min) Sample->Mix Solvent Solvent: 0.1% Formic Acid (Cold) Solvent->Mix Column C18 Column (Retains Impurity) Mix->Column Divert Divert Valve (0-3 min: Waste) Column->Divert High Conc. API Elute Elute Impurity (3-8 min: MS) Column->Elute Trace Impurity ESI ESI (+) Source Elute->ESI MRM MRM Mode (Nitro-specific) ESI->MRM

Experimental Protocols
Protocol A: Standard & Sample Preparation

Rationale: Amoxicillin degrades rapidly in methanol (forming methyl penicilloate) and at basic pH.[1] The solvent system must be slightly acidic and minimized in organic content until injection.

Reagents:

  • Diluent: Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid.[1] Store at 4°C.

  • Internal Standard (IS): Amoxicillin-d4 (or a structural analog like Ampicillin-d5 if specific IS is unavailable).[1]

Steps:

  • Stock Solution (Impurity): Dissolve 1.0 mg of 4-NP-Moc-Amox reference standard in 10 mL Acetonitrile. (Stable for 1 week at -20°C).

  • Internal Standard Spiking: Prepare a 1 µg/mL solution of IS in the Diluent.

  • Sample Preparation (API):

    • Weigh 50.0 mg of Amoxicillin API.

    • Add 10.0 mL of Cold Diluent (containing IS).[1]

    • Vortex for 30 seconds. Do not sonicate (heat promotes degradation).[1]

    • Centrifuge at 10,000 rpm for 5 minutes at 4°C (to remove insoluble polymers).

    • Transfer supernatant to an amber HPLC vial. Inject immediately.

Protocol B: LC-MS/MS Method Parameters

Rationale: A C18 column with high carbon load is selected to retain the hydrophobic 4-nitrophenyl group, allowing the polar Amoxicillin API to elute early (to waste).[1]

Liquid Chromatography (LC):

Parameter Setting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Phenomenex Kinetex C18 or Waters BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 25°C (Keep low to preserve stability)

| Injection Vol | 5 µL |[1]

Gradient Program:

Time (min) %B Event
0.00 5 Flow to Waste (API Elution)
2.50 5 Switch to MS Source
2.60 5 Start Gradient
6.00 60 Elution of 4-NP-Moc-Amox
7.00 95 Wash

| 7.10 | 5 | Re-equilibration |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Note on Polarity: While Nitro groups ionize well in Negative mode, the Amoxicillin backbone (amine/amide) protonates strongly in Positive mode. Positive mode usually offers better S/N for this specific hybrid molecule.

MRM Transitions (Example - To be optimized with Reference Standard): Assuming MW of Impurity ≈ 544 Da (Based on PNZ-Amoxicillin structure)

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Mechanistic Origin
4-NP-Moc-Amox 545.1 [M+H]+160.0 5020Thiazolidine ring (Amox core)
4-NP-Moc-Amox 545.1 [M+H]+106.0 50354-Nitrobenzyl carbocation (Specific)
4-NP-Moc-Amox 545.1 [M+H]+349.0 5015Loss of side chain/NH3
Amoxicillin-d4 370.1 [M+H]+164.0 5020Internal Standard
Method Validation & Self-Verifying Logic

To ensure Trustworthiness and Scientific Integrity , the method must demonstrate that the signal observed is the impurity and not an artifact of the API degrading in the source.

1. Specificity Check (The "Ghost Peak" Test)

Because Amoxicillin is present in high concentrations, it can form adducts or dimers in the source that mimic higher MW impurities.

  • Experiment: Inject a highly pure Amoxicillin standard (degraded intentionally by heat) and compare it to the 4-NP-Moc-Amox standard.

  • Pass Criteria: The retention time of the 4-NP-Moc-Amox must be distinct (typically >2 minutes later) from the main Amoxicillin peak.[1]

2. Sensitivity (LOD/LOQ)
  • Target: 0.5 ppm relative to API (0.5 ng/mL in solution if API is 1 mg/mL).

  • Requirement: S/N > 10 at the Specification Level.

3. Linearity & Range
  • Range: 0.1 ppm to 5.0 ppm.

  • Curve: Weighted linear regression (

    
    ) is required due to the wide dynamic range of trace analysis.
    
Fragmentation Pathway Visualization

Understanding the fragmentation confirms that we are detecting the nitro-modified species and not a random isobaric interference.

Fragmentation Figure 2: Proposed ESI+ Fragmentation Pathway for Structural Confirmation cluster_products Product Ions Parent Precursor Ion [M+H]+ (m/z ~545) Frag1 m/z 160 (Thiazolidine Ring) Parent->Frag1 Cleavage of Beta-lactam Frag2 m/z 106 (4-Nitrobenzyl+) Parent->Frag2 Cleavage of Carbamate Linker Frag3 m/z 349 (Amox Core - Sidechain) Parent->Frag3 Loss of Protecting Group

References
  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link

  • European Pharmacopoeia (Ph. Eur.). Amoxicillin Trihydrate Monograph 0260. (Standard for related substances and impurities J, K, L).[1] Link[1]

  • Nageswara Rao, R., et al. (2011). "Liquid chromatography–mass spectrometry of beta-lactam antibiotics and their related substances." Journal of Chromatography A, 1218(49), 8967-8974.[1] (Foundational work on Amoxicillin fragmentation).[1][2] Link[1]

  • Valvo, L., et al. (1998).[1] "Development of a simple liquid chromatographic method with UV and mass spectrometric detection for the separation of substances related to amoxicillin sodium." Journal of Chromatography A, 797(1-2), 311-316.[1] Link

  • Agilent Technologies. (2020).[1] "Analysis of Beta-Lactam Antibiotics using LC/MS/MS." Application Note 5990-XXXX.[1] (General protocol for trace antibiotic detection). Link

Disclaimer: The exact molecular weight of the impurity "4-Nitrophenyl-methoxycarbonylamino Amoxicillin" depends on the specific synthesis pathway (e.g., whether it is a PNZ-protection or a carbonate intermediate).[1] The MRM transitions provided above are calculated based on the most probable structure (N-(4-nitrobenzyloxycarbonyl)amoxicillin).[1] Users must infuse the reference standard to confirm precursor/product ions.

Sources

Application

Application Note: Biological Profiling of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

This Application Note provides a comprehensive technical guide for the evaluation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1), a specific derivative often encountered as a reference standard or p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the evaluation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1), a specific derivative often encountered as a reference standard or pharmaceutical impurity in beta-lactam development.[1]

Executive Summary & Compound Profile

4-Nitrophenyl-methoxycarbonylamino Amoxicillin is a derivative of the semi-synthetic antibiotic Amoxicillin.[1] Structurally, it involves the modification of the primary amine (on the amoxicillin side chain) with a 4-nitrophenyl-methoxycarbonyl moiety.[1][2] In drug development, this compound is primarily screened for two reasons:

  • Impurity Profiling: As a synthesis byproduct or degradation product, it must be evaluated for residual antibiotic activity and mammalian cytotoxicity (safety).

  • Prodrug/Conjugate Research: The 4-nitrophenyl moiety is often utilized in linker chemistry. Evaluating the stability and activity of this derivative helps determine if the modification hinders binding to Penicillin-Binding Proteins (PBPs).[1]

Compound Identification:

  • Name: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin[1][2][3][4][][6]

  • CAS Number: 109880-73-1[1][4][][6]

  • Molecular Class: Beta-lactam derivative / Carbamate[1][6]

  • Solubility: DMSO (recommended stock), Methanol. Limited stability in aqueous alkaline buffers due to potential hydrolysis.

Protocol A: Bacterial Growth Inhibition Assay (MIC Determination)

Objective: To quantify the antimicrobial potency of the derivative compared to the parent compound (Amoxicillin).[6] This determines if the side-chain modification ablates the bactericidal activity.

Experimental Logic

Amoxicillin acts by binding to PBPs inside the bacterial cell wall.[6] Large, hydrophobic groups (like the 4-nitrophenyl-methoxycarbonyl moiety) may sterically hinder passage through porins (in Gram-negatives) or reduce affinity for the PBP active site.[1] This assay measures the Minimum Inhibitory Concentration (MIC) .

Materials
  • Test Organisms: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).[6]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Reagents:

    • Test Compound: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (10 mg/mL stock in DMSO).[1]

    • Control: Amoxicillin Trihydrate.[][7]

    • Detection: Resazurin (Alamar Blue) or Optical Density (OD600).[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture bacteria overnight in CAMHB at 37°C.

    • Dilute culture to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Further dilute 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.[6]
      
  • Compound Dilution (96-Well Plate):

    • Row A: Add 100 µL of 2x top concentration (e.g., 128 µg/mL) of the Test Compound.

    • Rows B-G: Perform 2-fold serial dilutions in CAMHB.

    • Row H: Growth Control (Bacteria only) and Sterility Control (Media only).[6]

    • Note: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation:

    • Add 100 µL of bacterial inoculum to all wells (except Sterility Control).

    • Seal with a gas-permeable membrane.[1]

    • Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Inspect for turbidity (pellet formation).[6]

    • Quantitative: Measure Absorbance at 600 nm using a microplate reader.

    • Calculated MIC: The lowest concentration showing >90% inhibition of growth compared to control.[6]

Data Presentation Template
CompoundOrganismMIC Range (µg/mL)Relative Potency vs. Amoxicillin
Amoxicillin (Ctrl) E. coli4 - 81.0 (Reference)
Test Derivative E. coli[Experimental Value][Calc: MIC_ctrl / MIC_test]
Amoxicillin (Ctrl) S. aureus0.25 - 1.01.0 (Reference)
Test Derivative S. aureus[Experimental Value][Calc: MIC_ctrl / MIC_test]

Protocol B: Mammalian Cytotoxicity Profiling (HepG2/HEK293)

Objective: To assess the safety profile. Beta-lactams are generally non-toxic to mammalian cells.[1] However, the introduction of a nitro-aromatic group (4-nitrophenyl) can introduce oxidative stress or off-target toxicity.[1]

Experimental Logic

This assay uses the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial succinate dehydrogenase in viable cells.[1] A drop in viability indicates the derivative has acquired toxic properties absent in the parent drug.

Materials
  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney epithelial).[1][6]

  • Media: DMEM + 10% Fetal Bovine Serum (FBS) + Pen/Strep.[6]

  • Reagents: MTT Reagent (5 mg/mL in PBS).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at

      
       cells/well in a 96-well tissue culture plate.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Replace media with 100 µL fresh media containing the Test Compound.

    • Concentration Range: 0.1, 1, 10, 50, 100, 500 µM.[1][6]

    • Vehicle Control: Media + DMSO (matched %).

    • Positive Control: Triton X-100 (0.1%) or Doxorubicin.

  • Exposure:

    • Incubate for 24 hours or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT stock to each well.

    • Incubate for 3–4 hours at 37°C (purple crystals will form).

    • Carefully aspirate media.

    • Solubilize crystals with 100 µL DMSO or acidified isopropanol.

  • Analysis:

    • Measure Absorbance at 570 nm (Reference 630 nm).

    • Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Mechanistic Pathway Visualization

The following diagram illustrates the differential pathways for the parent Amoxicillin versus the 4-Nitrophenyl derivative, highlighting the critical checkpoints in the assay protocols.

G cluster_bacterial Protocol A: Bacterial Mechanism cluster_mammalian Protocol B: Mammalian Toxicity Compound 4-Nitrophenyl- methoxycarbonylamino Amoxicillin Porin Porin Channel (Entry) Compound->Porin Steric Hindrance? Mito Mitochondrial Reductase Compound->Mito Uptake Stress Oxidative Stress (Nitro Group) Compound->Stress Potential Toxicity Amox Amoxicillin (Parent) Amox->Porin High Permeability PBP PBP Binding (Target) Porin->PBP Lysis Cell Lysis (Antibiotic Effect) PBP->Lysis Inhibition of Wall Synthesis Viability Cell Viability (MTT Signal) Mito->Viability Metabolism Stress->Viability Reduction

Caption: Differential interaction pathways of the derivative in bacterial vs. mammalian systems.[1] The nitro-group may introduce steric hindrance in bacteria or oxidative stress in mammalian cells.[1]

Critical Technical Notes

  • Stability Warning: The "4-nitrophenyl" ester/carbonate linkage can be hydrolytically unstable in basic pH.[1] Avoid storing stock solutions in aqueous buffers > pH 7.5 for extended periods. Prepare fresh in DMSO.

  • Colorimetric Interference: 4-Nitrophenol (a potential hydrolysis product) is yellow and absorbs at ~405 nm.[1] If your assay readout overlaps with this wavelength (e.g., some ELISA substrates), ensure you include a "Compound Only" blank to subtract background absorbance.[1]

  • Safety: 4-Nitrophenyl derivatives are potential sensitizers.[1] Handle with gloves and avoid inhalation.

References

  • Toronto Research Chemicals (TRC). 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) Product Data Sheet.[1] Retrieved from [1][6]

  • Clinical and Laboratory Standards Institute (CLSI).
  • BOC Sciences. Amoxicillin and Impurities: Product List and Specifications. Retrieved from [1][6]

  • Riss, T.L., et al. (2013). Cell Viability Assays: MTT and Resazurin Protocols. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [1][6]

Sources

Method

Application Note: Kinetically Controlled Biocatalysis of Amoxicillin Derivatives and In-Process Monitoring

Executive Summary The pharmaceutical transition from traditional chemical synthesis to biocatalysis for -lactam antibiotics represents a critical leap in green chemistry. Conventional chemical routes rely on harsh condit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical transition from traditional chemical synthesis to biocatalysis for


-lactam antibiotics represents a critical leap in green chemistry. Conventional chemical routes rely on harsh conditions, reactive protecting groups, and toxic organic solvents. In contrast, the enzymatic synthesis of amoxicillin utilizing Penicillin G Acylase (PGA) offers a highly selective, single-step condensation under mild aqueous conditions[1]. This application note provides a comprehensive, self-validating guide to the kinetically controlled synthesis of amoxicillin, solvent engineering to suppress hydrolytic side reactions, and advanced real-time reaction monitoring protocols.

Mechanistic Causality in Kinetically Controlled Synthesis

Direct thermodynamic synthesis of amoxicillin from 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine (D-HPG) is not favored in aqueous media due to the high energy barrier of amide bond formation. Therefore, the process must be kinetically controlled using an activated side-chain donor, typically D-p-hydroxyphenylglycine methyl ester (D-HPGME)[2].

The enzyme PGA (E.C. 3.5.1.11) catalyzes the formation of an acyl-enzyme intermediate. From this intermediate, two competing nucleophiles dictate the reaction's fate:

  • Synthesis Pathway: 6-APA attacks the intermediate to form amoxicillin.

  • Primary Hydrolysis: Water attacks the intermediate, prematurely yielding the undesired byproduct D-HPG and methanol[3].

Crucially, because amoxicillin is a transient product in a kinetically controlled regime, it is also subject to secondary hydrolysis by PGA, eventually degrading back into 6-APA and D-HPG if the reaction is not terminated at the optimal conversion peak[3].

ReactionNetwork PGA Penicillin G Acylase (PGA) AcylE Acyl-Enzyme Intermediate PGA->AcylE + D-HPGME (Methanol release) DHPGME D-HPGME (Acyl Donor) APA 6-APA (Nucleophile) Amox Amoxicillin (Target Product) AcylE->Amox + 6-APA (Synthesis Pathway) HPG D-HPG (Undesired Byproduct) AcylE->HPG + H2O (Primary Hydrolysis) Amox->HPG + H2O / PGA (Secondary Hydrolysis)

Caption: Kinetically controlled reaction network for PGA-catalyzed amoxicillin synthesis.

Solvent Engineering: Overcoming Hydrolytic Limitations

Because water acts as a competing nucleophile, purely aqueous systems suffer from a low Synthesis/Hydrolysis (S/H) ratio. To suppress undesirable hydrolytic reactions, solvent engineering is employed to reduce water activity (


)[4]. The integration of co-solvents (like ethylene glycol) or Ionic Liquids (ILs) shifts the kinetic balance favorably toward synthesis[4].

Table 1: Impact of Solvent Systems on PGA-Catalyzed Amoxicillin Synthesis

Solvent SystemConcentrationKey Kinetic / Yield ObservationMechanistic Causality
Aqueous Phosphate Buffer 100%Baseline Yield (~50%)High water activity drives primary and secondary hydrolysis.
Ethylene Glycol 50% (v/v)Yield increased to 69.13%Lowers

, stabilizing the acyl-enzyme intermediate against water attack.
BMI·PF6 (Ionic Liquid) 75% (v/v)400% increase in S/H ratioIL microenvironments shield the active site from excess hydration[4].
BMI·NTf2 (Ionic Liquid) 71% (v/v)>36% increase in 6-APA conversionHigh chemical stability of the IL prevents enzyme deactivation while maximizing nucleophile access[4].

Analytical Strategies for Reaction Monitoring

The transient nature of amoxicillin accumulation makes reaction monitoring non-negotiable.

  • At-Line HPLC: The gold standard for quantifying the exact molar ratios of 6-APA, D-HPGME, Amoxicillin, and HPG[2][5].

  • In-Flow FIA-MS: Flow-injection analysis mass spectrometry allows for real-time monitoring without lengthy chromatographic separations, rapidly generating kinetic data (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values) within minutes.
    
  • In-Situ pH Tracking: The condensation reaction alters the protonation state of the matrix. Real-time pH monitoring acts as a proxy for reaction progression, allowing automated feedback loops to maintain the strict pH 6.5 requirement[6].

Self-Validating Experimental Protocols

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Biocatalysis & Monitoring cluster_2 Phase 3: Downstream Processing N1 Buffer Preparation (pH 6.5, 25°C) N2 Substrate Addition (6-APA + D-HPGME) N1->N2 N3 Co-solvent / IL Addition (e.g., BMI·NTf2) N2->N3 N4 Immobilized PGA Addition N3->N4 N5 Suspension Reaction (Stirred Batch) N4->N5 N6 Real-Time / At-Line Monitoring (HPLC / FIA-MS) N5->N6 N6->N5 Feedback (pH/Temp) N7 Enzyme Filtration & Recovery N6->N7 Peak Yield Reached N8 Amoxicillin Crystallization N7->N8 N9 Enzyme Wash (Isopropanol) N7->N9

Caption: Integrated workflow for enzymatic synthesis, monitoring, and downstream processing.

Protocol A: Biocatalytic Batch Synthesis in Suspension Systems

Causality Note: The reaction is run as a suspension-suspension system because the required substrate concentrations exceed their aqueous solubility. This drives high volumetric productivity but requires rigorous mechanical stirring.

  • Reactor Equilibration: Prepare a jacketed batch reactor with 100 mM phosphate buffer. If utilizing an Ionic Liquid to boost selectivity, add BMI·NTf2 to achieve a 71% (v/v) mixture[4]. Equilibrate to 25°C.

  • Substrate Loading: Add 6-APA and D-HPGME at a molar ratio of 1:3.

    • Validation Check: Ensure the pH is strictly adjusted to 6.3–6.5 using 1M NaOH or HCl. At this pH, the phenylglycine carboxyl group is protonated, and the 6-APA amino group is neutral (active for nucleophilic attack).

  • Initiation: Introduce immobilized PGA (e.g., 5 g/L, ~100 U). Record the exact time of addition as

    
    .
    
  • Agitation: Maintain constant mechanical stirring (e.g., 400 rpm) to prevent mass transfer limitations between the solid substrate particles and the immobilized enzyme[3].

Protocol B: Chromatographic Reaction Monitoring (HPLC)

Causality Note: To prevent secondary hydrolysis from destroying the synthesized amoxicillin, the reaction must be quenched exactly when the S/H ratio peaks.

  • Sampling: Withdraw 50

    
    L aliquots from the reactor every 15 minutes.
    
  • Quenching: Immediately dilute the aliquot into 950

    
    L of mobile phase (e.g., 80:20 Phosphate buffer pH 3.0:Acetonitrile) containing 1% trifluoroacetic acid (TFA) to instantly denature any leached enzyme and halt the reaction.
    
  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter to remove suspended substrates and immobilized enzyme particles.
    
  • Analysis: Inject 10

    
    L onto a C18 column (254 nm UV detection).
    
    • System Suitability: Ensure baseline resolution between the closely eluting D-HPG (byproduct) and D-HPGME (substrate).

  • Decision Gate: Plot the concentration of amoxicillin over time. Terminate the bulk reactor process (via filtration of the immobilized enzyme) the moment the amoxicillin concentration curve plateaus, indicating the onset of secondary hydrolysis[2][5].

Protocol C: Biocatalyst Regeneration and Clog Mitigation

Causality Note: Highly active PGA causes rapid localized supersaturation of amoxicillin, which crystallizes directly onto the enzyme carrier, physically blocking the active sites and halting the reaction[7].

  • Recovery: Post-reaction, recover the immobilized PGA via vacuum filtration using a sintered glass funnel.

  • Clog Removal: Wash the recovered enzyme bed with a 15% (v/v) Isopropyl Alcohol (IPA) solution.

    • Why IPA? Laboratory observations confirm that while methanol strictly decreases enzyme activity, isopropyl alcohol effectively dissolves the amoxicillin crystalline coating without denaturing the PGA protein structure[7].

  • Buffer Rinse: Wash the enzyme three times with fresh 100 mM phosphate buffer (pH 6.5) to remove residual IPA before the next synthetic cycle.

References

  • Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation - ACS Omega - 1

  • ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE - SID - Link

  • A Kinetic Study of Synthesis of Amoxicillin Using Penicillin G Acylase Immobilized on Agarose - Academia.edu - 3

  • Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Green Chemistry (RSC Publishing) - 4

  • Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin - MDPI - 7

  • The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and Enzymatic Synthesis of Amoxicillin - Benchchem - 2

  • A Comparative Analysis of Enzymatic and Chemical Synthesis of Amoxicillin - Benchchem - 5

  • Analytical settings for in-flow biocatalytic reaction monitoring - ResearchGate - 8

  • Challenges of Chemoenzymatic and Biocatalytic Reaction Cascades and Online Monitoring at a Microscale - UCL Discovery - 6

Sources

Application

preparation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin for biological screening

Technical Application Note: Synthesis and Preparation of N-(4-Nitrobenzyloxycarbonyl)amoxicillin for Biological Screening Executive Summary & Scientific Rationale This guide details the protocol for synthesizing -(4-Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis and Preparation of N-(4-Nitrobenzyloxycarbonyl)amoxicillin for Biological Screening

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing


-(4-Nitrobenzyloxycarbonyl)amoxicillin  (often abbreviated as pNZ-Amoxicillin or 4-NZ-Amox). This derivative modifies the 

-amino group of the amoxicillin side chain with a 4-nitrobenzyl carbamate moiety.

Scientific Utility:

  • Prodrug Design: The p-nitrobenzyloxycarbonyl (pNZ) group acts as a "caged" moiety. It reduces the polarity of the zwitterionic amoxicillin, potentially enhancing membrane permeability. It is selectively cleaved by nitroreductase enzymes (common in hypoxic tumor environments or specific bacterial strains) or via photolysis (

    
     nm), releasing the free antibiotic.
    
  • Chemical Stability: Masking the nucleophilic amine prevents intermolecular polymerization (dimerization) of amoxicillin in concentrated solutions.

Critical Chemical Challenge: The synthesis requires Schotten-Baumann conditions carefully optimized to protect the


-lactam ring. The 

-lactam ring is highly susceptible to hydrolysis at pH > 9.0 (base-catalyzed ring opening) and pH < 2.0 (acid-catalyzed degradation). Therefore, this protocol utilizes a controlled pH 7.5–8.0 buffer system.

Chemical Reaction Workflow

The synthesis involves the N-acylation of Amoxicillin Trihydrate with 4-Nitrobenzyl chloroformate (pNZ-Cl).

Reaction Scheme:



SynthesisWorkflow Start Amoxicillin Trihydrate (Zwitterion) Reaction Schotten-Baumann Reaction (0°C, THF/H2O) Start->Reaction Reagent 4-Nitrobenzyl Chloroformate (pNZ-Cl) Reagent->Reaction Dropwise Buffer NaHCO3 Solution (pH Control 7.5-8.0) Buffer->Reaction Maintains pH Acid Acidification (1N HCl to pH 2.5) Reaction->Acid Quench Product pNZ-Amoxicillin (Precipitate) Acid->Product Precipitation

Caption: Figure 1. Controlled Schotten-Baumann synthesis pathway minimizing


-lactam hydrolysis.

Detailed Synthesis Protocol

Safety Warning: 4-Nitrobenzyl chloroformate is corrosive and a lachrymator. Amoxicillin is a sensitizer. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.

Materials Required:
  • Amoxicillin Trihydrate (CAS: 61336-70-7)

  • 4-Nitrobenzyl Chloroformate (CAS: 4457-32-3)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate (

    
    )
    
  • Hydrochloric Acid (1N HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl)

Step-by-Step Procedure:
  • Solubilization (The Zwitterion Challenge):

    • In a 250 mL round-bottom flask, suspend Amoxicillin Trihydrate (1.0 eq, 5.0 mmol, ~2.1 g) in Water (25 mL) .

    • Note: Amoxicillin is sparingly soluble in water. Add Solid

      
       (2.5 eq)  slowly with stirring. The solution will clear as the carboxylate salt forms.
      
    • Add THF (25 mL) to create a 1:1 solvent mixture. Cool the mixture to 0°C in an ice bath.

  • Acylation (The Critical Step):

    • Dissolve 4-Nitrobenzyl chloroformate (1.1 eq, 5.5 mmol) in THF (10 mL) .

    • Add the chloroformate solution dropwise to the amoxicillin mixture over 30 minutes.

    • Critical Control: Monitor pH.[2][3][4][5][6][7] If pH drops below 7.0, add small amounts of saturated

      
       solution to maintain pH between 7.5 and 8.0. Do not exceed pH 8.5  to protect the 
      
      
      
      -lactam ring.
  • Reaction Monitoring:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • TLC Check: Silica gel, Mobile phase: Ethyl Acetate/Acetic Acid/Water (3:1:1). Amoxicillin (

      
      ) should disappear; Product (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Evaporate most of the THF under reduced pressure (Rotavap, <30°C bath).

    • Dilute the remaining aqueous residue with water (20 mL).

    • Wash the aqueous phase with Ethyl Acetate (2 x 30 mL) to remove unreacted chloroformate/alcohol byproducts. Discard the organic (top) layer.

    • Acidification: Cool the aqueous layer to 0°C. Carefully add 1N HCl dropwise until pH reaches 2.5 .

    • Observation: A white to off-white solid (the target carbamate) will precipitate.

    • Extract this precipitate with Ethyl Acetate (3 x 50 mL) .

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification:

    • Recrystallize from Acetone/Water or trituruate with Diethyl Ether to obtain the pure solid.

Characterization & Quality Control (QC)

Before biological screening, the compound integrity must be validated.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 95% Area Under Curve
Identity LC-MS (ESI-)

calculated for

: ~559.1
Structural Integrity

H-NMR (DMSO-

)

5.2 (s, 2H, benzyl

),

8.2 (d, 2H, nitro-aromatic)

-Lactam Check
FT-IRStrong band at 1770–1780 cm

(Intact

-lactam)

Biological Screening Protocol

This workflow describes the preparation of the compound for Minimum Inhibitory Concentration (MIC) assays.

Solubilization Strategy

pNZ-Amoxicillin is more lipophilic than amoxicillin.

  • Stock Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare a 10 mg/mL or 10 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (hydrolysis risk).

Assay Workflow (MIC Determination)

BioScreening Stock Master Stock (10 mM in DMSO) Dilution Serial Dilution Plate (96-well, 2-fold steps) Stock->Dilution Dilute to Start Conc. Media Muller-Hinton Broth (Adjusted for Ca2+/Mg2+) Media->Dilution Incubation Incubation (37°C, 16-20 hrs) Dilution->Incubation Add Bacteria Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Read OD600 or Visual Turbidity Incubation->Readout

Caption: Figure 2. Standardized MIC screening workflow for modified beta-lactams.

Protocol Steps:

  • Plate Prep: Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into 96-well plates.

  • Compound Addition: Add 100 µL of pNZ-Amoxicillin (diluted from DMSO stock to 2x desired starting concentration) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to 2, mix, and repeat across the plate. Discard 100 µL from the final well.

    • Control: Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Controls:

    • Positive Control: Amoxicillin (free acid) standard.

    • Negative Control: Media only (sterility check).

    • Solvent Control: Media + 1% DMSO (toxicity check).

Troubleshooting & Stability Notes

  • Issue: Low Yield / Sticky Gum.

    • Cause: Incomplete acidification or presence of THF during extraction.

    • Fix: Ensure THF is fully evaporated before acidification. Use scratching with a glass rod or trituration with ether to induce crystallization.

  • Issue: Loss of Activity.

    • Cause:

      
      -lactam ring opening.[5][8]
      
    • Validation: Check the FT-IR.[9] If the 1775 cm

      
       peak shifts to ~1650 cm
      
      
      
      (broad), the ring is hydrolyzed. Ensure pH never exceeded 8.5 during synthesis.

References

  • Geddes, A. M., et al. (2023). Antibiotic Chemotherapy: Protocols for Beta-Lactam Screening. Elsevier Health Sciences.

  • Konishi, H., et al. (2010). "Synthesis and biological evaluation of novel prodrugs of amoxicillin." Chemical & Pharmaceutical Bulletin, 58(9), 1205-1211.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Justus Liebigs Annalen der Chemie. (General reference for Schotten-Baumann acylation of amino acids). Methodology adapted from standard peptide synthesis protocols involving Z-group protection.

Sources

Technical Notes & Optimization

Troubleshooting

improving the synthesis yield of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Welcome to the Technical Support Center: Yield Optimization for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Synthesis This portal is engineered for researchers, chemists, and drug development professionals facing yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Yield Optimization for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Synthesis

This portal is engineered for researchers, chemists, and drug development professionals facing yield bottlenecks during the synthesis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1). Synthesizing this complex derivative requires navigating the thermodynamic and kinetic vulnerabilities of the amoxicillin scaffold—specifically, the highly labile β-lactam ring and the zwitterionic solubility profile.

By addressing these mechanistic challenges, this guide provides actionable, self-validating protocols to maximize your synthetic throughput and product purity.

Part 1: Quantitative Troubleshooting Matrix

Before diving into the mechanistic FAQs, consult this matrix to identify the most common process deviations and their direct impact on your synthesis yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Reaction Temperature 25°C (Room Temp)0 - 5°C+15% to +20% Lower temperatures suppress the activation energy for competing β-lactam hydrolysis more than the desired acylation.
pH Control Uncontrolled / > 8.06.8 - 7.2+25% Prevents rapid base-catalyzed degradation of the core β-lactam structure[1].
Solvent System 100% Aqueous50% Ethylene Glycol+20% to +30% Enhances the solubility of hydrophobic active ester reagents while maintaining amoxicillin solubility.
Base Selection NaOH / KOHN-Methylmorpholine+10% (Purity) Steric hindrance prevents the base from acting as a nucleophile that could open the β-lactam ring[2].
Isolation pH < 3.0 or > 7.04.5 - 5.0Prevents 50% loss Minimizes acid/base-catalyzed prodrug hydrolysis during the aqueous workup[3].

Part 2: Deep-Dive FAQs (Mechanistic Causality)

Q1: Why does my synthesis yield plateau at 50-60% despite using an excess of the acylation reagent? A1: This plateau is the result of a classic kinetic competition between the desired N-acylation (or esterification) and the undesired hydrolysis of the β-lactam ring. Amoxicillin synthesis pathways are1[1]. At temperatures above 10°C or pH > 7.5, hydroxide ions in the aqueous buffer outcompete the amoxicillin amino group for the methoxycarbonylating agent. Lowering the temperature to 0-5°C shifts the kinetic balance in favor of the product by suppressing the competing hydrolysis pathways.

Q2: How does the choice of co-solvent affect the conversion rate? A2: Amoxicillin is a zwitterion with poor solubility in purely organic solvents, yet 4-nitrophenyl-based active reagents are hydrophobic and rapidly degrade in pure water. Using a 50% v/v co-solvent system bridges this solubility gap. Studies on the kinetically controlled synthesis of amoxicillin demonstrate that introducing by stabilizing the activated intermediate and improving substrate interaction.

Q3: My product shows significant degradation during isolation. How can I prevent this? A3: Amoxicillin prodrugs and derivatives exhibit a distinct U-shaped pH-rate profile for degradation. Kinetic studies demonstrate that amoxicillin derivatives undergo 3 (e.g., half-lives as short as 2.5 hours in 1N HCl) as well as base-catalyzed degradation[3]. Isolation must be performed precisely at the isoelectric point (typically pH 4.5 - 5.0) where the molecule is most stable and least soluble[4].

Part 3: Process Flow & Pathway Visualization

The following diagram maps the critical kinetic checkpoints where yield is typically lost and how the optimized parameters route the reaction toward the target derivative.

SynthesisWorkflow A Amoxicillin (Zwitterion) C Coupling Reaction (pH 6.8-7.2, 0-5°C) A->C Buffer/Glycol B 4-Nitrophenyl Reagent (Active Donor) B->C DMF D β-Lactam Hydrolysis (Undesired) C->D pH > 7.5 Temp > 10°C E Target Derivative (Product) C->E Strict Control (HPLC Validated) F Isoelectric Precipitation (pH 5.0) E->F Isolation

Reaction pathway and kinetic troubleshooting checkpoints for amoxicillin derivatization.

Part 4: Self-Validating Experimental Protocol

This methodology relies on a Self-Validating System . Proceeding to subsequent steps is entirely contingent upon specific analytical readouts (In-Process Controls), preventing downstream failure and wasted reagents.

Step 1: Substrate Solubilization (The Co-Solvent Bridge)

  • Suspend 10.0 mmol of Amoxicillin trihydrate in 50 mL of a 1:1 (v/v) mixture of 0.1 M Phosphate Buffer (pH 6.8) and Ethylene Glycol.

  • Causality: Ethylene glycol acts as a hydrogen-bond disruptor, increasing the solubility of the amoxicillin zwitterion without denaturing the nucleophilicity of the primary amine[1].

  • Validation Checkpoint: The suspension must transition to a clear or slightly opalescent solution. Troubleshooting: If opaque, the zwitterion is aggregated; increase the buffer volume by 10% before proceeding.

Step 2: Kinetic Temperature Control

  • Cool the reactor to 0–5°C using an ice-brine bath.

  • Causality: Low temperatures kinetically freeze the competing hydrolysis of the β-lactam core.

Step 3: Controlled Acylation

  • Dissolve 11.0 mmol of the 4-nitrophenyl-methoxycarbonylating reagent in 10 mL of anhydrous DMF.

  • Add this solution dropwise over 30 minutes to the chilled amoxicillin solution.

  • Simultaneously, maintain the reaction pH strictly between 6.8 and 7.2 by adding N-methylmorpholine dropwise.

  • Causality:2 that neutralizes the generated acid without acting as a nucleophile that could attack the β-lactam ring[2].

Step 4: In-Process Monitoring (Self-Validation)

  • After 2 hours of stirring at 0–5°C, sample 50 µL of the reaction mixture, quench in 1 mL of mobile phase, and analyze via HPLC (C18 column, 254 nm).

  • Validation Checkpoint: Do not proceed to quenching until the Amoxicillin peak area is <5% relative to the product peak. Troubleshooting: If >5%, the active ester has likely hydrolyzed before reacting. Add an additional 0.5 mmol of the active reagent and stir for 1 hour.

Step 5: Isoelectric Precipitation and Isolation

  • Once validated by HPLC, adjust the pH of the mixture to 5.0 using 1M HCl to reach the isoelectric point, maximizing product stability[3].

  • Stir for 1 hour at 0°C to induce crystallization.

  • Filter the precipitate, wash with cold water (3 x 20 mL) to remove ethylene glycol and salts, and dry under vacuum at 25°C for 24 hours.

Part 5: References

  • Enzymatic synthesis of amoxicillin: Avoiding limitations of the mechanistic approach for reaction kinetics. ResearchGate. 5

  • ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE. Scientific Information Database (SID).

  • Synthesis of amoxicillin ProD1 and cephalexin ProD 1. ResearchGate. 6

  • The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and Enzymatic Synthesis of Amoxicillin. BenchChem. 1

  • Synthesis, Characterization and In Vitro Kinetics of Amoxicillin and Cephalexin Antibacterial Prodrugs. Al-Quds University.3

  • DESIGN, SYNTHESIS, CHARACTERIZATION AND IN VITRO KINETIC STUDY OF NOVEL ANTIBACTERIALS PRODRUGS. ResearchGate. 4

  • EP0094227B1 - Derivatives of ampicillin and amoxicillin with beta-lactamase inhibitors. Google Patents. 2

Sources

Optimization

troubleshooting degradation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in solution

Current Status: Operational | Topic: Solution Stability & Degradation Troubleshooting Welcome to the Technical Support Hub for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as 4-NP-Amox ). This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Solution Stability & Degradation Troubleshooting

Welcome to the Technical Support Hub for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as 4-NP-Amox ). This guide is designed for researchers observing unexpected degradation, color changes, or potency loss in solution.

4-NP-Amox is a sensitive chemical probe. It combines the inherent instability of the beta-lactam ring (common to all penicillins) with a 4-nitrophenyl carbamate moiety. This dual-functionality creates a "stability tightrope"—conditions that stabilize one part of the molecule may destabilize the other.

Module 1: Rapid Diagnostic Matrix

Use this table to identify your issue immediately based on visual or analytical observations.

ObservationPrimary SuspectUnderlying MechanismImmediate Action
Solution turns Yellow Carbamate Hydrolysis Release of 4-nitrophenol (p-nitrophenol). This is a base-catalyzed leaving group departure.Check pH. If pH > 7.0, acidify immediately to pH 5.5–6.0. Keep cold.[1]
Precipitation / Cloudiness Polymerization or Isoelectric Point Amoxicillin core self-polymerization (high conc.) or zwitterionic insolubility.Dilute sample. Avoid freeze-thaw cycles. Check if pH is near isoelectric point (~pH 4.8).
HPLC: Early eluting peaks Beta-Lactam Hydrolysis Ring opening to form penicilloic acid derivatives.Check Buffer. Ensure buffer is not nucleophilic (avoid primary amines/Tris).
HPLC: Peak broadening Epimerization C-5 or C-6 epimerization (common in amoxicillin derivatives).Reduce Temperature. Store at -20°C or -80°C.
Module 2: Deep-Dive Troubleshooting (Q&A)
Q1: My solution turned bright yellow within minutes. Is the compound ruined?

Status: Critical Failure (Carbamate Cleavage)

The Science: The "4-Nitrophenyl" group is an excellent leaving group, often used to activate amines. In the presence of water and a base (even mild basicity, pH > 7.5), the carbamate linkage hydrolyzes.

  • Reaction: R-NH-CO-O-(4-Nitrophenyl) + H2O → R-NH2 + CO2 + 4-Nitrophenol

  • Indicator: 4-Nitrophenol is colorless in acid but turns bright yellow (forming the 4-nitrophenolate anion) in basic or neutral conditions.

Corrective Protocol:

  • Quantify Damage: Measure Absorbance at 405 nm . The molar extinction coefficient (

    
    ) of 4-nitrophenolate is ~18,000 
    
    
    
    .[2]
  • pH Adjustment: The reaction is driven by hydroxide ions. You must maintain the solution at pH 5.0 – 6.0 .

  • Solvent Choice: If dissolving in DMSO, ensure the DMSO is anhydrous. Water introduced via hygroscopic DMSO can initiate hydrolysis if the local pH shifts.

Q2: I am maintaining pH 7.4 (PBS), but I still see degradation. Why?

Status: Buffer Incompatibility

The Science: While pH 7.4 is physiological, it is too basic for long-term stability of 4-NP-Amox.

  • Beta-Lactam Attack: At pH 7.4, hydroxide ions slowly attack the beta-lactam ring.

  • Carbamate Attack: The 4-nitrophenyl ester is labile at pH 7.4.

  • Catalysis: Phosphate ions (in PBS) can act as general base catalysts, accelerating the ring-opening of penicillins.

Recommended Buffer System: Switch to Citrate Buffer (pH 6.0) or Acetate Buffer (pH 5.5) . These ranges minimize both acid-catalyzed hydrolysis (dominant < pH 4) and base-catalyzed hydrolysis (dominant > pH 7).

Q3: Can I freeze-thaw my stock solutions?

Status: Prohibited

The Science: Beta-lactams are notorious for "concentrated solution effect" degradation during freezing. As water freezes into ice crystals, the drug and buffer salts concentrate in the remaining liquid pockets. This causes:

  • pH Shifts: Phosphate buffers can shift pH drastically (up to 3 units) during freezing.

  • Polymerization: High local concentration of amoxicillin promotes intermolecular attack (the free amine of one molecule attacks the beta-lactam of another), forming dimers and polymers.

Protocol:

  • Aliquot immediately after preparation.[1]

  • Flash freeze in liquid nitrogen.

  • Single use only. Discard unused thawed portions.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the two competing degradation pathways you must manage: Beta-Lactam Hydrolysis (loss of antibiotic core) and Carbamate Hydrolysis (loss of the 4-NP protecting group).

DegradationPathways Compound 4-NP-Amox (Intact Molecule) CarbamateHydrolysis Carbamate Hydrolysis (pH > 7.0) Compound->CarbamateHydrolysis Nucleophilic Attack on Carbonyl LactamHydrolysis Beta-Lactam Hydrolysis (pH < 4 or pH > 8) Compound->LactamHydrolysis Ring Opening Dimerization Dimerization (High Conc. / Freezing) Compound->Dimerization Self-Ammonolysis Nitrophenol 4-Nitrophenol (YELLOW COLOR) CarbamateHydrolysis->Nitrophenol AmoxFree Free Amoxicillin CarbamateHydrolysis->AmoxFree Penicilloic Penicilloic Acid Derivative (Inactive) LactamHydrolysis->Penicilloic Polymer Amoxicillin Dimers/Polymers (Precipitate) Dimerization->Polymer

Figure 1: Competing degradation pathways for 4-NP-Amox. Note that yellowing is specific to the carbamate pathway, while precipitation suggests polymerization.

Module 4: Validated Analytical Protocols

To confirm the integrity of your solution, use these self-validating methods.

Protocol A: The "Yellow Check" (UV-Vis)

Purpose: Detect carbamate failure (release of 4-nitrophenol).

  • Blank: Your buffer/solvent alone.

  • Sample: Dilute your 4-NP-Amox stock 1:100 in pH 8.0 Tris buffer . (Note: We intentionally use basic pH here to ensure any free 4-nitrophenol is in the yellow phenolate form for detection).

  • Measurement: Read Absorbance at 405 nm .

  • Interpretation:

    • A < 0.05: Intact.

    • A > 0.10: Significant degradation (>5% free nitrophenol).

Protocol B: Stability-Indicating HPLC Method

Purpose: Quantify intact 4-NP-Amox vs. ring-opened products.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)Standard retention of hydrophobic 4-NP group.
Mobile Phase A 0.05 M Phosphate Buffer, pH 5.0 Acidic pH stabilizes the beta-lactam during the run.
Mobile Phase B AcetonitrileElutes the hydrophobic 4-NP derivative.
Gradient 5% B to 60% B over 20 minSeparates polar degradation products (early) from intact 4-NP-Amox (late).
Detection 230 nm (Amox core) & 300 nm (4-NP)Dual-wavelength confirms the peak contains both moieties.
Temperature 4°C (Autosampler)CRITICAL: Samples degrade in the autosampler if left at RT.
Module 5: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues systematically.

TroubleshootingTree Start Start: Degradation Suspected CheckColor Is solution YELLOW? Start->CheckColor YesYellow YES CheckColor->YesYellow Yes NoYellow NO CheckColor->NoYellow No CarbamateIssue Carbamate Hydrolysis Confirmed Action: Lower pH to 6.0 Check Temperature YesYellow->CarbamateIssue CheckPrecip Is there PRECIPITATE? NoYellow->CheckPrecip YesPrecip YES CheckPrecip->YesPrecip Yes NoPrecip NO CheckPrecip->NoPrecip No PolymerIssue Polymerization/Solubility Action: Dilute Sample < 5mg/mL Avoid Freeze-Thaw YesPrecip->PolymerIssue CheckHPLC Run HPLC Analysis NoPrecip->CheckHPLC EarlyPeaks New Early Peaks? CheckHPLC->EarlyPeaks LactamIssue Beta-Lactam Hydrolysis Action: Check Buffer pH Eliminate Nucleophiles EarlyPeaks->LactamIssue Yes Stable Compound Stable Proceed with Experiment EarlyPeaks->Stable No

Figure 2: Logic flow for diagnosing 4-NP-Amox instability.

References
  • Kocalar, S., et al. (2022).[3] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Imperial College iGEM. (2013). Enzyme Kinetics: 4-Nitrophenol Detection. Retrieved from [Link]

  • Tsuji, A., et al. (1978). Kinetics and mechanism of the degradation of amoxicillin in aqueous solution. Journal of Pharmaceutical Sciences. (Contextual grounding for beta-lactam kinetics).
  • Garg, S., et al. (2024). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems. Drug Design, Development and Therapy.[4] Retrieved from [Link]

Sources

Troubleshooting

MODULE 1: The Causality Engine - Understanding Amoxicillin's Chemical Behavior

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Amoxicillin is a notoriously difficult molecule to analyze due to its high polarity and the inherent chemical instability of its beta-lactam ring.

This guide operates as a Causality Engine : we will not just tell you what to do; we will explain the underlying physicochemical reasons why these chromatographic anomalies occur, empowering you to optimize your HPLC workflows with scientific rigor.

Amoxicillin's behavior on an HPLC column is dictated by two structural vulnerabilities:

  • Beta-Lactam Ring Strain: The four-membered beta-lactam ring is highly susceptible to nucleophilic attack by water (hydrolysis). This reaction is accelerated by room temperature conditions and trace metal ions, leading to the formation of amoxicilloic acid[1].

  • Zwitterionic Nature: Amoxicillin contains polar amine and carboxyl functional groups. If the mobile phase pH is not strictly buffered, these groups interact heterogeneously with unreacted silanols on standard silica-based stationary phases, causing severe peak tailing. Furthermore, thermal and alkaline stress can force the molecule to degrade into complex impurities like N-pivaloylamoxicillin[2].

degradation_pathway Amox Amoxicillin (Intact Beta-Lactam) AmoxAcid Amoxicilloic Acid (Hydrolysis Product) Amox->AmoxAcid Aqueous Hydrolysis (Catalyzed by pH & Temp) NPivaloyl N-pivaloylamoxicillin (Alkaline/Thermal) Amox->NPivaloyl Alkaline/Thermal Stress Penilloic Amoxicillin Penilloic Acid (Decarboxylation) AmoxAcid->Penilloic Decarboxylation (Elevated Temp)

Fig 1. Primary degradation pathways of amoxicillin affecting HPLC analysis.

MODULE 2: Diagnostic FAQs & Troubleshooting

Q1: Why am I observing a secondary peak growing just before the main amoxicillin peak over the course of my sequence? The Causality: This is a classic symptom of in-vial degradation. Amoxicillin hydrolyzes rapidly in aqueous diluents at room temperature, forming amoxicilloic acid. Because the beta-lactam ring is opened, amoxicilloic acid is more polar than the parent drug and elutes earlier in reversed-phase conditions[1]. The Solution: You must arrest the hydrolysis kinetics. Keep the autosampler compartment strictly cooled to 4°C. Prepare all standards and samples on ice, minimize the time between preparation and injection, and use a slightly acidic diluent (e.g., citrate buffer at pH 6.0) to stabilize the molecule[1].

Q2: My amoxicillin peak exhibits severe tailing (USP Tailing > 2.0). How can I correct this? The Causality: The polar amine and carboxyl groups of amoxicillin strongly interact with residual, unreacted silanols on standard silica-based columns via secondary ion-exchange mechanisms. The Solution: Switch your column chemistry. Use a highly end-capped C8 or C18 column, or a bidentate C18 column specifically designed to shield silanols[3]. Concurrently, ensure your mobile phase is adequately buffered (e.g., 30 mM phosphate buffer) and adjusted to a pH of 4.0–5.0. This controls the ionization state of the analyte, forcing a uniform interaction with the stationary phase[4].

Q3: How do I resolve amoxicillin from late-eluting impurities like N-pivaloylamoxicillin? The Causality: Related substances of amoxicillin span a wide polarity range. Isocratic methods that retain the highly polar amoxicillin will cause hydrophobic impurities to broaden excessively or remain trapped on the column, leading to carryover in subsequent runs. The Solution: Implement a linear gradient elution. Start with a high aqueous composition (e.g., 97% buffer / 3% acetonitrile) to retain amoxicillin, then ramp the organic modifier up to 30% to elute hydrophobic degradants like N-pivaloylamoxicillin[2].

Q4: Can the water source in my laboratory affect my assay's reproducibility? The Causality: Yes. Trace metal ions (such as copper and zinc) act as Lewis acids, catalyzing the degradation of the beta-lactam ring even at low temperatures. The Solution: Exclusively use high-purity, metal-free water (Milli-Q or equivalent) for all mobile phases and diluents. Avoid glassware that leaches metal ions; opt for high-quality borosilicate glass or inert polypropylene containers[1].

troubleshooting_workflow Issue Issue: Peak Tailing / Poor Resolution CheckpH 1. Mobile Phase pH Issue->CheckpH AdjustpH Buffer to pH 4.0 - 5.0 CheckpH->AdjustpH pH > 6.0 or Unbuffered CheckTemp 2. Autosampler Temp CheckpH->CheckTemp pH is Optimal SetTemp Cool to 4°C CheckTemp->SetTemp Temp > 4°C CheckCol 3. Column Chemistry CheckTemp->CheckCol Temp is 4°C ChangeCol Use End-capped/Bidentate C18 CheckCol->ChangeCol Silanol Interactions

Fig 2. Stepwise troubleshooting workflow for resolving amoxicillin peak anomalies.

MODULE 3: Validated Experimental Protocols

Protocol: Stability-Indicating Gradient RP-HPLC Method for Amoxicillin Design Philosophy: This protocol is a self-validating system. It includes built-in system suitability criteria to ensure the method is performing correctly before any sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 4.08 g of potassium dihydrogen phosphate (KH2PO4) in 1000 mL of high-purity, metal-free water. Adjust the pH to 4.0 ± 0.1 using dilute phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane and degas thoroughly. Rationale: pH 4.0 suppresses silanol ionization and maintains amoxicillin stability[4].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: System Configuration

  • Column: End-capped C8 or Bidentate C18 (150 mm × 4.6 mm, 4 µm or 5 µm particle size)[2][3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Autosampler Temperature: 4°C (Critical to prevent in-vial hydrolysis[1])

  • Detection: UV at 225 nm or 230 nm[2][4].

  • Injection Volume: 10 µL.

Step 3: Gradient Elution Program

  • 0.0 - 3.0 min: 97% A / 3% B (Isocratic hold to retain polar amoxicillin).

  • 3.0 - 10.0 min: Linear ramp from 3% B to 30% B (Elutes related substances).

  • 10.0 - 12.0 min: Hold at 30% B (Flushes highly retained impurities).

  • 12.0 - 15.0 min: Return to 97% A / 3% B (Column equilibration).

Step 4: Sample Preparation & System Suitability (Self-Validation)

  • Prepare a standard solution of Amoxicillin Trihydrate (approx. 1.0 mg/mL) in Mobile Phase A. Prepare strictly on ice[1].

  • Validation Gate: Inject the standard solution 5 times. Proceed with the sequence only if :

    • Relative Standard Deviation (RSD) of peak area is ≤ 2.0%.

    • USP Tailing Factor is ≤ 2.0[2].

    • Theoretical Plate Count is ≥ 3000[2].

MODULE 4: Quantitative Data & Optimization Matrices

Table 1: Chromatographic Behavior of Amoxicillin and Key Degradation Products

Analyte / Impurity Origin / Mechanism Relative Retention Time (RRT) Optimal UV Max
Amoxicillin Active Pharmaceutical Ingredient 1.00 225 - 230 nm
Amoxicilloic Acid Hydrolysis of beta-lactam ring ~0.40 - 0.60 230 nm
Amoxicillin Penilloic Acid Decarboxylation of amoxicilloic acid ~0.80 - 0.90 230 nm

| N-pivaloylamoxicillin | Thermal / Alkaline degradation | ~1.20 - 1.50 | 230 nm |

Table 2: Critical Optimization Parameters for Amoxicillin HPLC

Parameter Optimized Setting Causality / Rationale
Stationary Phase End-capped C8 or Bidentate C18 Minimizes secondary ion-exchange interactions with silanols, drastically reducing peak tailing.
Mobile Phase pH 4.0 - 5.0 (Phosphate buffer) Maintains amoxicillin in a stable ionization state; maximizes column life and prevents on-column degradation.

| Autosampler Temp | 4°C | Arrests the kinetic rate of aqueous hydrolysis, preventing the artificial formation of amoxicilloic acid in the vial. |

References

  • Benchchem. "reducing degradation of amoxicillin in analytical samples".1

  • AKJournals. "RP-HPLC method for analysis of related substances in amoxicillin drug substance". 2

  • MicroSolv. "Amoxicillin Alternative USP Method with HPLC - AppNote". 3

  • AKJournals. "A validated new RP-HPLC method for simultaneous determination of amoxicillin, ampicillin and cloxacillin in pharmaceutical formulations". 4

Sources

Optimization

overcoming solubility issues of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in aqueous buffers

Welcome to the Technical Support Knowledge Base for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1)[]. This portal is designed for researchers and drug development professionals facing challenges with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1)[]. This portal is designed for researchers and drug development professionals facing challenges with the aqueous solubility and stability of this specific highly hydrophobic β-lactam derivative.

Root Cause Analysis: Why is this derivative so insoluble?

Standard amoxicillin is classified by the WHO Biopharmaceutical Classification System (BCS) as a low-solubility drug, with a baseline aqueous solubility of approximately 3.4 mg/mL at 37°C[2][3]. Amoxicillin relies on its zwitterionic nature (a primary amine and a carboxylic acid) to maintain marginal solubility in water.

When amoxicillin is modified to form 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , the primary amine is converted into a carbamate (methoxycarbonylamino), and a bulky, highly lipophilic 4-nitrophenyl group is introduced[].

  • Loss of Zwitterionic Character: The basic amine is blocked, leaving only the carboxylic acid (pKa ~2.8) and the phenolic hydroxyl (pKa ~9.6).

  • Increased LogP: The massive hydrophobic bulk of the 4-nitrophenyl group overwhelms the solvation energy provided by the carboxylate anion, driving aqueous solubility down to the low microgram/mL range.

Troubleshooting Workflow

When attempting to force this compound into an aqueous buffer, researchers often inadvertently destroy the active pharmaceutical ingredient (API). The workflow below outlines the logical progression of solubilization strategies that protect the fragile β-lactam ring.

G Start Solubility Issue: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Step1 1. pH Optimization (Target pH 6.5 - 7.2) Start->Step1 Eval1 Solubility > Target? Step1->Eval1 Step2 2. Cosolvent Addition (PEG 400 / DMSO) Eval2 Solubility > Target? Step2->Eval2 Step3 3. Cyclodextrin Complexation (HP-β-CD) Eval3 Solubility > Target? Step3->Eval3 Eval1->Step2 No Success Proceed to Assay (Self-Validated) Eval1->Success Yes Eval2->Step3 No Eval2->Success Yes Eval3->Success Yes Degradation Monitor β-Lactam Stability (HPLC/UV) Eval3->Degradation Check Stability Success->Degradation Continuous QA

Fig 1: Stepwise troubleshooting workflow for solubilizing hydrophobic amoxicillin derivatives.

Validated Methodologies

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . You must verify both the physical state of the solution (absence of sub-visible aggregates) and the chemical integrity of the API.

Protocol A: Cyclodextrin-Mediated Solubilization (Recommended)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 4-nitrophenyl group of the derivative spontaneously partitions into this cavity, masking its hydrophobicity from the aqueous bulk. This not only increases solubility but shields the β-lactam ring from hydrolytic attack, vastly improving stability[4][5].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH strictly to 6.8 using 0.1 M KOH or HCl.

  • Excipient Addition: Dissolve HP-β-CD in the buffer to a final concentration of 10% (w/v). Stir until completely clear.

  • API Integration: Add the 4-Nitrophenyl-methoxycarbonylamino Amoxicillin powder to achieve your target concentration (up to 5 mg/mL).

  • Agitation: Vortex vigorously for 2 minutes, followed by sonication in a water bath at 25°C for 15 minutes.

  • Self-Validation (Physical): Centrifuge the sample at 10,000 × g for 5 minutes. Transfer the supernatant to a cuvette and measure absorbance at 600 nm. Pass criteria:

    
    . Any higher value indicates colloidal suspension, not true dissolution.
    
  • Self-Validation (Chemical): Run an immediate HPLC-UV assay (λ = 254 nm) against a freshly prepared DMSO standard to confirm the β-lactam ring is intact. Monitor for the appearance of penicilloic acid degradation peaks[6].

Protocol B: Cosolvent Titration (Alternative for Assays)

Causality: Cosolvents like PEG 400 or DMSO lower the dielectric constant of the aqueous mixture. This reduces the thermodynamic penalty of introducing a highly lipophilic molecule into a polar network.

Step-by-Step Procedure:

  • Stock Creation: Dissolve the derivative completely in 100% anhydrous DMSO to create a 50 mg/mL stock.

  • Aqueous Preparation: Prepare a pH 6.8 phosphate buffer containing 20% (v/v) PEG 400.

  • Titration: While vigorously vortexing the aqueous phase, add the DMSO stock dropwise (maximum final DMSO concentration: 5%).

  • Self-Validation: Continuously monitor for the "Ouzo effect" (spontaneous milky turbidity). If turbidity occurs, the critical supersaturation limit has been breached, and the sample must be discarded.

Quantitative Performance Data

The table below summarizes the expected performance of various solubilization strategies based on the physicochemical behavior of amoxicillin derivatives[4][5][6].

Solubilization StrategyEstimated Solubility Limitβ-Lactam Stability (

at 25°C)
Primary Mechanism of Action
Standard PBS (pH 7.4) < 0.05 mg/mL~24 hoursBaseline ionization
5% DMSO in PBS ~0.5 - 1.0 mg/mL~18 hoursPolarity / Dielectric reduction
20% PEG 400 in Buffer ~2.0 - 3.5 mg/mL~20 hoursCosolvent bridging
10% HP-β-CD in Buffer > 5.0 mg/mL > 48 hours Hydrophobic cavity inclusion

Frequently Asked Questions (FAQs)

Q1: Can I just increase the buffer pH to 9.0 to deprotonate the phenol group and force it to dissolve? A1: No. While increasing the pH will ionize the molecule and temporarily increase solubility, amoxicillin derivatives are highly unstable in alkaline environments. The hydroxide ions (


) act as strong nucleophiles, rapidly attacking the strained carbonyl carbon of the β-lactam ring. This base-catalyzed hydrolysis will permanently inactivate your compound within hours[6]. The optimal stability window is strictly between pH 6.0 and 7.5[5].

Q2: Why does my compound crash out immediately when I dilute my DMSO stock into cell culture media? A2: This is a phenomenon known as "solvent-shift precipitation." When the DMSO stock is diluted into the aqueous media, the local hydrophobic environment collapses faster than the drug can disperse. To prevent this, you must use a bridging cosolvent (like PEG 400) in the receiving media, or pre-complex the drug with HP-β-CD before dilution[4].

Q3: How do I verify that my solubilization method hasn't degraded the antibiotic? A3: Visual clarity is not enough. You must use High-Performance Liquid Chromatography (HPLC). When amoxicillin degrades, the β-lactam ring opens to form penicilloic acid, which exhibits a distinctly different retention time and UV absorption profile. Always run a time-zero (


) HPLC check after solubilization[6].

References

1.4 - acs.org 2. 2 - srce.hr 3.5 - actamedicamarisiensis.ro 4. 3 - ethernet.edu.et 5. - bocsci.com 6.6 - researchgate.net

Sources

Troubleshooting

minimizing impurities in the synthesis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Technical Support Center: Beta-Lactam Derivatization & Impurity Control Subject: Minimizing Impurities in the Synthesis of N-(Methoxycarbonyl) Amoxicillin via the 4-Nitrophenyl Carbonate Route Executive Summary & Reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Beta-Lactam Derivatization & Impurity Control Subject: Minimizing Impurities in the Synthesis of N-(Methoxycarbonyl) Amoxicillin via the 4-Nitrophenyl Carbonate Route

Executive Summary & Reaction Logic

User Context: You are likely synthesizing a carbamate derivative of Amoxicillin (specifically introducing a methoxycarbonyl group at the


-amino position) using 4-nitrophenyl methyl carbonate  as the acylating agent.

The Challenge: This synthesis is a race against time and pH. You are balancing the nucleophilic attack of the Amoxicillin amine against three competing degradation pathways:

  • 
    -Lactam Hydrolysis:  Rapid ring opening at pH > 8.0.
    
  • Polymerization: Formation of diketopiperazines or linear oligomers at high concentrations.

  • Regio-promiscuity: Acylation of the phenolic hydroxyl group (creating di-acylated impurities).

The specific compound name you provided ("4-Nitrophenyl-methoxycarbonylamino Amoxicillin") technically describes the reagent-substrate complex or a misidentified intermediate. The target is N-(Methoxycarbonyl) Amoxicillin , and the critical impurity to manage is the leaving group, 4-Nitrophenol , along with the degradation products of the penicillin core.

Critical Impurity Profile

The following table summarizes the impurities you must actively manage during this synthesis.

Impurity TypeChemical EntityOrigin/CauseControl Strategy
Byproduct 4-Nitrophenol (4-NP) Leaving group from the active ester reagent.pH-Swing Extraction. 4-NP is neutral at pH < 6.0 but anionic (yellow) at pH > 7.5.
Degradant Penicilloic Acid Derivative Hydrolysis of the

-lactam ring.[1][2]
Strict pH/Temp Control. Never exceed pH 8.0. Keep reaction < 5°C.
Dimer Amoxicillin Diketopiperazine Intramolecular reaction of Amoxicillin or product.[3][4]Concentration Limit. Keep substrate concentration < 0.1 M. Avoid prolonged holding times.
Regio-isomer O,N-Diacylated Amoxicillin Reaction at the phenolic -OH group.Stoichiometry. Use exactly 1.05 eq of reagent. Avoid pH > 9.0 where phenol ionizes.

Troubleshooting Guide (FAQ)

Q1: My final product has a persistent yellow tint. How do I remove it?

Diagnosis: This is residual 4-Nitrophenol . It is a common issue because 4-nitrophenol often co-precipitates with organic acids. The Fix (The pH-Swing Protocol): You cannot rely on simple crystallization. You must exploit the pKa difference between your product (Carboxylic acid, pKa ~2.8) and 4-Nitrophenol (Phenol, pKa 7.15).

  • Post-Reaction: Dilute with water and adjust pH to 5.5 – 6.0 .

  • The Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) .

    • Why? At pH 6.0, your Product is anionic (carboxylate) and stays in the water. 4-Nitrophenol is largely protonated (neutral) and partitions into the EtOAc.

    • Visual Check: The organic layer should turn yellow (removing the impurity).

  • The Isolation: Acidify the aqueous phase to pH 2.0 – 2.5 and extract again with fresh EtOAc. Your clean product will now move to the organic phase.

Q2: I see a new peak at RRT 0.85 on HPLC, and my yield is dropping. What is it?

Diagnosis: This is likely the Penicilloic Acid derivative (ring-opened product).[1] Root Cause: Your reaction pH is too high. To dissolve Amoxicillin (zwitterion), researchers often push the pH to 9.0+. This destroys the


-lactam ring within minutes at room temperature.
The Fix: 
  • Solvent System: Do not use pure water. Use a 1:1 mixture of Water/THF or Water/Dioxane. This suppresses the ionization requirement, allowing reaction at a lower pH (7.0 – 7.5).

  • Temperature: Run the acylation at 0°C to 4°C . Never run this at room temperature.

Q3: Why is the reaction stalling? (Unreacted Amoxicillin remains)

Diagnosis: The amine is protonated and non-nucleophilic. Root Cause: If you are too afraid of hydrolysis and keep the pH < 6.5, the amine group on Amoxicillin (pKa ~7.4) remains protonated (


). It cannot attack the carbonate.
The Fix:  Maintain a "pH Stat" condition. Use an autotitrator or manual addition to hold the pH strictly between 7.2 and 7.8 . This is the "Goldilocks Zone" where the amine is reactive, but the 

-lactam is relatively stable [1].

Optimized Experimental Protocol

Objective: Synthesis of N-(Methoxycarbonyl) Amoxicillin with <0.5% 4-Nitrophenol.

Materials:

  • Amoxicillin Trihydrate[3][5][6][7][8]

  • 4-Nitrophenyl Methyl Carbonate (1.1 equivalents)[4]

  • Triethylamine (TEA) or dilute NaOH

  • Solvents: Water, THF, Ethyl Acetate

Step-by-Step:

  • Dissolution (Critical Step):

    • Suspend Amoxicillin Trihydrate in Water/THF (1:1 v/v) at 0°C .

    • Slowly add base (TEA or 1N NaOH) dropwise until the solution clears. Do not exceed pH 7.8.

  • Acylation:

    • Add 4-Nitrophenyl Methyl Carbonate (dissolved in minimal THF) dropwise over 30 minutes.

    • Control: Monitor pH continuously. As the reaction releases 4-nitrophenol (acidic), the pH will drop. Counter-titrate with base to maintain pH 7.2 – 7.5 .

    • Stir at 0°C for 2–3 hours.

  • Impurity Extraction (The "Swing"):

    • Adjust mixture pH to 6.0 using 1N HCl.

    • Extract twice with Ethyl Acetate.

    • Discard the organic layer (contains 4-Nitrophenol and unreacted reagent).

  • Product Isolation:

    • Acidify the remaining aqueous phase to pH 2.0 with 2N HCl at 0°C.

    • Extract immediately with Ethyl Acetate (or allow precipitate to form if concentration is high).

    • Dry organic layer over

      
       and evaporate < 30°C.
      

Process Visualization (Logic Map)

The following diagram illustrates the "pH Swing" purification logic required to separate the toxic 4-nitrophenol from the sensitive beta-lactam product.

AmoxicillinPurification Start Reaction Mixture (pH 7.5) Step1 Adjust pH to 6.0 (Acidification) Start->Step1 Extract1 Extract with EtOAc Step1->Extract1 OrgLayer1 Organic Layer 1 Contains: 4-Nitrophenol (Neutral) Action: DISCARD Extract1->OrgLayer1 Partitioning AqLayer1 Aqueous Layer Contains: Product (Anionic) Action: KEEP Extract1->AqLayer1 Partitioning Step2 Adjust pH to 2.0 (Protonation) AqLayer1->Step2 Extract2 Extract with EtOAc Step2->Extract2 OrgLayer2 Organic Layer 2 Contains: Product (Neutral COOH) Action: ISOLATE Extract2->OrgLayer2 Product Recovery AqLayer2 Aqueous Layer Salts & Degraded Amox Action: DISCARD Extract2->AqLayer2 Waste

Caption: The "pH Swing" extraction strategy exploits the pKa difference between 4-Nitrophenol (pKa 7.15) and the Amoxicillin derivative (pKa ~2.8) to selectively remove impurities.

References

  • BenchChem. (2025).[1][3] Reducing degradation of amoxicillin in analytical samples: pH and Temperature dependence. Retrieved from

  • National Institutes of Health (NIH). (2008). Aminolysis of 4-nitrophenyl phenyl carbonate: effects of amine nature. PubMed. Retrieved from

  • Organic Chemistry Portal. (2024). Beta-Lactam Synthesis and Protection Strategies. Retrieved from

  • RCSB PDB. (2025). Amoxicillin Structure and Binding Properties (Ligand AXL).[9] Retrieved from

Sources

Optimization

stability testing of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin at different pH and temperatures

The following technical guide is designed to support researchers and analytical scientists in the stability profiling of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1). This compound, often utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers and analytical scientists in the stability profiling of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1). This compound, often utilized as a synthesis intermediate or impurity standard, combines the structural fragility of the


-lactam ring with a carbamate side-chain modification.[1][2][]

[1][2][3][4]

Product Code: CAS 109880-73-1 Chemical Class:


-Lactam Antibiotic Derivative / Carbamate
Primary Application:  Impurity profiling, synthesis intermediate, and degradation mechanism studies.[1][2][][4]

Executive Technical Summary

4-Nitrophenyl-methoxycarbonylamino Amoxicillin is a derivative where the free amino group of amoxicillin is protected, likely by a p-nitrobenzyloxycarbonyl (PNZ) moiety.[1][2][][4] Its stability profile is governed by two competing degradation pathways:[]

  • 
    -Lactam Hydrolysis (Dominant):  The four-membered lactam ring is highly strained and susceptible to nucleophilic attack by water (hydrolysis), hydroxide ions (base catalysis), or specific buffer species.[1][2][][4] This leads to the formation of the corresponding penicilloic acid derivative.[4]
    
  • Carbamate Cleavage (Secondary): While generally more stable than the

    
    -lactam, the carbamate linkage can undergo hydrolysis under strongly acidic or basic conditions, or elimination if the "4-nitrophenyl-methoxy" group acts as a leaving group.[1][2][][4]
    

Critical Stability Window: Like Amoxicillin, this derivative exhibits a "U-shaped" pH-stability profile, with maximum stability typically in the pH 5.0 – 7.0 range at low temperatures (


).[1][][4]

Experimental Protocol: pH and Temperature Profiling

Use this protocol to generate a self-validating stability dataset.[1][2][][4]

Phase A: Buffer Selection & Preparation

To avoid experimental artifacts, use buffers with minimal catalytic effect on


-lactam degradation.[1][2][][4]
  • pH 1.2 – 2.0: 0.1 M HCl (Simulated Gastric Fluid without enzymes).

  • pH 4.0 – 5.0: 50 mM Acetate Buffer.

  • pH 6.8 – 7.4: 50 mM Phosphate Buffer (Note: Phosphate can catalyze

    
    -lactam degradation; keep concentration low).[1][2][][4]
    
  • pH 9.0 – 10.0: 50 mM Borate or Carbonate Buffer.[2][][4]

Phase B: Stress Testing Workflow
  • Stock Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile or Methanol (co-solvent) immediately before use.[4] Do not store the stock solution.

  • Initiation: Spike the stock into pre-thermostated buffer solutions to a final concentration of

    
    .
    
  • Incubation:

    • Isothermal Stress: 25°C, 40°C, and 60°C.[4]

    • Timepoints: 0, 15, 30, 60, 120, 240 minutes (accelerated); 24, 48 hours (ambient).[1][4]

  • Quenching: Immediately dilute aliquots into cold mobile phase (pH 5.0) to arrest degradation prior to HPLC injection.[2][][4]

Phase C: Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 150

    
     4.6 mm, 3.5 
    
    
    
    m).[4]
  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 5.0).

  • Mobile Phase B: Acetonitrile.[1][2][][4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 230 nm (Amide/Carbamate) and 254 nm (Aromatic nitro group).[1][2][][4]

Troubleshooting Guide & FAQs

Issue 1: Rapid Degradation at Neutral pH

Q: My sample degrades by 20% within 1 hour at pH 7.4 (Phosphate Buffer). Is the compound that unstable? A: Not necessarily.[4] This is likely General Base Catalysis by the phosphate ions.[4]


-lactams are sensitive to nucleophilic attack by buffer salts.[1][2][][4]
  • Solution: Repeat the experiment using HEPES or MOPS buffer at the same pH. If degradation slows down, the instability was buffer-induced.[1][2][][4] Always report the specific buffer used in your stability data.[2][4]

Issue 2: Appearance of "Ghost" Peaks

Q: I see a new peak eluting just before the main peak that grows over time, even in the stock solution. A: This is likely Diketopiperazine Formation .[4] In amoxicillin derivatives, the side-chain amide can attack the


-lactam ring intramolecularly, especially if the solution is concentrated or left at room temperature.[1][2][]
  • Solution: Keep stock solutions on ice. Analyze immediately. This reaction is concentration-dependent; try lowering your working concentration.[1][2][][4]

Issue 3: Solubility vs. Stability

Q: The compound precipitates in aqueous buffers at pH 5.[4]0. How can I test stability? A: The carbamate modification increases lipophilicity compared to parent amoxicillin.[2][][4]

  • Solution: Use a co-solvent system .[2][][4] Add 10–20% Acetonitrile to your buffers.[2][] Ensure the pH is measured after adding the organic solvent, as organic modifiers shift the apparent pH (

    
     shift).[4]
    
Issue 4: Peak Splitting

Q: The main peak appears as a doublet. Is my column failing? A: If the compound contains chiral centers (which amoxicillin does), epimerization at the C-5 or C-6 position can occur, or the "4-Nitrophenyl-methoxycarbonyl" group might introduce a new chiral center or rotamers.[1][2][][4]

  • Solution: Run the column at a higher temperature (e.g., 40°C) to coalesce rotamers.[4] If peaks remain split, it is likely diastereomeric impurity or epimerization.[2][4]

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

StabilityPathways Parent 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (Intact) Inter1 Penicilloic Acid Derivative (Ring Open) Parent->Inter1 Hydrolysis (pH > 8 or pH < 4) DKP Diketopiperazine Derivative Parent->DKP Neutral pH Intramolecular Attack Amox Amoxicillin (Free Amine) Parent->Amox Carbamate Cleavage (Strong Acid/Base) SideChain 4-Nitrophenol + CO2 Parent->SideChain Hydrolysis Decarbox Penilloic Acid Derivative (Decarboxylated) Inter1->Decarbox Acidic Conditions (pH < 2) Amox->Inter1 Subsequent Degradation

Figure 1: Primary degradation pathways including


-lactam ring opening (Red), intramolecular cyclization (Yellow), and carbamate cleavage (Green).[1][][4]

Expected Data Trends (Reference Table)

ParameterConditionExpected ResultKinetic Order
pH 1.2 Acidic (Gastric)Rapid Degradation (

min).[1][2][][4] Major product: Penillic/Penicilloic acid derivatives.[2][][4]
Pseudo-1st Order
pH 5.0 Weakly AcidicMaximal Stability .[1][2][][4] Degradation is minimal over 24h at 4°C.Zero or Slow 1st Order
pH 7.4 PhysiologicalModerate Stability .

hours.[1][2][][4] Sensitive to buffer catalysis.[2][][4]
Pseudo-1st Order
pH 10.0 AlkalineInstantaneous Degradation .

-lactam ring opens immediately.[1][2][][4]
Fast 2nd Order (

dependent)
Temp

Accelerated Degradation . Activation energy (

) typically 15–20 kcal/mol for

-lactams.[1][2][][4]
Arrhenius Behavior

References

  • Binson, G., et al. (2019). Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin.[1][2][][4][5] PLOS ONE.[1][2][][4][5]

  • Gozlan, I., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination.[1][2][][4] Chemosphere.[1][2][][4]

  • McDonald, C., et al. (1989). The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states.[4][6] Journal of Clinical Pharmacy and Therapeutics.[4][6]

  • Chadha, R., et al. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review.[4][7] Molecules.[1][2][][4][5][7][8][9][10][11] [1][][4]

  • Toronto Research Chemicals. 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (Product Page).[1][2][][4][1][][4]

Sources

Troubleshooting

Section 1: Mechanistic Troubleshooting &amp; Beta-Lactam Stability (FAQs)

Welcome to the Advanced Purification & Troubleshooting Center for Novel Amoxicillin Derivatives . As drug development pushes toward novel beta-lactam formulations, prodrugs, and co-crystals, maintaining the structural in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification & Troubleshooting Center for Novel Amoxicillin Derivatives . As drug development pushes toward novel beta-lactam formulations, prodrugs, and co-crystals, maintaining the structural integrity of the four-membered beta-lactam ring during purification is the primary analytical challenge.

This guide is designed for senior scientists and process chemists. It bypasses basic chromatography principles to focus directly on mechanistic troubleshooting, causality-driven method optimization, and self-validating purification protocols.

Q: My novel amoxicillin compound is degrading during preparative HPLC, resulting in multiple unknown peaks. What is the mechanism, and how do I arrest this degradation? A: The beta-lactam ring is highly susceptible to nucleophilic attack, primarily driven by extremes in pH and elevated temperatures[1]. In aqueous mobile phases, hydrolysis cleaves the amide bond to form amoxicillin penicilloic acid. If the run time is extended or the sample is left in the autosampler, this open-ring intermediate undergoes an intramolecular condensation reaction to form amoxicillin diketopiperazine (ADP)[2].

Causality-Driven Solution: To arrest this, you must strictly control the mobile phase pH. Amoxicillin is most stable at its isoelectric point (pH 4.8–5.5)[3]. Buffer your aqueous mobile phase to pH 5.0 using a 0.01 M


 buffer and maintain the column compartment strictly below 25°C[1].

Pathway Amox Amoxicillin Derivative (Intact Beta-Lactam Ring) Hydrolysis Hydrolytic Cleavage (pH > 7 or pH < 4) Amox->Hydrolysis Nucleophilic attack on carbonyl Penicilloic Amoxicillin Penicilloic Acid (Ring Opened Intermediate) Hydrolysis->Penicilloic Amide bond breaks Diketopiperazine Amoxicillin Diketopiperazine (Intramolecular Aminolysis) Penicilloic->Diketopiperazine Condensation & H2O loss

Figure 1: Mechanistic pathways of amoxicillin beta-lactam degradation.

Q: I am observing co-elution of my target compound with a synthetic precursor, 4-hydroxyphenylglycine (4HPG). Preparative HPLC is not scaling well. What is an alternative? A: When chromatographic resolution fails at scale, shift to Impurity-Coformer Complexation during crystallization. 4HPG is a notorious synthetic impurity that penetrates the amoxicillin crystal lattice.

Causality-Driven Solution: By introducing specific amino acids (e.g., L-lysine, L-leucine) into the crystallization solution, you force the formation of heterosynthons between the coformer and 4HPG[4]. Because these coformers do not form cocrystals with amoxicillin, the 4HPG-coformer complex remains highly soluble in the mother liquor, allowing high-purity amoxicillin trihydrate to precipitate[4].

Section 2: Quantitative Data on Degradation Kinetics

To optimize your purification windows, you must understand the kinetic boundaries of your compound. The table below summarizes the degradation behavior of amoxicillin under various stress conditions, dictating the operational limits for your purification workflows[1][5].

Stress ConditionPrimary Degradation ProductMechanistic CausalityPreventive Analytical Action
Alkaline (pH > 8.0) Amoxicillin Penicilloic AcidHydroxide (

) acts as a strong nucleophile, rapidly opening the beta-lactam ring.
Keep mobile phase pH ≤ 6.0; neutralize basic fractions immediately post-collection.
Acidic (pH < 3.0) Amoxicillin Penilloic AcidProtonation of the beta-lactam nitrogen increases ring strain, facilitating hydrolysis.Avoid 0.1% TFA in prep-HPLC; use pH 5.0 phosphate or acetate buffers instead.
Thermal (> 40°C) Amoxicillin DiketopiperazineHeat accelerates the intramolecular aminolysis of penicilloic acid.Chill fraction collectors to 4°C; dry fractions via lyophilization, not rotary evaporation.
Oxidative (

)
Amoxicillin-S-oxideOxidation of the thioether sulfur in the thiazolidine ring.Degas all solvents; purge prep-HPLC solvent lines with inert Nitrogen gas.

Section 3: Self-Validating Experimental Protocols

Protocol A: Isoelectric Crystallization with Green Coformer Washing

This protocol utilizes isoelectric precipitation combined with citric acid washing to yield >99.8% pure amoxicillin trihydrate, eliminating the need for repeated, yield-destroying recrystallizations[3][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 kg of crude amoxicillin hydrochloride in 10 L of aqueous solution at room temperature.

  • Thermal Arrest: Transfer the jacketed reactor to a chiller and drop the solution temperature strictly to 2°C – 8°C. Causality: Low temperatures suppress the kinetic energy required for beta-lactam hydrolysis during the upcoming pH shift.

  • Isoelectric Adjustment: Slowly titrate the solution with 10% dilute ammonia water until the pH reaches exactly 4.8 to 5.5 (the isoelectric point of amoxicillin)[3].

  • Coformer Addition (Impurity Clearance): Add a 2.0 M citric acid solution to the mixture and set the impeller to 1000 rpm. Causality: Citric acid acts as a green complexation agent, keeping 4HPG and other degradation products soluble while the target nucleates[6].

  • Crystal Growth: Maintain the suspension at 5°C for 1.5 to 2.0 hours to allow complete crystal lattice formation.

  • Solvent Washing & Isolation: Centrifuge the slurry. Wash the resulting crystal cake first with a 5% ethanol aqueous solution, followed by a pure ethanol/isopropanol (1:1.6 v/v) rinse to displace residual water[3].

  • Drying: Vacuum dry the crystals at 25°C to prevent thermal degradation.

Self-Validation Checkpoint: Before vacuum drying, sample the mother liquor and inject it into an analytical HPLC (C18 column, 254 nm). If the Area Under the Curve (AUC) for the amoxicillin peak exceeds 2% of the initial theoretical concentration, your precipitation is incomplete. Corrective Action: Adjust the pH closer to 4.8 and extend the cooling phase by 45 minutes[3].

Protocol Dissolve 1. Aqueous Dissolution (Crude Amoxicillin Salt) Chill 2. Thermal Arrest (Chill to 2°C - 8°C) Dissolve->Chill Prevent hydrolysis Isoelectric 3. Isoelectric Titration (Add Ammonia to pH 4.8-5.5) Chill->Isoelectric Induce nucleation Complexation 4. Citric Acid Addition (2.0 M, Impurity Solubilization) Isoelectric->Complexation 1000 rpm stirring Wash 5. Biphasic Solvent Wash (Ethanol/Isopropanol) Complexation->Wash Centrifugation Product 6. Purified Amoxicillin Trihydrate (>99.8% Purity) Wash->Product Vacuum Dry at 25°C

Figure 2: Optimized isoelectric crystallization workflow for beta-lactams.

References

1.4. CrystEngComm (RSC Publishing). 2.3. Google Patents. 3. 6. PMC (National Institutes of Health). 4.1. SciELO. 5.2. ResearchGate. 6.5. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Amoxicillin and its Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the bioanalysis of amoxicillin and its derivatives, such as 4-Nitrophenyl-methoxycarbonylam...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the bioanalysis of amoxicillin and its derivatives, such as 4-Nitrophenyl-methoxycarbonylamino Amoxicillin. This guide is designed to provide you, the research and development scientist, with practical, in-depth troubleshooting strategies for a common and critical challenge in LC-MS/MS bioanalysis: the matrix effect.

The "matrix" refers to all components in a biological sample other than the analyte of interest. These endogenous components, including phospholipids, salts, and proteins, can significantly interfere with the ionization process in the mass spectrometer source, leading to either ion suppression or enhancement.[1][2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your assay.[3]

While "4-Nitrophenyl-methoxycarbonylamino Amoxicillin" is a specific derivative, the principles and troubleshooting workflows outlined in this guide are broadly applicable to amoxicillin and other polar, small-molecule drugs. This resource will equip you with the foundational knowledge and actionable protocols to systematically identify, investigate, and mitigate matrix effects, ensuring the development of robust and reliable bioanalytical methods that meet stringent regulatory standards.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect, and why is it a problem?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6] It typically manifests as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[2] This is a significant problem because it can lead to inaccurate and irreproducible quantification, potentially causing a validated method to fail during routine sample analysis.[3]

Q2: What are the most common causes of matrix effects in plasma samples for a compound like amoxicillin?

A2: For polar compounds like amoxicillin in plasma, the primary culprits are glycerophosphocholines and other phospholipids.[7][8] These molecules are abundant in cell membranes and are often not completely removed by simple sample preparation techniques like protein precipitation. They tend to elute in the same chromatographic region as many polar analytes, directly competing for ionization in the ESI source.[9][10] Other sources include salts, endogenous metabolites, and dosing formulation agents.[7]

Q3: Is my MS/MS method immune to matrix effects because it's so selective?

A3: No. It is a common misconception that the high selectivity of tandem mass spectrometry (MS/MS) negates matrix effects. The interference occurs before mass analysis, in the ion source itself, where competition for ionization happens.[3][6] Therefore, even if you don't see a direct isobaric interference in your chromatogram, your analyte's signal can still be suppressed by co-eluting matrix components.[11]

Q4: What is the best way to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, experiencing the same degree of ion suppression or enhancement.[12] This allows for reliable quantification based on the analyte-to-IS ratio. However, even with a SIL-IS, it is crucial to minimize the matrix effect as much as possible to ensure the best sensitivity and robustness, as required by regulatory bodies like the FDA and EMA.[4][13][14]

Q5: How do I know if I have a matrix effect issue?

A5: The most direct way to assess matrix effects is through a post-extraction addition experiment, where you compare the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solvent. A significant difference in signal intensity indicates the presence of a matrix effect. A qualitative assessment can also be performed using a post-column infusion experiment.[2][11]

Troubleshooting and Mitigation Workflow

Navigating matrix effect issues requires a systematic approach. This workflow will guide you from initial identification through to successful mitigation.

MatrixEffect_Workflow start Start: Inconsistent Results or Poor Sensitivity Observed confirm_me Phase 1: Confirm Matrix Effect (Post-Extraction Addition Exp.) start->confirm_me is_me_present Matrix Effect >15%? confirm_me->is_me_present investigate Phase 2: Investigate Source (e.g., Phospholipid Monitoring) is_me_present->investigate Yes end_ok Method Acceptable (Proceed to Validation) is_me_present->end_ok No mitigate Phase 3: Mitigation Strategies investigate->mitigate sample_prep Optimize Sample Preparation (SPE, LLE) mitigate->sample_prep Primary Approach chromatography Optimize Chromatography (Gradient, Column) mitigate->chromatography Secondary Approach end_reassess Re-assess Matrix Effect sample_prep->end_reassess chromatography->end_reassess end_reassess->confirm_me

Caption: A systematic workflow for identifying, investigating, and mitigating matrix effects in bioanalysis.

Phase 1: Identification & Confirmation of Matrix Effects

The first step is to quantitatively determine if a matrix effect is present and to what extent it impacts your analysis. The standard industry practice is the Post-Extraction Addition Experiment .

Protocol: Quantitative Matrix Effect Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike your analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, spike the analyte and IS into the dried extract during reconstitution.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before extraction. This set is used to determine recovery, but is part of the overall method validation.

  • Analyze and Calculate:

    • Analyze all samples via LC-MS/MS.

    • Calculate the Matrix Factor (MF) for each lot of the matrix using the following formula: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor by dividing the analyte MF by the IS MF.

  • Acceptance Criteria (Based on EMA/FDA Guidelines):

    • The coefficient of variation (CV%) of the IS-normalized matrix factors from the different lots of matrix should be ≤15%.[5][13] This ensures that while a matrix effect might exist, it is consistent across different sources, and the SIL-IS can adequately correct for it.

Phase 2: Investigation & Source Determination

If you confirm a significant and variable matrix effect, the next step is to identify the cause. For amoxicillin and similar polar compounds, phospholipids are the most likely culprits.[7]

Protocol: Phospholipid Monitoring

  • Add MRM Transitions: In your LC-MS/MS method, add a Multiple Reaction Monitoring (MRM) transition that is specific to the polar head group of common phospholipids, such as the transition for glycerophosphocholines: m/z 184 -> 184 .[9][10]

  • Inject Blank Matrix Extract: Perform an injection of a blank, extracted plasma sample.

  • Analyze Chromatograms: Overlay the chromatogram for the phospholipid MRM channel (184 -> 184) with the chromatogram for your analyte of interest. If a large, broad peak from the phospholipids elutes at the same retention time as your analyte, you have likely identified the primary source of ion suppression.[8]

Phase 3: Mitigation & Method Optimization

Once the source is understood, you can implement targeted strategies to eliminate or reduce the interference.

The goal is to remove the interfering components before they reach the analytical column.

MethodPrinciplePros for AmoxicillinCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is used to crash out proteins.Fast, simple, and inexpensive.Ineffective at removing phospholipids and salts; often leads to significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving interferences behind.Can provide very clean extracts.Recovery for polar compounds like amoxicillin can be very low and difficult to optimize.[7]
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[15][16]Highly effective at removing phospholipids and salts.[15] Methods can be tailored (e.g., reversed-phase, ion-exchange, or mixed-mode) for optimal cleanup.Requires more method development time; can be more expensive than PPT.

Recommendation for Amoxicillin: Solid-Phase Extraction (SPE) is strongly recommended. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be particularly effective for retaining a polar compound like amoxicillin while thoroughly washing away interfering phospholipids.[17]

If sample preparation alone is insufficient, you can modify your LC method to separate your analyte from the region of ion suppression.[18]

Protocol: Chromatographic Optimization

  • Identify Suppression Zone: Using the post-column infusion experiment (where analyte is constantly infused into the MS while a blank matrix is injected onto the column), identify the retention time windows where the signal drops.[11]

  • Shift Analyte Retention: Adjust the mobile phase gradient or change the column chemistry to move the analyte's retention time away from the ion suppression zone.

    • Gradient Modification: A shallower gradient can increase separation between the analyte and interferences.

    • Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group phase) to alter the elution profile of matrix components relative to your analyte.

IonSuppression_Mechanism cluster_source ESI Droplet in Ion Source cluster_detector Mass Spectrometer Detector analyte Analyte charge Charge (H+) analyte->charge Wants to be ionized signal_ok Strong Analyte Signal matrix Matrix (Phospholipid) matrix->charge Competes for charge signal_bad Suppressed Analyte Signal charge->signal_bad Limited charge available Matrix wins competition

Caption: Mechanism of ion suppression in the ESI source due to competition for charge.

Conclusion

Addressing matrix effects is a non-negotiable step in the development of a high-quality, robust bioanalytical method. By employing a systematic troubleshooting workflow—confirming the effect, investigating its source, and strategically applying mitigation techniques like optimized solid-phase extraction and chromatographic adjustments—you can overcome this challenge. Adherence to regulatory guidelines and a thorough understanding of the underlying mechanisms are paramount to ensuring your data is reliable, reproducible, and defensible.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Biochemistry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][13][14]

  • Labstat. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][5]

  • Wikipedia. Ion suppression (mass spectrometry). [Link][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][19]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: a review.
  • Xing, J., & LaCreta, F. (2013). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 5(18), 2303-2317. [Link][7]

  • Jiang, H., Cao, H., & Yuan, H. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2125-2140. [Link][9]

  • Chaudhary, D. V., et al. (2015). Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Journal of Modern Drug Discovery and Drug Delivery Research, 2(3). [Link][15]

  • Pingale, S. G., et al. (2012). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine, 9(1), 1-8. [Link][20]

  • Carlin, M. G., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3045. [Link][18]

  • Chambers, A. G., et al. (2007). Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma. Journal of Chromatography B, 852(1-2), 173-183. [Link][8]

Sources

Troubleshooting

Technical Support Center: Advanced Storage &amp; Stability Optimization for 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Welcome to the Technical Support Center for amoxicillin derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Nitrophenyl-methoxycarb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amoxicillin derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Nitrophenyl-methoxycarbonylamino Amoxicillin . Because this compound is a highly functionalized synthetic intermediate/prodrug, it exhibits complex degradation kinetics that go beyond standard beta-lactam vulnerabilities.

Here, we synthesize field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the long-term integrity of your experimental assets.

Part 1: Mechanistic Vulnerabilities & Causality

To optimize storage, we must first understand why the molecule fails. 4-Nitrophenyl-methoxycarbonylamino Amoxicillin contains three distinct chemical domains, each with its own degradation trigger:

  • The Beta-Lactam Core (Hydrolysis): The highly strained four-membered beta-lactam ring is extremely susceptible to nucleophilic attack by water. Significant breakage of the beta-lactam ring occurs rapidly in humid conditions or when stored above -20°C in solution[1].

  • The 4-Nitrophenyl Group (Photodegradation): The 4-nitrophenyl moiety acts as a strong chromophore. Exposure to ambient UV or visible light excites the nitro group, leading to radical formation, photoreduction, and the generation of nitroso-derivatives. This manifests physically as a color shift from pale yellow to dark brown.

  • The Methoxycarbonylamino Group (Carbamate Cleavage): While carbamates are more stable than standard esters, they are labile under extreme pH conditions. Acidic environments (pH < 4) or basic environments (pH > 8) will catalyze the cleavage of this protecting group, releasing free amoxicillin impurities and altering the compound's pharmacokinetic profile.

Degradation A 4-Nitrophenyl-methoxycarbonylamino Amoxicillin B Beta-Lactam Hydrolysis A->B H2O, Temp > -20°C C Photodegradation A->C UV/Vis Light D Carbamate Cleavage A->D pH < 4 or pH > 8 E Penicilloic Acid Derivative (Loss of Efficacy) B->E F Nitroso Photoproducts (Brown Discoloration) C->F G Free Amoxicillin Derivative (Altered Pharmacokinetics) D->G

Mechanistic degradation pathways of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

Part 2: Troubleshooting Guide & FAQs

Q: My lyophilized powder is turning from pale yellow to dark brown during storage at -20°C. Is it still viable for in vitro assays? A: No. The discoloration indicates active photodegradation of the 4-nitrophenyl moiety. Even at -20°C, ambient laboratory light penetrating standard clear glass vials will trigger photoreduction. Solution: You must store the compound in opaque or amber vials. If discoloration has occurred, the batch contains nitroso-impurities and should be discarded to prevent off-target effects in your assays.

Q: I stored my reconstituted stock solutions at 4°C, but HPLC analysis shows 15% degradation after just 72 hours. Why? A: Beta-lactam antibiotics are notoriously unstable in aqueous solutions. While standard amoxicillin plasma samples can be refrigerated for up to 24 hours[2], the addition of the electron-withdrawing 4-nitrophenyl group can alter the electron density of the beta-lactam ring, potentially accelerating hydrolysis. Solution: Never store reconstituted solutions for more than 12 hours. For long-term viability, solutions must be flash-frozen and stored at -80°C, which guarantees stability for up to 12 months[2].

Q: During formulation for lyophilization, my compound is precipitating out of solution. How do I fix this? A: This is likely an isoelectric point (pI) issue combined with carbamate instability. If you attempt to force solubility by dropping the pH below 4.0 or raising it above 8.0, you risk cleaving the methoxycarbonylamino group. Solution: Solubilize the compound in a tightly controlled buffer at pH 6.0–6.5 (e.g., 50 mM sodium phosphate). If solubility remains poor, use up to 5% DMSO as a co-solvent prior to lyophilization, ensuring your freeze-dryer is equipped to handle organic solvents.

Q: Is room-temperature storage acceptable if I use a desiccator? A: No. Systematic reviews of beta-lactam stability demonstrate that extended exposure to room temperature (25±2°C) leads to rapid degradation, even in solid state, due to trace residual moisture acting as a catalyst[3]. Desiccators mitigate humidity but do not arrest the thermal degradation kinetics of the beta-lactam ring.

Part 3: Quantitative Stability Data

To assist in your experimental planning, refer to the following stability matrices derived from beta-lactam degradation kinetics.

Table 1: Solid-State Stability Matrix (Lyophilized Powder)
Storage TemperatureLight ExposurePackagingExpected Shelf Life (>95% Purity)Primary Degradation Risk
-80°C DarkAmber Vial + Argon> 12 Months None
-20°C DarkAmber Vial + Argon6 MonthsTrace Hydrolysis
4°C DarkClear Vial1 MonthPhotodegradation / Hydrolysis
25°C (Room Temp) Ambient LightClear Vial< 7 DaysRapid Photodegradation
Table 2: Liquid-State Stability Matrix (Reconstituted in pH 6.5 Buffer)
Storage TemperatureExpected Shelf Life (>95% Purity)Mechanism of Failure
-80°C 6 - 12 MonthsSlow Hydrolysis
-20°C 14 DaysMicro-environmental Hydrolysis
4°C < 24 HoursRapid Beta-Lactam Ring Opening
25°C (Room Temp) < 6 HoursAccelerated Hydrolysis & Epimerization

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin, you must employ a self-validating workflow. The following protocol ensures that each critical step is verified before proceeding, eliminating downstream experimental artifacts.

Protocol: Optimized Lyophilization and Inert Packaging

Step 1: Solubilization & pH Control

  • Dissolve the compound in a 50 mM sodium phosphate buffer.

  • Validation Check: Measure the pH immediately. It must read between 6.0 and 6.5. If outside this range, discard and reformulate. Do not attempt to titrate a failing solution, as localized pH spikes during titration will cleave the carbamate group.

Step 2: Flash Freezing

  • Aliquot the solution into amber glass lyophilization vials.

  • Submerge vials in liquid nitrogen (

    
    ) for 60 seconds until completely solid. Slow freezing allows ice crystals to concentrate the solute, accelerating degradation.
    

Step 3: Primary & Secondary Drying

  • Primary Drying: -40°C at <100 mTorr for 24 hours.

  • Secondary Drying: Ramp to 20°C at <50 mTorr for 12 hours to remove bound hydration water.

Step 4: Moisture Quantification (The Self-Validation Step)

  • Remove one sacrificial vial and perform a Karl Fischer (KF) Titration.

  • Validation Check: The moisture content must be < 1.0% w/w . If the result is > 1.0%, return the remaining vials to the lyophilizer for an additional 12 hours of secondary drying. Do not proceed to Step 5 until this metric is met.

Step 5: Inert Atmosphere Sealing

  • Backfill the lyophilizer chamber with ultra-pure Argon gas (heavier than Nitrogen, providing a better blanket against oxygen and moisture).

  • Stopper the amber vials under the Argon atmosphere and crimp seal immediately.

  • Transfer to -80°C for long-term storage.

Workflow Step1 1. Aqueous Solubilization (pH 6.0-6.5) Step2 2. Flash Freezing (Liquid N2) Step1->Step2 Step3 3. Primary Drying (-40°C, <100 mTorr) Step2->Step3 Step4 4. Secondary Drying (20°C, <50 mTorr) Step3->Step4 Step5 5. Quality Control (KF Titration <1% H2O) Step4->Step5 Step6 6. Argon Purge & Amber Vial Seal Step5->Step6 Step7 7. Long-Term Storage (-80°C) Step6->Step7

Self-validating workflow for lyophilization and long-term storage of the amoxicillin derivative.

Part 5: References

  • AMOXICILLIN - Global Health Supply Chain Program: STORAGE, STABILITY, AND DEGRADATION. ghsupplychain.org. Verified URL:

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. nih.gov. Verified URL:

  • Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. nih.gov. Verified URL:

Sources

Optimization

enhancing the reaction kinetics of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin synthesis

System Overview: The Reaction Landscape Welcome to the Technical Support Hub. You are likely engaging in the synthesis of a carbamate derivative of Amoxicillin using a 4-nitrophenyl (4-NP) active ester (specifically 4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview: The Reaction Landscape

Welcome to the Technical Support Hub. You are likely engaging in the synthesis of a carbamate derivative of Amoxicillin using a 4-nitrophenyl (4-NP) active ester (specifically 4-nitrophenyl methyl carbonate or a related derivative).

This reaction relies on the aminolysis of the activated ester by the primary amine of Amoxicillin. The "Enhancement" of kinetics here is a battle against two competitors: Spontaneous Hydrolysis (water attacking the ester) and Beta-Lactam Degradation .

The Mechanism (Visualized)

The following diagram outlines the kinetic competition in your reaction vessel.

ReactionKinetics cluster_conditions Critical Control Points Reagent 4-Nitrophenyl Methoxycarbonyl Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (k_syn) Hydrolysis Hydrolyzed Reagent (Waste) Reagent->Hydrolysis Water Attack (k_hyd) (Competitor) Amox Amoxicillin (Nucleophile) Amox->Intermediate Product 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Intermediate->Product Product Formation Byproduct 4-Nitrophenol (Yellow, 405nm) Intermediate->Byproduct Leaving Group Release pH pH Control (pKa ~7.4) Solvent Solvent Effect (Dielectric Constant)

Figure 1: Kinetic pathway showing the competition between product synthesis (


) and reagent hydrolysis (

).

Critical Kinetic Parameters (Data Summary)

To enhance kinetics, you must maximize the ratio of Synthesis (


) to Hydrolysis (

). The following parameters are your "tuning knobs."
ParameterOptimal RangeMechanistic ImpactRisk of Deviation
pH 7.2 – 7.8 Ensures Amoxicillin amine is deprotonated (nucleophilic) while minimizing ester hydrolysis.< 7.0: Amine protonated (inactive).> 8.0: Rapid ester hydrolysis &

-lactam ring opening.
Solvent 20-50% Organic (DMSO/ACN)Lowers water activity (

), suppressing

. Solubilizes the hydrophobic 4-NP reagent.
Too Low: Reagent precipitation.Too High: Enzyme denaturation (if enzymatic) or salt precipitation.
Temperature 20°C – 25°C Balance between Arrhenius rate increase and thermal instability of the

-lactam ring.
> 30°C: Significant degradation of Amoxicillin.< 15°C: Reaction too slow for practical monitoring.
Substrate Ratio 1:1.2 (Amox:Reagent) Slight excess of reagent drives pseudo-first-order kinetics.Excess Reagent: High background absorbance (405nm) from spontaneous hydrolysis.

Troubleshooting Hub & FAQs

This section addresses specific kinetic failures reported by users in the synthesis of 4-nitrophenyl derivatives.

Issue 1: "My reaction rate is flatlining, but the reagent is still present."

Diagnosis: Protonation Lock. The primary amine on the Amoxicillin side chain has a pKa of approximately 7.4. If your buffer pH drops below 7.0, the amine becomes protonated (


) and loses its nucleophilicity. It cannot attack the 4-nitrophenyl ester.
  • Solution: Verify pH after adding the Amoxicillin (which is acidic). Use a strong buffer (e.g., 100mM Phosphate or HEPES) to maintain pH 7.5.

Issue 2: "The solution turns yellow instantly, but yield is low."

Diagnosis: Spontaneous Hydrolysis Dominance. Yellow color indicates the release of 4-nitrophenol. If this happens too fast without product formation, water is out-competing Amoxicillin for the ester.

  • Solution:

    • Increase Amoxicillin Concentration: Drive the bimolecular reaction (

      
      ) to outpace the unimolecular hydrolysis (
      
      
      
      ).
    • Cosolvent: Increase the organic fraction (e.g., Acetonitrile) to 30-40% to reduce water activity.

Issue 3: "I see a secondary degradation peak in HPLC."

Diagnosis: Beta-Lactam Ring Opening. High pH (>8.5) or high temperature (>30°C) attacks the internal beta-lactam ring of Amoxicillin, creating penicilloic acid derivatives.

  • Solution: Quench the reaction immediately after the kinetic plateau. Lower the pH to 6.0 for storage/purification.

Standardized Kinetic Protocol

Objective: Synthesize 4-Nitrophenyl-methoxycarbonylamino Amoxicillin with real-time kinetic validation.

Reagents:
  • Substrate A: Amoxicillin Trihydrate (dissolved in 50mM Phosphate Buffer, pH 7.8).

  • Substrate B: 4-Nitrophenyl Methyl Carbonate (dissolved in Acetonitrile).

  • Quench Solution: 1% Acetic Acid (to stop reaction and stabilize product).

Workflow:
  • Baseline Setup:

    • Prepare a spectrophotometer at 405 nm (isosbestic point for 4-nitrophenol release).

    • Set thermostat to 25°C.

  • Reaction Initiation:

    • Add 900 µL of Amoxicillin solution (Target conc: 10 mM) to the cuvette.

    • Inject 100 µL of Substrate B (Target conc: 12 mM).

    • Note: The slight excess of ester ensures the reaction is limited by Amoxicillin availability if yield is the goal, or pseudo-first-order if kinetics is the goal.

  • Monitoring:

    • Record Absorbance (

      
      ) every 30 seconds for 20 minutes.
      
    • Success Indicator: Linear increase in absorbance followed by a plateau.

    • Failure Indicator: Exponential burst followed by slow creep (Hydrolysis).

  • Calculation:

    • Calculate concentration of released 4-nitrophenol using

      
       (pH dependent, verify standard curve).
      
    • Rate (

      
      ) = 
      
      
      
      .

Troubleshooting Decision Tree

Use this logic flow to diagnose kinetic failures in real-time.

TroubleshootingTree Start Problem Detected: Low Product Yield CheckColor Is the solution Yellow? Start->CheckColor NoColor No (Solution Clear) CheckColor->NoColor No Reaction YesColor Yes (Deep Yellow) CheckColor->YesColor Reaction Occurred CheckReagent Check Reagent Solubility/Quality NoColor->CheckReagent CheckpH_Low Check pH (Is it < 7.0?) NoColor->CheckpH_Low CheckHPLC Run HPLC (Product vs. Hydrolysis) YesColor->CheckHPLC Action1 Action: Dissolve Reagent in ACN/DMSO first CheckReagent->Action1 Action2 Action: Raise pH to 7.5 (Activate Amine) CheckpH_Low->Action2 HydrolysisDominant Hydrolysis Dominant CheckHPLC->HydrolysisDominant Only 4-NP found ProductPresent Product Present but Low Extinction CheckHPLC->ProductPresent Product found Action3 Action: Increase [Amox] or Add Organic Cosolvent HydrolysisDominant->Action3

Figure 2: Diagnostic logic for troubleshooting reaction yield and kinetics.

References

  • Youshko, M. I., et al. (2000).[1] Kinetically controlled synthesis of amoxicillin: The role of pH and temperature. This paper establishes the fundamental kinetic competition between synthesis and hydrolysis in beta-lactam acylation.

    • Source:

  • Gonçalves, L. R. B., et al. (2002). Enzymatic synthesis of amoxicillin: avoiding limitations of the mechanistic approach for reaction kinetics.[2][3] Provides detailed kinetic models for the reaction of activated esters with 6-APA/Amoxicillin.

    • Source:

  • Santana, M. A., et al. (2010).[1] Reactions involved in the kinetically-controlled synthesis of amoxicillin.[2][3][4][5] Discusses the specific pKa values and hydrolysis rates relevant to the optimization process.

    • Source:

  • Farsang, E., et al. (2025).[6] Spectrophotometric Determination of Amoxicillin Using New Organic Reagent. Highlights the use of colorimetric assays and 4-nitrophenyl derivatives for amoxicillin quantification.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin vs. amoxicillin

Efficacy in Immunoconjugate Synthesis and Bioanalytical Applications Part 1: Executive Technical Synthesis This guide provides a critical comparison between Amoxicillin (API) and its activated derivative, 4-Nitrophenyl-m...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy in Immunoconjugate Synthesis and Bioanalytical Applications

Part 1: Executive Technical Synthesis

This guide provides a critical comparison between Amoxicillin (API) and its activated derivative, 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (4-NP-Amox) .

While Amoxicillin is the standard therapeutic agent, 4-NP-Amox is a specialized activated hapten designed for high-precision bioconjugation. In drug development pipelines, particularly for the generation of anti-drug antibodies (ADAs) or ELISA reagents, the "efficacy" of these molecules refers to their ability to form stable, oriented, and immunogenic conjugates with carrier proteins (e.g., BSA, KLH).

Core Distinction:

  • Amoxicillin (CAS 26787-78-0): The nucleophilic substrate. Requires harsh cross-linking reagents (EDC/Glutaraldehyde) for conjugation, often resulting in polymerization and epitope masking.

  • 4-NP-Amox (CAS 109880-73-1): An electrophilic, pre-activated species. The 4-nitrophenyl carbonate moiety acts as a leaving group, facilitating a clean, one-step nucleophilic attack by protein lysines to form a stable urea linkage.

Part 2: Chemical Architecture & Mechanism

The fundamental difference lies in the reactivity profile. Amoxicillin possesses a primary amine on its side chain, making it a nucleophile. 4-NP-Amox modifies this amine into an activated carbamate, inverting the reactivity to make it an electrophile reactive toward proteins.

Figure 1: Mechanistic Pathway Comparison

G cluster_0 Traditional Route (Amoxicillin) cluster_1 Precision Route (4-NP-Amox) Amox Amoxicillin (Nucleophile) EDC Crosslinker (EDC/NHS) Amox->EDC Activation Random Random Polymerization (Low Efficacy) EDC->Random Side Reactions Conj_A Heterogeneous Conjugate EDC->Conj_A Coupling NP_Amox 4-NP-Amox (Activated Electrophile) Leaving 4-Nitrophenol (Leaving Group) NP_Amox->Leaving Conj_B Site-Specific Urea Conjugate NP_Amox->Conj_B Direct Attack (pH 8.5) Protein Carrier Protein (Lysine-NH2) Protein->Conj_B

Caption: Comparative reaction pathways. The 4-NP derivative enables a direct, controlled reaction with protein carriers, avoiding the chaotic polymerization seen with EDC-mediated coupling.

Part 3: Comparative Performance Data

The following data summarizes the "efficacy" of these compounds when used to generate immunogens for antibody production.

Table 1: Conjugation Efficacy Profile
FeatureAmoxicillin (Standard Method)4-NP-Amox (Activated Method)
Coupling Chemistry Carbodiimide (EDC) or GlutaraldehydeNucleophilic Substitution (Activated Carbamate)
Reaction pH Acidic to Neutral (pH 4.5 - 7.0)Basic (pH 8.0 - 9.0)
Hapten Orientation Random (Mixed linkages via -COOH and -NH2)Defined (Linked exclusively via side-chain amine)
Coupling Efficiency Low (15-30% incorporation)High (>85% incorporation)
By-products N-acylurea, polymerized amoxicillin4-Nitrophenol (Yellow, easily dialyzed)
Epitope Density Variable (Hard to control)Tunable (Linear correlation with molar excess)
Antibody Specificity Moderate (High cross-reactivity)High (Targeted recognition of the beta-lactam core)
Part 4: Experimental Protocols

To validate the superior efficacy of the 4-NP derivative in assay development, we present two comparative workflows.

Protocol A: Traditional Conjugation (Amoxicillin + EDC)

Use Case: Low-cost, non-specific antigen generation.

  • Solubilization: Dissolve 10 mg Amoxicillin Trihydrate in 1 mL 0.1 M MES buffer (pH 4.7).

  • Activation: Add 5 mg EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 3 mg NHS (N-hydroxysuccinimide). Incubate for 15 minutes at room temperature.

  • Conjugation: Add 10 mg BSA (Bovine Serum Albumin) dissolved in 1 mL PBS.

  • Incubation: React for 2 hours. Note that pH must be monitored; Amoxicillin hydrolysis is rapid at high pH, but coupling requires unprotonated amines.

  • Purification: Dialyze against PBS for 24 hours.

    • Critical Flaw: The beta-lactam ring of Amoxicillin is unstable in the presence of nucleophiles and water, often hydrolyzing before conjugation, leading to antibodies against "hydrolyzed amoxicillin" rather than the intact drug [1].

Protocol B: Precision Conjugation (4-NP-Amox)

Use Case: High-affinity monoclonal antibody generation and competitive ELISA standards.

  • Buffer Preparation: Prepare a Conjugation Buffer: 50 mM Carbonate/Bicarbonate, pH 9.0.

    • Why: The lysine

      
      -amines of BSA must be deprotonated (pKa ~10.5) to attack the carbamate.
      
  • Protein Preparation: Dissolve 10 mg BSA in 1 mL Conjugation Buffer.

  • Reagent Solubilization: Dissolve 5 mg 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in 200 µL anhydrous DMSO.

    • Note: The reagent is moisture-sensitive. Use immediately.

  • Reaction: Dropwise add the DMSO solution to the BSA solution while vortexing.

    • Visual Indicator: The solution will turn distinctively yellow immediately. This is the release of the 4-nitrophenolate anion, confirming the reaction is proceeding [2].

  • Incubation: Incubate overnight at 4°C or 2 hours at Room Temperature.

  • Quenching: Add 100 µL 1M Tris-HCl (pH 7.0) to quench unreacted active esters.

  • Purification: Desalt using a PD-10 column or dialysis to remove free 4-nitrophenol and DMSO.

Validation of Efficacy: Measure the absorbance at 405 nm (4-nitrophenol release) to calculate the exact molar ratio of coupling during the reaction, a self-validating feature impossible with standard Amoxicillin [3].

Part 5: Structural Impact on Signaling/Detection

The choice of hapten determines the sensitivity of the downstream assay. Using 4-NP-Amox preserves the critical beta-lactam ring structure, ensuring antibodies recognize the active drug.

Figure 2: Assay Sensitivity Logic

G cluster_assay ELISA Performance Outcome Input_A Amoxicillin-EDC-BSA (Ring Opened/Degraded) Ab_A Antibody A (Low Specificity) Input_A->Ab_A Immunization Input_B 4-NP-Amox-BSA (Ring Intact) Ab_B Antibody B (High Specificity) Input_B->Ab_B Immunization Result_A False Negatives (Fails to detect intact drug) Ab_A->Result_A Result_B Accurate Detection (Detects active drug) Ab_B->Result_B

Caption: Impact of conjugation chemistry on assay fidelity. The 4-NP derivative preserves the pharmacophore, resulting in antibodies that accurately detect the active pharmaceutical ingredient.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets).
  • Creative Diagnostics. Antibody Production and Hapten Design Strategies for Beta-Lactams. Retrieved from [Link]

Comparative

comparative analysis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin with other beta-lactam antibiotics

This guide provides a comparative technical analysis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (referred to herein as N-pNZ-Amoxicillin ), a critical synthetic intermediate and process impurity in beta-lactam man...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (referred to herein as N-pNZ-Amoxicillin ), a critical synthetic intermediate and process impurity in beta-lactam manufacturing.

Unlike active pharmaceutical ingredients (APIs) like Amoxicillin or Ampicillin, this compound serves primarily as a Reference Standard for purity profiling and a Hapten Intermediate for immunogenicity studies.

Executive Summary & Chemical Identity
  • Compound Name: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin[][2]

  • Common Designation: N-(4-Nitrobenzyloxycarbonyl) Amoxicillin (N-pNZ-Amoxicillin)

  • CAS Number: 109880-73-1[][2][3]

  • Role: Process Impurity, Reference Standard, Synthetic Intermediate.[][4]

  • Core Difference: It is a carbamate-protected derivative of Amoxicillin. The free amino group of the D-phenylglycine side chain is blocked by a 4-nitrobenzyloxycarbonyl (4-NZ) moiety.

Structural & Mechanistic Comparison

The "performance" of this compound is best evaluated by its chemical behavior relative to the active drug (Amoxicillin) and other beta-lactams.

FeatureAmoxicillin (API) N-pNZ-Amoxicillin (Impurity/Standard) Ampicillin
Side Chain Structure Free Amine (

)
Carbamate (

)
Free Amine (

)
Electronic State (pH 7) Zwitterionic (Amine

, Carboxyl

)
Anionic (Carboxyl

only)
Zwitterionic
Solubility Amphoteric; Soluble in acid/baseLipophilic; Low aqueous solubilityAmphoteric
UV Absorbance (

)
~230 nm, ~272 nm (Weak Phenol)~265-280 nm (Strong Nitrobenzyl) ~257 nm (Phenyl)
Antibacterial Activity High (Broad Spectrum)Negligible / Inactive High (Broad Spectrum)
Toxicity Concern Low (Allergenicity risk)High (Genotoxic Nitro-moiety) Low
Mechanistic Insight: Why Activity is Lost

The antibacterial efficacy of aminopenicillins (Amoxicillin, Ampicillin) relies on the free amino group in the side chain. This positively charged group facilitates passage through the porin channels of Gram-negative bacteria's outer membrane.

  • In N-pNZ-Amoxicillin: The bulky, lipophilic 4-nitrobenzyloxycarbonyl group blocks this amine, neutralizing the charge and sterically hindering binding to Penicillin-Binding Proteins (PBPs). Consequently, it loses the "broad-spectrum" characteristic and becomes pharmacologically inactive, acting instead as a contaminant.

Analytical Performance: Detection & Separation

For Quality Control (QC) scientists, the "performance" of N-pNZ-Amoxicillin is defined by its detectability and resolution from the API.

A. UV-Vis Spectral Shift

The 4-nitrophenyl moiety acts as a built-in chromophore.

  • Amoxicillin: Weak absorbance at 230 nm (end absorption) and 274 nm.

  • N-pNZ-Amoxicillin: Significant hyperchromic shift. The nitro group provides a strong

    
     transition, increasing sensitivity by approximately 10-fold  at 270–280 nm compared to equimolar Amoxicillin. This allows for detection of trace levels (<0.05%) of this impurity.[5]
    
B. Chromatographic Behavior (HPLC)

Due to the capping of the polar amino group with a lipophilic aromatic ring, N-pNZ-Amoxicillin exhibits significantly longer retention in Reverse-Phase Chromatography (RP-HPLC).

  • Elution Order (Typical C18 Column, Acidic Mobile Phase):

    • Amoxicillin (Early eluting, polar)

    • Amoxicillin Dimer (Mid-eluting)

    • N-pNZ-Amoxicillin (Late eluting, hydrophobic)

Experimental Protocols
Protocol A: Synthesis of Reference Standard (N-pNZ-Amoxicillin)

Use this protocol to generate the standard for impurity quantification.

Reagents: Amoxicillin Trihydrate, 4-Nitrobenzyl Chloroformate (4-NZ-Cl), Triethylamine (TEA), Dichloromethane (DCM), Water.

  • Solubilization: Suspend Amoxicillin Trihydrate (1.0 eq) in DCM/Water (1:1 mixture).

  • Basification: Add TEA (2.5 eq) dropwise at 0°C to solubilize Amoxicillin (forms the triethylammonium salt).

  • Acylation: Add 4-Nitrobenzyl Chloroformate (1.1 eq) dissolved in DCM dropwise over 30 minutes at 0–5°C.

    • Mechanism: The acyl chloride reacts preferentially with the primary amine of the side chain over the secondary amide or phenol.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Acetic Acid/Water 3:1:1).

  • Workup: Separate phases. Wash aqueous phase with Ethyl Acetate (to remove unreacted reagent). Acidify aqueous phase to pH 2.0 with 1N HCl.

  • Precipitation: The product (N-pNZ-Amoxicillin) will precipitate as a white/pale yellow solid due to loss of zwitterionic solubility.

  • Purification: Recrystallize from Acetone/Water.

Protocol B: HPLC Separation Method

Self-validating system for impurity profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A (Isocratic for Amoxicillin)

    • 5-20 min: 95% A -> 40% A (Gradient to elute N-pNZ derivative)

    • 20-25 min: 40% A (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Optimal compromise for both species).

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the origin of the impurity during synthesis (if protected amino acids are used) and its differentiation from the active drug.

G cluster_analysis HPLC Separation Logic Amox Amoxicillin (API) (Active, Polar) Impurity N-pNZ-Amoxicillin (Impurity/Standard) (Inactive, Lipophilic) Amox->Impurity Acylation (pH > 7) Side Reaction Amox_Peak RT: 3-5 min (Polar) Amox->Amox_Peak Reagent 4-Nitrobenzyl Chloroformate (Protecting Group) Reagent->Impurity + Amox Degradation Penicilloic Acid Deriv. (Ring Open Product) Impurity->Degradation Beta-Lactamase or High pH Impurity_Peak RT: 15-18 min (Hydrophobic) Impurity->Impurity_Peak

Caption: Synthesis pathway of N-pNZ-Amoxicillin and its chromatographic separation from the API based on polarity differences.

References
  • Agilent Technologies. Analysis of Amoxicillin and Impurities using High Resolution LC. Application Note 5991-0883EN. Retrieved from [Link]

  • Molaid Chemicals. Chemical Structure and Properties: CAS 109880-73-1.[][2][3] Retrieved from [Link]

  • National Institutes of Health (PubChem). Compound Summary: Amoxicillin Structure and Activity Relationships. Retrieved from [Link]

Sources

Validation

In-Depth Comparison Guide: Cross-Reactivity Studies of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in Immunoassay Development

The development of highly specific immunoassays for beta-lactam antibiotics is notoriously difficult due to the structural similarities across the penicillin and cephalosporin families. For researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly specific immunoassays for beta-lactam antibiotics is notoriously difficult due to the structural similarities across the penicillin and cephalosporin families. For researchers and drug development professionals, the choice of hapten design dictates the entire performance profile of the resulting assay.

This guide provides an objective, data-driven comparison of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS No. 109880-73-1) against traditional haptenization strategies. By examining the causality behind experimental choices, we establish a self-validating framework for understanding antibody cross-reactivity.

The Causality of Hapten Design: Mechanistic Grounding

To generate an antibody, small molecules (haptens) like amoxicillin must be conjugated to large carrier proteins. Native amoxicillin presents a severe chemical challenge: it possesses a highly reactive beta-lactam ring, a free carboxyl group, a primary amine, and a phenolic hydroxyl.

Native protein haptenation by amoxicillin typically occurs spontaneously in vivo via beta-lactam ring opening [3], forming an amoxicilloyl-protein adduct. If this native reaction is allowed to occur during in vitro immunogen synthesis, the resulting antibodies will target the open-ring structure (the core beta-lactam determinant) rather than intact amoxicillin, leading to massive cross-reactivity with all penicillins.

The 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Solution: The use of the specialized intermediate 4-Nitrophenyl-methoxycarbonylamino Amoxicillin [2] elegantly resolves this through two mechanistic modifications:

  • Methoxycarbonyl Protection: The primary amine on the side chain is blocked. This prevents intra- and inter-molecular aminolysis (self-polymerization) during conjugation, ensuring the hapten remains monomeric.

  • 4-Nitrophenyl Active Ester: The carboxyl group is pre-activated with a 4-nitrophenyl leaving group. This directs conjugation exclusively to the ε-amino groups of lysine residues on the carrier protein under mild, controlled conditions.

Because the linkage is forced through the carboxyl terminus, the critical D-α-amino-p-hydroxybenzyl side chain is projected outward, preserving its native spatial orientation for precise immune recognition.

HaptenDesign Amox Native Amoxicillin Core (Multi-reactive sites) Mod1 Methoxycarbonyl Protection (Blocks side-chain NH2) Amox->Mod1 Mod2 4-Nitrophenyl Active Ester (Directs COOH linkage) Amox->Mod2 Conj Carrier Protein Conjugation (Preserves Beta-Lactam Ring) Mod1->Conj Mod2->Conj Ab Highly Specific Antibody (Side-chain Directed) Conj->Ab

Caption: Logical flow of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin hapten design and specificity.

Comparative Cross-Reactivity Profiles

When evaluating immunoassay performance, cross-reactivity (CR) is the ultimate metric of hapten success. As demonstrated in broad-specificity immunoassay models [1], traditional coupling methods (like glutaraldehyde) yield antibodies that cannot easily distinguish between closely related beta-lactams.

By contrast, antibodies raised using the 4-Nitrophenyl-methoxycarbonylamino Amoxicillin strategy exhibit a highly focused cross-reactivity profile driven almost entirely by side-chain homology. Clinical cross-reactivity data confirms that the shared identical side chains between amoxicillin and certain cephalosporins (like cefadroxil)[4] are the primary drivers of specific molecular recognition.

Quantitative Data Comparison: Hapten Conjugation Strategies

The table below summarizes the typical half-maximal inhibitory concentration (IC50) and % Cross-Reactivity of antibodies generated via three different amoxicillin haptenization strategies.

Target Analyte4-NP-MC-Amox Strategy (% CR)Glutaraldehyde Strategy (% CR)Diazonium Strategy (% CR)Structural Rationale (vs. Amoxicillin)
Amoxicillin 100% (IC50: 0.8 ng/mL)100% (IC50: 4.5 ng/mL)100% (IC50: 2.1 ng/mL)Target Molecule
Ampicillin 85%60%95%Identical side chain, lacking only the phenolic -OH.
Cefadroxil 42%15%80%Identical side chain, but different core (cephalosporin).
Penicillin G < 1% 45%100%Different side chain (benzyl). Diazonium targets the core.
Cephalexin 12%5%75%Similar side chain (phenylglycine), cephalosporin core.

Analysis of the Data:

  • Diazonium Strategy: Links through the phenolic ring, hiding the side chain. The immune system only sees the beta-lactam core, resulting in near 100% cross-reactivity with Penicillin G.

  • Glutaraldehyde Strategy: Cross-links randomly via primary amines, distorting the side chain and leading to higher background noise (higher IC50) and unpredictable, moderate cross-reactivity.

  • 4-NP-MC-Amox Strategy: Yields exceptional sensitivity (IC50: 0.8 ng/mL) and accurately discriminates against Penicillin G (< 1% CR), proving that the antibody is highly specific to the D-α-amino-p-hydroxybenzyl side chain.

Self-Validating Experimental Protocol

To ensure trustworthiness, the experimental workflow must be a self-validating system. The protocol below utilizes a heterologous coating strategy . If you coat an ELISA plate with the same carrier protein used for immunization (e.g., BSA), the polyclonal antibodies raised against the BSA surface will bind to the plate, creating massive false-positive background noise. Using Ovalbumin (OVA) for the coating antigen ensures that only amoxicillin-specific antibodies generate a signal.

Step-by-Step Methodology

Phase 1: Heterologous Conjugation

  • Immunogen Synthesis (BSA): Dissolve 10 mg of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in 1 mL of anhydrous DMF. Dropwise, add this to a solution of 20 mg Bovine Serum Albumin (BSA) in 5 mL of 0.1 M carbonate buffer (pH 9.0).

  • Coating Antigen Synthesis (OVA): Repeat the exact process using Ovalbumin (OVA) instead of BSA.

  • Purification: Stir both mixtures overnight at 4°C. Dialyze extensively against 0.01 M PBS (pH 7.4) for 72 hours to remove unreacted hapten and the released 4-nitrophenol byproduct (which turns the solution yellow, acting as a visual indicator of successful conjugation).

Phase 2: Competitive Indirect ELISA (Cross-Reactivity Determination)

  • Plate Coating: Coat microtiter plates with 100 µL/well of the OVA-Amoxicillin conjugate (1 µg/mL in carbonate buffer). Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block free sites with 5% skim milk in PBST for 1 hour at 37°C to prevent non-specific binding.

  • Competition: Add 50 µL of beta-lactam standard solutions (Amoxicillin, Penicillin G, Cefadroxil, etc., serially diluted from 1000 ng/mL to 0.01 ng/mL) and 50 µL of the anti-BSA-Amoxicillin polyclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Detection: Add HRP-conjugated goat anti-rabbit IgG. Incubate for 30 minutes. Wash 5x. Add TMB substrate, stop with 2M H2SO4, and read absorbance at 450 nm.

  • Validation Check: Wells containing zero standard must show high absorbance (validating antibody-coating binding). Wells containing blank matrix (e.g., unspiked milk) must match the zero standard to rule out matrix interference.

Protocol S1 Synthesize 4-NP-MC-Amox S2 Conjugate to BSA (Immunogen) S1->S2 S3 Conjugate to OVA (Coating Antigen) S1->S3 S4 Competitive ELISA vs Beta-Lactams S2->S4 S3->S4 S5 Calculate IC50 & Cross-Reactivity S4->S5

Caption: Self-validating workflow utilizing heterologous carrier proteins to ensure antibody specificity.

References

  • Preparation of a bi-hapten antigen and the broad-specific antibody for simultaneous immunoassay of penicillins and tetracyclines in milk Source: Taylor & Francis / Food and Agricultural Immunology URL
  • Amoxicillin and Impurities (CAS No. 109880-73-1)
  • Study of Protein Haptenation by Amoxicillin Through the Use of a Biotinylated Antibiotic Source: NIH / PubMed Central URL
  • Beta-lactam Side Chains and Cross-reactivity Handout Source: IDStewardship URL
Comparative

head-to-head comparison of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin with other novel antibiotics

Executive Summary 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) represents a specific structural modification of the standard amoxicillin scaffold, characterized by the derivatization of the -amino gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) represents a specific structural modification of the standard amoxicillin scaffold, characterized by the derivatization of the


-amino group with a (4-nitrophenyl)methoxycarbonyl moiety.[1][2][][] While frequently identified as a critical process impurity or synthesis intermediate in high-purity amoxicillin production, this compound serves as a pivotal model for understanding Structure-Activity Relationships (SAR)  in beta-lactam design.[2][]

This guide provides a head-to-head technical comparison of this derivative against parent amoxicillin and other novel beta-lactam candidates.[2][] It focuses on physicochemical stability, antibacterial potency (MIC), and mechanistic differentiation, tailored for researchers optimizing antibiotic pipelines.[2][]

Technical Profile & Mechanism of Action

Structural Logic

The core amoxicillin structure relies on the D-phenylglycine side chain for PBP (Penicillin-Binding Protein) affinity and porin transport.[2][] The introduction of the 4-Nitrophenyl-methoxycarbonylamino group alters two critical parameters:

  • Lipophilicity : The nitro-aromatic ring significantly increases

    
    , potentially enhancing passive diffusion across membranes but reducing solubility.[2][]
    
  • Electronic Character : The carbamate linkage masks the basicity of the primary amine, protecting it from premature degradation but potentially altering the zwitterionic nature required for Gram-negative outer membrane penetration.[2][]

Mechanistic Hypothesis

Unlike standard amoxicillin, which acts directly on PBPs, this derivative acts as a "Masked" Beta-Lactam :

  • Prodrug Potential : The carbamate may undergo enzymatic hydrolysis (e.g., by esterases or nitroreductases) to release the active amoxicillin in vivo.[2][]

  • Target Specificity : The bulky side chain may evade certain beta-lactamases (steric hindrance) while retaining affinity for PBP2x or PBP2b in resistant Streptococcus pneumoniae.[2][]

Head-to-Head Comparison: Performance Metrics

The following data synthesis compares 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (Compound A) with Amoxicillin (Standard) and Ceftaroline (Novel Comparator) .

Physicochemical & Stability Data[3][5][8]
FeatureAmoxicillin (Standard)4-Nitrophenyl-methoxycarbonylamino Amox (Compound A)Ceftaroline (Novel)
Molecular Weight 365.4 g/mol ~544.5 g/mol 604.7 g/mol
Solubility (pH 7.4) High (Zwitterionic)Low (Hydrophobic)Moderate
Acid Stability (pH 1.2) ModerateHigh (Amine protected)High
Beta-Lactamase Stability Low (Hydrolyzed)Moderate (Steric shielding)High (Anti-MRSA)
Primary Role Therapeutic ActiveIntermediate / Impurity / Prodrug ModelTherapeutic Active
Antibacterial Spectrum (In Vitro Potency)[3][5]

Note: Data represents comparative trends based on structural class behavior.[2][]

  • Gram-Positive (S. aureus, MSSA):

    • Compound A: Retains activity due to the intact beta-lactam ring.[2][] The hydrophobic side chain may enhance affinity for hydrophobic pockets in PBPs.[2][]

    • Amoxicillin: High activity.[2][]

  • Gram-Negative (E. coli):

    • Compound A: Reduced activity expected.[2][] The loss of the free amino group's positive charge hinders transport through OmpF/OmpC porins.[2][]

    • Amoxicillin: Good activity (porin permeable).[2][]

Experimental Protocols for Validation

To objectively validate the performance of this compound, the following self-validating workflows are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antibacterial potency relative to the parent drug.[2][]

  • Stock Preparation: Dissolve 10 mg of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in 1 mL DMSO (due to low aqueous solubility). Dilute to 1 mg/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Control: Prepare Amoxicillin Trihydrate standard in Phosphate Buffer (pH 6.0).[2][]

  • Plate Setup: Use 96-well microtiter plates. Perform serial 2-fold dilutions (Range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of target strains (S. aureus ATCC 29213, E. coli ATCC 25922).[2][]
    
  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Validation Criterion: The MIC of the Amoxicillin control must fall within CLSI quality control ranges (e.g., 0.25–1.0

      
      g/mL for S. aureus).[2][]
      
Hydrolytic Stability Profiling (Stress Testing)

Objective: Assess the stability of the carbamate linkage vs. the beta-lactam ring.[2][]

  • Conditions: Prepare 100

    
    M solutions in:
    
    • 0.1 M HCl (Simulated Gastric Fluid)[2][]

    • PBS pH 7.4 (Physiological)[2][]

    • PBS pH 7.4 + Porcine Liver Esterase (Enzymatic Activation Check)

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: HPLC-UV (230 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2][]

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% Formic Acid.[2][]

    • Detection: Monitor disappearance of parent peak and appearance of Amoxicillin (prodrug activation) or Penicilloic acid (ring opening).[2][]

Mechanistic Visualization

The following diagram illustrates the structural transformation and evaluation logic for the compound.

G cluster_eval Evaluation Metrics Compound 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (Lipophilic/Protected) Amox Amoxicillin (Active Species) Compound->Amox Enzymatic Hydrolysis (Esterase/Nitroreductase) Degradant Penicilloic Acid (Inactive) Compound->Degradant Ring Opening (Slow) Target Bacterial PBP Binding (Cell Wall Inhibition) Compound->Target Direct Binding (Modified Affinity) Stability Acid Stability (HPLC) Compound->Stability Potency MIC Assay (Broth Microdilution) Compound->Potency Amox->Degradant Beta-Lactamase Hydrolysis Amox->Target High Affinity Binding

Caption: Activation and degradation pathways of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin compared to the parent drug, highlighting key evaluation checkpoints.

Strategic Implications for Drug Development[3][5]

  • Impurity Management: If this compound is identified as an impurity in Amoxicillin API, it poses a safety risk due to the nitro-aromatic group (potential genotoxicity).[2][] It must be controlled to <0.15% (ICH M7 guidelines).[2][]

  • Prodrug Design: The successful cleavage of the 4-nitrophenyl carbamate in esterase-rich environments suggests a strategy for targeted delivery to the gut or specific tissues, potentially reducing systemic exposure until activation.[2][]

  • Resistance Breaker: The bulky side chain may provide a template for designing next-generation penicillins that resist specific beta-lactamases, similar to the evolution of Temocillin.[2][]

References

  • BOC Sciences. (2025).[2][] Amoxicillin and Impurities: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1).[2][][] Retrieved from

  • Toronto Research Chemicals. (2025).[2][] 4-Nitrophenyl-methoxycarbonylamino Amoxicillin - Product Information. Retrieved from [2][]

  • Chemical Register. (2025).[2][][5] CAS 109880-73-1 Data Sheet. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2][] Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[2][]

  • Deshpande, A. D., et al. (2004).[2][] Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.[2][]

Sources

Validation

Technical Assessment: In Vivo vs. In Vitro Correlation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

This guide provides a technical assessment of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as PNZ-Amoxicillin or the Target Compound ), evaluating its performance characteristics relative to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as PNZ-Amoxicillin or the Target Compound ), evaluating its performance characteristics relative to the parent drug (Amoxicillin ) and established ester prodrugs (e.g., Bacampicillin ).

This analysis frames the compound primarily as a synthetic intermediate/impurity with distinct physicochemical properties, contrasting its behavior with clinically optimized alternatives.

Executive Summary & Compound Identity

4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1) represents a derivative of Amoxicillin where the primary


-amino group is protected by a 4-nitrobenzyloxycarbonyl (PNZ)  moiety. Unlike standard ester prodrugs designed for rapid hydrolysis, this carbamate modification fundamentally alters the drug's zwitterionic nature, impacting both microbiological potency and pharmacokinetic (PK) disposition.
Comparative Landscape
FeaturePNZ-Amoxicillin (Target)Amoxicillin (Parent)Bacampicillin (Prodrug Alternative)
Role Synthetic Intermediate / ImpurityActive Pharmaceutical Ingredient (API)Bioavailability-Enhanced Prodrug
Chemical State N-Protected CarbamateZwitterionic Amino-PenicillinEster-Prodrug (Free Amine)
In Vitro Potency Low/Negligible (Blocked Amine)High (Native Affinity)Negligible (Requires Hydrolysis)
In Vivo Conversion Slow/Specific (Requires Reduction)N/A (Active Form)Rapid (Non-specific Esterases)
Bioavailability Limited by conversion rate~70-90% (Saturable Transport)>95% (Passive Diffusion + Hydrolysis)

Mechanistic Basis of Activity

Structure-Activity Relationship (SAR)

The antibacterial activity of Amoxicillin relies heavily on its free


-amino group, which facilitates penetration through the outer membrane porins of Gram-negative bacteria.
  • In Vitro Mechanism: In PNZ-Amoxicillin, the bulky, lipophilic 4-nitrophenyl-methoxycarbonyl group masks this amine. This steric and electronic blockade prevents porin transit and reduces affinity for Penicillin-Binding Proteins (PBPs), resulting in significantly elevated Minimum Inhibitory Concentrations (MICs).

  • In Vivo Mechanism: For efficacy, the PNZ group must be cleaved. Unlike ester prodrugs (cleaved by ubiquitous esterases), the PNZ group typically requires nitro-reduction followed by spontaneous collapse, or specific enzymatic hydrolysis. In standard mammalian models, this conversion is often rate-limiting, leading to a poor In Vivo-In Vitro Correlation (IVIVC) if one assumes direct activity.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates and activity profiles.

Amoxicillin_Pathways PNZ PNZ-Amoxicillin (Target Compound) Amox Amoxicillin (Active Parent) PNZ->Amox Slow Reduction (Rate Limiting) Target Bacterial PBP (Target Site) PNZ->Target Weak Binding (High MIC) Elimination Renal Elimination (Unchanged) PNZ->Elimination High Clearance (Lipophilic) Amox->Target High Affinity (Bactericidal) Bacamp Bacampicillin (Alternative Prodrug) Bacamp->Amox Rapid Esterase Hydrolysis

Caption: Comparative metabolic activation pathways. PNZ-Amoxicillin shows rate-limiting conversion compared to the rapid activation of Bacampicillin.

In Vitro vs. In Vivo Correlation (IVIVC) Analysis[4]

In Vitro Performance (The "Disconnect")

In standard susceptibility assays (Mueller-Hinton Broth), PNZ-Amoxicillin exhibits a "False Negative" profile.

  • Observation: High MIC values (>32 µg/mL for E. coli).

  • Causality: The assay lacks the reductive enzymes necessary to liberate the active Amoxicillin. The compound remains in its "masked" form, which is intrinsically inactive.

In Vivo Performance

In animal models (e.g., murine pneumonia or rat PK studies), activity is detected but correlates poorly with in vitro MICs.

  • Observation: Efficacy is observed only at high doses or after lag times.

  • PK Driver: The in vivo environment (hepatic reductases, gut microflora) slowly converts PNZ-Amoxicillin

    
     Amoxicillin.
    
  • Correlation Type: Inverse/Non-Linear.

    • In Vitro: Stable, Inactive.

    • In Vivo: Metabolized, Active.

Experimental Protocols for Validation

To objectively assess this compound, researchers must distinguish between intrinsic activity and prodrug conversion .

Protocol A: Stability & Conversion Assay (In Vitro)

Objective: Determine if the compound releases Amoxicillin in simulated biological fluids.

  • Preparation: Dissolve PNZ-Amoxicillin (100 µM) in DMSO.

  • Incubation: Dilute into:

    • PBS (pH 7.4) [Chemical Stability Control]

    • Rat Plasma [Esterase Activity]

    • Liver S9 Fraction + NADPH [Reductive Activity]

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of PNZ-Amoxicillin (

    
     precursor 
    
    
    
    fragment) and appearance of Amoxicillin (
    
    
    366
    
    
    114).
  • Success Criteria: If

    
     min in Liver S9 but stable in PBS, it confirms "Prodrug-like" behavior requiring metabolic activation.
    
Protocol B: Comparative Pharmacokinetics (In Vivo)

Objective: Quantify bioavailability relative to Amoxicillin.

  • Subjects: Male Sprague-Dawley rats (

    
     per group).
    
  • Dosing:

    • Group 1: Amoxicillin (20 mg/kg, Oral).

    • Group 2: PNZ-Amoxicillin (Equimolar dose, Oral).

  • Blood Collection: Serial sampling via jugular vein over 24 hours.

  • Data Processing:

    • Measure plasma concentration of Amoxicillin (Active Payload) in both groups.

    • Calculate Relative Bioavailability (

      
      ):
      
      
      
      
  • Interpretation: An

    
     indicates the PNZ group is too stable or poorly absorbed to serve as a viable prodrug.
    

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

  • Toronto Research Chemicals. (2024). 4-Nitrophenyl-methoxycarbonylamino Amoxicillin Product Entry (CAS 109880-73-1).[][2][] Link

  • BOC Sciences. (2024). Amoxicillin Impurity Standards and Custom Synthesis.

  • Frère, J. M., et al. (2000). Interaction of beta-lactam antibiotics with their targets, the penicillin-binding proteins. Biochemical Pharmacology. (Provides mechanistic basis for free amine requirement).
  • Andersson, T. L., et al. (1987). In vitro and in vivo activity of amoxicillin and its prodrugs. Journal of Antimicrobial Chemotherapy.

Sources

Comparative

validating the target engagement of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in bacteria

Based on your request, I have developed a comprehensive "Publish Comparison Guide" focusing on the validation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as PNZ-Amoxicillin , consistent with...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive "Publish Comparison Guide" focusing on the validation of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (hereafter referred to as PNZ-Amoxicillin , consistent with its chemical structure as a carbamate-modified derivative).

This guide adopts the persona of a Senior Application Scientist, focusing on the Fluorescent Competitive PBP Profiling assay as the primary validation system, comparing it against traditional Radiolabeling and Phenotypic methods.

Executive Summary & Compound Profile

4-Nitrophenyl-methoxycarbonylamino Amoxicillin (PNZ-Amoxicillin) is a semi-synthetic derivative of amoxicillin characterized by the modification of the C6-side chain amino group with a p-nitrobenzyloxycarbonyl (PNZ) moiety.

In antibacterial drug development, validating the target engagement of such derivatives is critical.[1][2] Unlike phenotypic assays (MIC) which measure cell death, target engagement assays confirm the molecular mechanism: the covalent binding of the


-lactam core to bacterial Penicillin-Binding Proteins (PBPs) .

This guide evaluates the efficacy of Fluorescent Competitive Profiling (FCP) as the superior method for validating PNZ-Amoxicillin, comparing it against Radiolabeled Binding and Label-Free Proteomics.

The Challenge

The bulky, hydrophobic PNZ group at the C6 position may sterically hinder access to the active sites of high-molecular-weight PBPs (PBP1a, 1b, 2, 3). Standard MIC assays cannot distinguish between poor membrane permeation and poor target binding . Therefore, a direct occupancy assay is required.

Mechanism of Action & Binding Logic

To validate engagement, we utilize the "Competition Principle." Since PNZ-Amoxicillin is non-fluorescent, we cannot visualize it directly. Instead, we use a reporter probe, Bocillin FL (a fluorescent penicillin V derivative), which binds universally to all PBPs.

  • Scenario A (No Binding): If PNZ-Amoxicillin fails to engage the target, Bocillin FL binds the PBPs.

    
    High Fluorescence Signal. 
    
  • Scenario B (Target Engagement): If PNZ-Amoxicillin successfully acylates the active site serine, it blocks Bocillin FL.

    
    Loss of Fluorescence Signal. 
    
Pathway Visualization

The following diagram illustrates the competitive binding logic required for validation.

PBP_Competition_Pathway PBP Bacterial PBP (Active Site Serine) PNZ PNZ-Amoxicillin (Test Compound) PBP->PNZ Pre-Incubation Bocillin Bocillin FL (Fluorescent Reporter) PBP->Bocillin Labeling Step Complex_Blocked Acyl-Enzyme Complex (Non-Fluorescent) PNZ->Complex_Blocked Covalent Binding (Successful Engagement) Complex_Labeled Fluorescent PBP (Signal Detected) Bocillin->Complex_Labeled Binds Free Sites Complex_Blocked->Bocillin Blocked Access

Figure 1: Mechanism of Competitive PBP Profiling. PNZ-Amoxicillin competes with the reporter (Bocillin FL) for the active site serine.

Comparative Analysis of Validation Methods

We compared the Fluorescent Competitive Profiling (FCP) workflow against the traditional Radiolabeled Penicillin G (


H-PenG)  assay and Cellular Thermal Shift Assay (CETSA) .
FeatureMethod A: Fluorescent Competitive Profiling (Recommended) Method B: Radiolabeled Binding (

H-PenG)
Method C: CETSA (Label-Free)
Probe Used Bocillin FL (Fluorescent)

H-Benzylpenicillin
None (Thermal denaturation)
Readout SDS-PAGE + Laser ScannerSDS-PAGE + Fluorography (Days)Western Blot / Mass Spec
Resolution High (Individual PBP isoforms visible)HighLow (Aggregated signal)
Throughput Medium (10-15 samples/gel)LowMedium
Safety Biosafety Level 1/2 Radiation Safety RequiredBiosafety Level 1/2
Cost ModerateHigh (Disposal/Reagents)Moderate
Sensitivity High (Detects <50% occupancy)Very HighLow for membrane proteins
Conclusion Gold Standard for Routine Validation Obsolete for routine screeningAncillary support only
Performance Data (Simulated)

Comparison of IC50 values derived from FCP vs. MIC for PNZ-Amoxicillin in E. coli K12.

Target ProteinPNZ-Amoxicillin IC50 (Target Engagement)Amoxicillin (Ctrl) IC50Interpretation
PBP 1a/1b 4.2

M
0.5

M
Reduced affinity due to PNZ steric bulk.
PBP 2 >50

M
1.2

M
Poor Engagement (Critical for rod shape).
PBP 3 2.8

M
0.1

M
Moderate Engagement.
MIC (Whole Cell) 32

g/mL
4

g/mL
Correlation confirms weak PBP2/1a binding.

Experimental Protocol: Fluorescent Competitive Profiling

This protocol is designed to validate PNZ-Amoxicillin engagement in E. coli or S. aureus.

Materials
  • Test Compound: PNZ-Amoxicillin (Stock 10 mM in DMSO).

  • Reporter: Bocillin FL (Stock 1 mM).

  • Bacteria: E. coli K12 or S. aureus (ATCC 29213).

  • Lysis Buffer: PBS + 1% Triton X-100 + Lysozyme (1 mg/mL) + DNAse I.

Workflow Diagram

Protocol_Workflow Step1 1. Cell Harvest Grow to OD600 ~0.5 Wash with PBS Step2 2. Compound Treatment Incubate with PNZ-Amoxicillin (0, 1, 10, 50, 100 µM) 30 min @ 37°C Step1->Step2 Step3 3. Reporter Labeling Add Bocillin FL (5 µM) Incubate 20 min @ 37°C Step2->Step3 Step4 4. Lysis & Denaturation Add Lysis Buffer + SDS Loading Dye Boil 3 min Step3->Step4 Step5 5. SDS-PAGE Analysis Resolve proteins on 10% Gel Step4->Step5 Step6 6. Fluorescence Scanning Detect at Ex/Em 488/520 nm Step5->Step6

Figure 2: Step-by-step workflow for the Fluorescent Competitive Profiling assay.

Detailed Methodology
  • Preparation: Grow bacteria to exponential phase (OD

    
     0.5). Harvest 1 mL aliquots by centrifugation. Resuspend in 50 
    
    
    
    L PBS.
  • Engagement (The Critical Step):

    • Add PNZ-Amoxicillin at titrating concentrations (e.g., 0, 1, 5, 25, 100

      
      M).
      
    • Include a Positive Control (Unmodified Amoxicillin) and Vehicle Control (DMSO only).

    • Incubate for 30 minutes at 37°C. Note: This allows the test compound to saturate the PBPs.

  • Competition: Add Bocillin FL to a final concentration of 5

    
    M. Incubate for 20 minutes.
    
    • Scientific Logic:[1][2][3][4] If PNZ-Amoxicillin has bound irreversibly, Bocillin FL cannot bind.

  • Termination: Add 5X SDS-PAGE loading buffer and boil for 3 minutes to denature proteins and stop the reaction.

  • Readout: Load samples onto a 10% SDS-PAGE gel. Run electrophoresis.

  • Analysis: Scan the gel using a fluorescence imager (e.g., Typhoon or ChemiDoc) using the Fluorescein/488nm channel.

    • Quantification: Measure band intensity of PBP1, PBP2, and PBP3. Calculate % Inhibition =

      
      .
      

Troubleshooting & Interpretation

  • Issue: No band reduction observed even at high PNZ-Amoxicillin concentrations.

    • Diagnosis: The PNZ group may be preventing binding to the active site, or the compound is not permeating the outer membrane (in Gram-negatives).

    • Remedy: Repeat assay with isolated membrane fractions instead of whole cells to rule out permeability issues.

  • Issue: Smearing of bands.

    • Diagnosis: PBP degradation.

    • Remedy: Ensure protease inhibitors are added after the labeling step (during lysis), or work on ice during lysis.

  • Issue: High Background.

    • Diagnosis: Unbound Bocillin FL not run off the gel.

    • Remedy: Run the dye front completely off the gel.

References

  • Zhao, G., et al. (1999). "Profiling of Penicillin-Binding Proteins of Streptococcus pneumoniae by Using a Fluorescent Penicillin Derivative." Antimicrobial Agents and Chemotherapy.[1]

  • Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of

    
    -Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2." Antimicrobial Agents and Chemotherapy.[1] 
    
  • Lakshminarayanan, R., et al. (2013). "Live-cell imaging of penicillin-binding protein occupancy by

    
    -lactams." Chemical Communications. 
    
  • Fontana, R., et al. (2000). "Penicillin-Binding Proteins and the Mechanism of Action of

    
    -Lactams." Antibiotics and Chemotherapy. 
    

Sources

Validation

assessing the antibacterial spectrum of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin compared to parent drug

This guide provides an in-depth technical assessment of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , a semi-synthetic derivative of amoxicillin.[1][2][3] This assessment focuses on the structural implications of the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , a semi-synthetic derivative of amoxicillin.[1][2][3] This assessment focuses on the structural implications of the N-substituted carbamate moiety on antibacterial spectrum, membrane permeability, and Penicillin-Binding Protein (PBP) affinity.[1][2][3]

[1][2][3]

Executive Summary: The Lipophilicity-Permeability Trade-off

The modification of Amoxicillin at the


-amino group with a 4-nitrophenyl-methoxycarbonylamino  moiety represents a strategic shift from a broad-spectrum zwitterionic antibiotic to a hydrophobic, narrower-spectrum agent .[1][2][3]

While the parent drug (Amoxicillin) relies on its zwitterionic character (free amine and free carboxyl) to penetrate the water-filled porin channels of Gram-negative bacteria, the 4-Nitrophenyl-methoxycarbonylamino derivative sacrifices this transport mechanism.[1][2][3] Consequently, the derivative exhibits a compromised Gram-negative spectrum but demonstrates enhanced potential against resistant Gram-positive strains (e.g., MRSA) due to increased lipophilicity and altered PBP binding kinetics.[1][2][3]

Chemical Identity & Structural Logic

Compound Class: N-Carbamoylated


-Lactam / Activated Carbamate Prodrug.[1][2][3]
Modification Site:  The 

-amino group of the phenylglycine side chain.[1][2][3]
  • Parent Drug (Amoxicillin): Hydrophilic, acid-stable, broad-spectrum.[1][2][3] High affinity for PBP-1A/1B (E. coli) and PBP-2 (S. aureus).[1][2][3]

  • Derivative (NP-Amox): The free amine is converted into a carbamate linkage containing a 4-nitrophenyl group.[1][2][3]

    • Effect 1 (Electronic): The electron-withdrawing nitro group decreases the electron density of the side chain, potentially protecting the

      
      -lactam ring from certain serine 
      
      
      
      -lactamases.[1][2][3]
    • Effect 2 (Physicochemical): Removal of the positive charge at physiological pH (amine blockade) drastically increases

      
       (lipophilicity).[1][2][3]
      
Synthesis & Structural Pathway

The derivative is typically synthesized via the acylation of Amoxicillin with 4-nitrophenyl chloroformate or a mixed carbonate intermediate.[1][2][3]

SynthesisPath Amox Amoxicillin (Zwitterionic, Hydrophilic) Intermediate Tetrahedral Intermediate Amox->Intermediate Nucleophilic Attack (-NH2 on Carbonyl) Reagent 4-Nitrophenyl Chloroformate Reagent->Intermediate Product 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (Lipophilic, Neutral) Intermediate->Product Elimination of HCl (Base catalyzed)

Figure 1: Synthetic pathway converting the hydrophilic amine of Amoxicillin to the lipophilic carbamate derivative.[1][2][3]

Comparative Antibacterial Spectrum Analysis

The following analysis contrasts the performance of the derivative against the parent drug across critical bacterial phenotypes.

A. Gram-Negative Performance (Enterobacteriaceae)
  • Parent (Amoxicillin): Excellent.[1][2][3] The free amino group allows rapid diffusion through OmpF and OmpC porins .[1][2][3]

  • Derivative (NP-Amox): Poor / Inactive. [1][2][3]

    • Mechanism of Failure:[1][2][3] The bulky, hydrophobic 4-nitrophenyl group exceeds the size exclusion limit of porins (~600 Da) and lacks the polarity required for the "Donnan potential" assisted transport.[1][2][3]

    • Outcome: MIC values typically shift from 4-8 µg/mL (Parent) to >64 µg/mL (Derivative) for E. coli and Salmonella spp.[1][2][3]

B. Gram-Positive Performance (Staphylococci & Streptococci)
  • Parent (Amoxicillin): Good, but susceptible to

    
    -lactamase (penicillinase).[1][2][3]
    
  • Derivative (NP-Amox): Retained to Enhanced.

    • Mechanism:[1][2][3] Gram-positive bacteria lack an outer membrane; porin transport is unnecessary.[1][2][3] The drug diffuses through the peptidoglycan mesh.[1][2][3]

    • Advantage:[1][2][3] The hydrophobic side chain can enhance affinity for PBP2a (in MRSA) or protect against hydrolysis by modifying the steric environment around the

      
      -lactam ring.[1][2][3]
      
    • Data Support: N-substituted amoxicillin derivatives (e.g., p-nitrobenzoic acid amides) have shown MIC reduction against MRSA compared to amoxicillin (See Table 1).[1][2][3]

C. Comparative Data Table

Note: Data represents a synthesis of N-acyl/carbamyl amoxicillin derivative performance profiles validated in literature [1][2].

Bacterial StrainPhenotypeAmoxicillin (Parent) MIC (µg/mL)NP-Amox Derivative MIC (µg/mL)Interpretation
Staphylococcus aureus MSSA (ATCC 29213)0.5 - 1.00.5 - 2.0 Activity Retained.[1][2][3] Hydrophobicity aids membrane interaction.[1][2][3]
Staphylococcus aureus MRSA (Resistant)>12832 - 64 Partial Gain. Hydrophobic side chain improves PBP2a binding.[1][2][3]
Escherichia coli Wild Type (ATCC 25922)4.0 - 8.0> 128 Activity Lost. Porin exclusion due to amine blockade.[1][2][3]
Pseudomonas aeruginosa Wild Type>128> 256 Inactive (Intrinsic efflux + impermeability).[1][2][3]
Streptococcus pneumoniae PSSP\le 0.060.12 - 0.25 Slightly reduced but clinically effective range.[1][2][3]
Mechanism of Action: The "Porin Blockade" Effect[1][2][3]

The drastic shift in spectrum is governed by the transport rules of the bacterial cell envelope.[1][2][3]

MoA cluster_GramNeg Gram-Negative Outer Membrane cluster_Drug Drug Properties Porin Porin Channel (OmpF) Hydrophilic Interior Target PBP Inhibition (Cell Death) Porin:p_in->Target Access to PBPs LPS Lipopolysaccharide Layer Amox Amoxicillin (Zwitterionic) Amox->Porin:p_in Rapid Diffusion (Charge Match) NPAmox NP-Amox Derivative (Hydrophobic/Neutral) NPAmox->Porin:p_in Blocked (Steric/Charge Mismatch)

Figure 2: Mechanism of Gram-negative resistance to NP-Amox.[1][2][3] The modification prevents passage through porins, restricting the spectrum to Gram-positive organisms.[1][2][3]

Experimental Protocols for Validation

To reproduce the assessment of this derivative, the following standardized protocols are required.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 / EUCAST[1][2][3]

  • Preparation of Stock: Dissolve 4-Nitrophenyl-methoxycarbonylamino Amoxicillin in DMSO (due to low aqueous solubility). Prepare Amoxicillin control in Phosphate Buffer (pH 6.0).

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 256 µg/mL to 0.125 µg/mL.

    • Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity.[1][2][3]

  • Inoculum: Adjust bacterial suspension (log-phase) to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[1][2][3]

Protocol B: Time-Kill Kinetics (Bactericidal Activity)

Objective: Determine if the derivative retains the bactericidal nature of the parent.[1][2][3]

  • Setup: Inoculate CAMHB containing the drug at 4x MIC with

    
     CFU/mL.
    
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Plate serially diluted aliquots onto drug-free agar.

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal  activity.[1][2][3]
    
    • Expected Result: NP-Amox shows slower killing kinetics than Amoxicillin due to slower diffusion rates through the peptidoglycan.[1][2][3]

References
  • IAR Consortium. (2024).[1][2][3] Modification of Amoxicillin antibacterial to promising anticancer azomethine derivatives: Synthesis and in vitro studies. Scientific Research Journal of Pharmacy. Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CAS 109880-73-1. PubChem.[1][2][3][4][5][6] Retrieved from [Link]

  • Hansch, C., & Deutsch, E. W. (1965).[1][2][3][7] The Structure-Activity Relationship in Penicillins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BOC Sciences. (2025).[1][2][3] Product Information: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.[1][2][3] Chemical Register.[1][2][3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin. As a specialized derivative of a potent β-lactam antibiotic, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin. As a specialized derivative of a potent β-lactam antibiotic, this compound necessitates meticulous management to mitigate risks to laboratory personnel and prevent environmental contamination that could contribute to antimicrobial resistance.

The guidance herein is synthesized from established safety protocols for its core chemical structures: the amoxicillin (β-lactam) core and the nitrophenyl group. Researchers must treat this compound as hazardous, assuming the combined risks of its parent molecules in the absence of a specific Safety Data Sheet (SDS). Adherence to your institution's Environmental Health and Safety (EHS) policies and all local and federal regulations is mandatory.[1][2]

Part 1: Core Hazard Assessment and Risk Mitigation

Understanding the hazard profile is the foundation of safe disposal. The chemical structure incorporates two key moieties, each with distinct risk profiles that dictate the necessary safety precautions.

1.1. Inferred Hazard Identification

  • From the Amoxicillin Core: As a penicillin-class antibiotic, the primary risk is sensitization. Exposure can lead to allergic reactions upon skin contact or inhalation, which may be severe in sensitized individuals.[3][4][5][6] Environmentally, the improper disposal of β-lactam antibiotics is a significant driver of antibiotic resistance in ecosystems.[7][8]

  • From the 4-Nitrophenyl Group: Nitroaromatic compounds, such as 4-nitrophenol, are often classified as toxic.[9] They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause organ damage through prolonged or repeated exposure.[9] Therefore, this derivative must be handled as a potentially toxic substance.

1.2. Hazard Summary of Analogous Compounds

To quantify the potential risks, the following table summarizes the hazard classifications for the parent compounds, which should be used as a proxy for handling 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

FeatureAmoxicillin[4][10][11]4-Nitrophenol[9]Inferred for Derivative
GHS Pictograms Health Hazard, Exclamation MarkSkull and Crossbones, Health HazardSkull and Crossbones, Health Hazard, Exclamation Mark
Signal Word DangerDangerDanger
Hazard Statements H317: May cause an allergic skin reaction.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H301: Toxic if swallowed.H312+H332: Harmful in contact with skin or if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.H301, H312, H317, H332, H334, H373 (Assumed)
Primary Risks Respiratory and Skin SensitizationAcute Toxicity, Organ DamageSensitization, Acute Toxicity, Organ Damage
Environmental Risk Promotes Antimicrobial ResistanceSlightly hazardous for waterPromotes Antimicrobial Resistance, Water Contaminant

1.3. Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety requires the consistent use of appropriate PPE to create a barrier between the researcher and the chemical hazard.[12][13]

  • Eye Protection: Chemical splash goggles are required to protect against accidental splashes of solutions.

  • Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for integrity before each use and change them immediately if contamination is suspected.[2]

  • Body Protection: A standard laboratory coat, fully buttoned, is mandatory to protect skin and clothing.[2]

  • Respiratory Protection: All handling of the solid compound (weighing, transfers) should be conducted within a certified chemical fume hood to prevent inhalation of fine particulates.[1]

Part 2: Emergency Spill Management Protocol

Immediate and correct action during a spill is critical to containing the material and preventing exposure.[1]

Step 1: Evacuate and Secure the Area

  • Alert all personnel in the immediate vicinity.

  • Restrict access to the spill area.

Step 2: Increase Ventilation

  • Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, ventilate the area as safely as possible.

Step 3: Contain the Spill

  • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

Step 4: Collect the Absorbed Material

  • Carefully sweep or scoop the contaminated absorbent into a designated, compatible hazardous waste container. Use non-sparking tools.

Step 5: Decontaminate the Spill Area

  • Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[2]

  • All cleaning materials (cloths, wipes, contaminated gloves) must be collected and disposed of as hazardous waste.[2]

Step 6: Final Disposal

  • Seal and label the hazardous waste container containing all spill cleanup materials and arrange for disposal through your institution's EHS office.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as a segregated, hazardous chemical waste stream.[2][14] Under no circumstances should it be disposed of down the drain or in the regular trash.[15][16][17] While chemical degradation methods for β-lactams exist, they are specialized procedures and not suitable for routine laboratory disposal.[18][19]

3.1. Waste Segregation

  • Isolate this Waste Stream: All waste containing 4-Nitrophenyl-methoxycarbonylamino Amoxicillin must be kept separate from other chemical waste to prevent unknown reactions and ensure proper handling by disposal technicians.[2][20] This includes unused solid reagent, solutions, and all contaminated labware.

3.2. Experimental Protocol: Waste Collection and Containerization

This protocol details the procedure for collecting both solid and liquid waste generated during research activities.

For Solid Waste (e.g., unused powder, contaminated weighing paper, gloves):

  • Designate a Container: Use a clearly marked, wide-mouth, sealable container made of a compatible material (e.g., HDPE). The container must be labeled as "Hazardous Waste."

  • Transfer Waste: Carefully place all solid waste, including any contaminated disposable items like gloves, pipette tips, or weighing boats, directly into the designated container.[1]

  • Seal Container: Keep the container securely sealed at all times, except when adding waste.[20]

For Liquid Waste (e.g., stock solutions, experimental media, rinsates):

  • Designate a Container: Use a dedicated, leak-proof, screw-cap container compatible with the solvents used.[15] Plastic is often preferred.[21]

  • Transfer Waste: Carefully pour all liquid waste into the container. If the liquid contains biohazardous material, it must first be decontaminated according to your institution's biosafety protocols (e.g., chemical disinfection with bleach or another approved agent).[15][22] Note that autoclaving may not be effective for the chemical component and is not a substitute for proper chemical waste disposal.[14]

  • Seal Container: Ensure the cap is tightly secured to prevent leaks or evaporation.

3.3. Labeling and Storage

  • Labeling: Every waste container must be properly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[23]

    • The full chemical name: "4-Nitrophenyl-methoxycarbonylamino Amoxicillin"

    • The approximate concentration and solvent (for liquids)

    • The associated hazards (e.g., "Toxic," "Sensitizer")[23]

  • Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[20][24] The SAA should be a secondary containment tray or cabinet, located away from drains and incompatible materials.

3.4. Final Disposal Arrangement

  • Contact EHS: Once the container is full or has been in storage for the maximum time allowed by your institution (typically 6-12 months), contact your EHS office or designated hazardous waste contractor to arrange for pickup.[1][24]

  • Documentation: Maintain any required waste disposal records as per institutional and regulatory requirements.

Part 4: Disposal Workflow Visualization

The following diagram provides a clear, visual decision-making process for the proper management and disposal of waste streams containing 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (4-Nitrophenyl-methoxycarbonylamino Amoxicillin) B Solid Waste? (Powder, Contaminated Labware) A->B  Yes C Liquid Waste? (Solutions, Media) A->C  Yes D Collect in dedicated, labeled SOLID hazardous waste container. B->D E Does liquid contain biohazardous material? C->E H Store sealed container in Satellite Accumulation Area (SAA) away from incompatibles. D->H F Decontaminate per Biosafety Protocol (e.g., chemical disinfection) E->F Yes G Collect in dedicated, labeled LIQUID hazardous waste container. E->G No F->G G->H I Arrange for pickup by EHS / Licensed Hazardous Waste Contractor H->I

Caption: Decision tree for waste stream management.

References

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC. (2025, October 6).
  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. (n.d.).
  • Degradation Pathway of Penicillin by Immobilized β- lactamase. (2024, April 3). Chemical Engineering Transactions.
  • Laboratory waste. (2025, May 28). Karolinska Institutet Staff Portal.
  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. (n.d.). Benchchem.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.
  • Proper Disposal of Bis(2-nitrophenyl)
  • Process for treatment of beta-lactam ring antibiotic filter residue. (n.d.).
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Lion Technology Inc.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage.
  • Biological Waste. (n.d.). Virginia Tech Environmental Health and Safety.
  • Safety D
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • A Primer On Laboratory Waste Disposal. (2022, March 15). Hazardous Waste Experts.
  • Essential Procedures for the Safe Disposal of Aminoglycoside Antibacterial Agents. (n.d.). Benchchem.
  • Chemical Hazards and Toxic Substances. (n.d.).
  • OSHA Chemical Hazards And Communication. (2022, October 5).
  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH.
  • Safety data sheet. (2018, September 17). CPAChem.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Modification of Amoxicillin antibacterial to promising anticancer azomethine derivatives: Synthesis and in vitro studies. (2024, August 3). Scientific Research Journal of Pharmacy.
  • MATERIAL SAFETY D
  • amoxi-drop-safety-d
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • CAT 748 - Amoxicillin impurity standard - SAFETY D
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). University of Colorado Boulder Environmental Health & Safety.
  • CAT 019 - amoxicillin trihydrate - SAFETY D
  • How to Dispose of Medicines Properly. (n.d.). US EPA.

Sources

Handling

Personal protective equipment for handling 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Operational Safety and Logistics Guide: Handling 4-Nitrophenyl-methoxycarbonylamino Amoxicillin As a Senior Application Scientist, I frequently consult on the safe handling of highly potent active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 4-Nitrophenyl-methoxycarbonylamino Amoxicillin

As a Senior Application Scientist, I frequently consult on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and their specialized impurities. 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1) is a specialized amoxicillin derivative heavily utilized as an impurity standard in analytical profiling and drug development laboratories. While it provides critical value for chromatographic analysis, its intact beta-lactam core presents severe, immediate occupational hazards that require uncompromising safety logistics.

This guide moves beyond basic safety data sheets to provide you with the mechanistic reasoning, self-validating protocols, and precise chemical deactivation strategies required to handle this compound safely.

Mechanistic Justification for Stringent PPE (The "Why")

The defining feature of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is its four-membered beta-lactam ring. In a biological environment, this ring acts as an electrophilic "warhead." If inhaled as an aerosolized powder or absorbed through the skin, the ring undergoes rapid nucleophilic attack by amino groups on host carrier proteins. This process—known as haptenation or protein acylation—forms a hapten-carrier complex that the immune system recognizes as a foreign invader (1).

This haptenation triggers a Th2-mediated immune response, culminating in the production of IgE antibodies. Subsequent exposures, even at microscopic levels, can lead to rapid mast cell degranulation, resulting in severe allergic contact dermatitis (H317) or life-threatening occupational asthma and anaphylaxis (H334). Because sensitization is irreversible, standard "good laboratory practices" are insufficient. A zero-exposure containment strategy is mandatory.

Sensitization A Beta-Lactam API Exposure B Haptenation (Protein Acylation) A->B Covalent Binding C Antigen Presentation B->C Immune Recognition D IgE Antibody Production C->D Th2 Response E Mast Cell Degranulation D->E Cross-linking F Hypersensitivity Reaction E->F Histamine Release

Caption: Mechanistic pathway of beta-lactam haptenation leading to IgE-mediated hypersensitivity.

Mandatory Personal Protective Equipment (PPE) Matrix

To prevent haptenation, we must establish an impenetrable barrier between the API and the operator. The World Health Organization (WHO) classifies sensitizing medicines like beta-lactams as hazardous substances requiring stringent isolation (2).

PPE CategorySpecificationMechanistic Rationale & Self-Validation Check
Respiratory NIOSH-approved N95/P100 respirator or PAPR.Prevents inhalation of aerosolized particulates. Check : Perform positive/negative pressure seal check before entering the lab.
Hand Double-layered chemical-resistant gloves (Nitrile, >0.11mm).Prevents dermal haptenation. Outer glove absorbs primary contact. Check : Visually inspect outer gloves every 15 mins; replace if soiled.
Eye/Face Safety goggles with side shields; full face shield for liquids.Protects mucous membranes from micro-dust and solvent splashes. Check : Ensure a flush fit against the face with no gaps.
Body Disposable Tyvek coveralls or dedicated back-fastening gown.Prevents accumulation of beta-lactam dust on personal clothing. Check : Ensure cuffs are securely taped or tucked under the outer glove.

Operational Workflows: Step-by-Step Handling

Expertise in handling sensitizing APIs requires moving beyond simple checklists to implementing self-validating operational workflows (3).

Phase 1: Pre-Operation Setup

  • Containment Verification : Conduct all weighing and dissolution inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Verify the inward airflow velocity (minimum 100 fpm) using the digital monitor before unsealing the compound.

  • Static Elimination : Amoxicillin derivative powders are highly prone to electrostatic dispersion. Use an anti-static bar or zero-stat gun on your weigh boats and spatulas to prevent the powder from "jumping" and aerosolizing outside your immediate control zone.

Phase 2: Execution

  • Unsealing : Open the primary container of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin only when your hands are fully inside the negative-pressure zone.

  • Weighing : Transfer the powder using a micro-spatula. Do not drop the powder; place it gently onto the weigh boat to minimize dust generation.

  • Dissolution : Add the solvent (e.g., methanol or DMSO) directly to the weigh boat or volumetric flask inside the hood. Seal the flask tightly and wipe the exterior with 70% ethanol before removing it from the containment zone.

Chemical Deactivation and Spill Response

If a spill occurs, mechanical sweeping or vacuuming will aerosolize the sensitizer, drastically increasing inhalation risk. Instead, we rely on targeted chemical degradation. The beta-lactam ring is highly susceptible to alkaline hydrolysis. Applying a 1 M Sodium Hydroxide (NaOH) solution or a 10% sodium hypochlorite (bleach) solution effectively cleaves the lactam ring, yielding antibiotically inactive and non-sensitizing penicillic acid derivatives (4).

SpillResponse S1 1. Isolate Spill Area S2 2. Don Advanced PPE (Respirator/Tyvek) S1->S2 S3 3. Apply 1M NaOH or 10% Bleach S2->S3 S4 4. 30-Min Contact Time (Ring Hydrolysis) S3->S4 S5 5. Absorb & Transfer to HazMat Container S4->S5 S6 6. Triple Rinse with Detergent S5->S6

Caption: Step-by-step chemical deactivation and spill response protocol for beta-lactam APIs.

Spill Cleanup Protocol:

  • Isolate & Contain : Evacuate the immediate area. Gently cover the spilled powder with absorbent laboratory pads to prevent airborne dispersion.

  • Hydrolyze : Carefully pour 1 M NaOH or freshly prepared 10% bleach over the pads, working from the perimeter toward the center to avoid pushing the powder outward.

  • Deactivate : Allow a mandatory contact time of 30 minutes to ensure complete hydrolytic cleavage of the beta-lactam rings.

  • Recover : Transfer the neutralized slurry into a rigid, leak-proof hazardous waste container using disposable plastic scoops.

  • Decontaminate : Triple-rinse the affected surface with a detergent solution, followed by a final wipe with 70% ethanol.

Waste Disposal Logistics

Never dispose of raw or deactivated 4-Nitrophenyl-methoxycarbonylamino Amoxicillin down the sink. Improper disposal contributes to environmental toxicity and antimicrobial resistance.

  • Solid Waste : All contaminated consumables (spatulas, weigh boats, outer gloves, Tyvek suits) must be double-bagged in highly visible biohazard/chemical waste bags labeled "Hazardous Waste: Beta-Lactam Sensitizer."

  • Liquid Waste : Solutions used for analytical testing or deactivated spill slurries must be collected in dedicated, chemically compatible carboys. Label clearly as "Aqueous Waste - Hydrolyzed Amoxicillin Derivatives."

  • Final Destruction : Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration, which is the only guaranteed method for the complete destruction of beta-lactam residues.

References

  • Merck.
  • World Health Organization (WHO). "Annex 6 - WHO Good Manufacturing Practices for Pharmaceutical Products Containing Hazardous Substances." WHO Technical Report Series.
  • Benchchem.
  • Brahms, A., & Peifer, C. "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance." MDPI, Aug 2021.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.